Product packaging for 4-(3-Chlorophenyl)piperidine(Cat. No.:CAS No. 99329-53-0)

4-(3-Chlorophenyl)piperidine

Cat. No.: B1588062
CAS No.: 99329-53-0
M. Wt: 195.69 g/mol
InChI Key: XCXYPQUVIZEIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Chlorophenyl)piperidine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClN B1588062 4-(3-Chlorophenyl)piperidine CAS No. 99329-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXYPQUVIZEIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400257
Record name 4-(3-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99329-53-0
Record name 4-(3-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Integrity in Drug Development

In the landscape of modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific integrity and therapeutic efficacy. The molecule 4-(3-chlorophenyl)piperidine serves as a vital structural motif in a variety of pharmacologically active compounds. Its piperidine core is a ubiquitous scaffold in numerous pharmaceuticals, while the substituted chlorophenyl group can significantly influence receptor binding affinity, metabolic stability, and overall pharmacokinetic profiles.[1] An unambiguous elucidation of its three-dimensional structure is therefore paramount to understanding its chemical reactivity, predicting its biological activity, and ensuring the synthesis of the correct, safe, and effective final drug product.

This guide provides a comprehensive, in-depth overview of the multi-technique approach required for the definitive structure elucidation of this compound. We will explore the synergistic application of spectroscopic and crystallographic methods, delving into the causality behind each experimental choice and demonstrating how these techniques collectively provide a self-validating system for structural confirmation.

Molecular and Chemical Properties

A foundational understanding of the basic chemical properties of this compound is essential before embarking on its structural analysis.

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClN[2][3]
Molecular Weight195.69 g/mol [2][4]
Boiling Point290°C[5][6]
Density1.095 g/cm³[5][6]
StorageUnder inert gas (nitrogen or Argon) at 2–8 °C[5][6]

A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the structure of this compound necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture; instead, we rely on the convergence of data from several orthogonal methods. This approach ensures that the proposed structure is consistent across different physical and chemical measurement principles, thereby establishing a high degree of confidence.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis MS Mass Spectrometry (MS) Confirmed_Structure Confirmed 3D Structure MS->Confirmed_Structure NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) NMR->Confirmed_Structure IR Infrared Spectroscopy (FTIR) IR->Confirmed_Structure XRAY Single-Crystal X-ray Diffraction XRAY->Confirmed_Structure Definitive 3D Arrangement Proposed_Structure Proposed Structure: This compound Proposed_Structure->MS Molecular Weight & Isotopic Pattern Proposed_Structure->NMR Connectivity & Stereochemistry Proposed_Structure->IR Functional Groups

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Mass and Isotopic Signature

Mass spectrometry (MS) is the initial and indispensable step in the structural elucidation process, providing the molecular weight of the compound and offering crucial clues about its elemental composition. For halogenated compounds like this compound, the isotopic distribution of chlorine provides a characteristic signature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed for sample introduction and ionization.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions and providing a detailed fragmentation pattern.

  • Analysis: The mass spectrum is analyzed for the molecular ion peak (M⁺) and the characteristic isotopic pattern of chlorine.

Expected Results and Interpretation

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[7][8] This results in a distinctive M+ and M+2 peak pattern in the mass spectrum.

IonExpected m/zRelative IntensitySignificance
[C₁₁H₁₄³⁵ClN]⁺ (M⁺)195.08~100%Molecular ion with the ³⁵Cl isotope.
[C₁₁H₁₄³⁷ClN]⁺ (M+2)197.08~33%Molecular ion with the ³⁷Cl isotope.

The observation of this 3:1 intensity ratio for peaks separated by 2 m/z units is strong evidence for the presence of a single chlorine atom in the molecule.[9][10]

The fragmentation pattern in EI-MS for piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[11] The piperidine ring can also undergo fission.[11] Analysis of these fragment ions can further corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides an unambiguous map of the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C{¹H} spectra.

  • Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃)
Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 7.3Multiplet4H
Piperidine-H (N-H)1.5 - 2.5 (broad)Singlet1H
Piperidine-H (CH)2.5 - 2.8Multiplet1H
Piperidine-H (axial CH₂)1.6 - 1.9Multiplet4H
Piperidine-H (equatorial CH₂)2.9 - 3.2Multiplet4H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (in CDCl₃)
Carbon AssignmentApproximate Chemical Shift (δ, ppm)
Aromatic C-Cl134
Aromatic C-H125 - 130
Aromatic C (ipso)145
Piperidine C443
Piperidine C2, C647
Piperidine C3, C535

Note: These are approximate values based on typical shifts for substituted piperidines and chlorobenzenes.[12][13]

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

NMR_correlation cluster_1H ¹H NMR cluster_13C ¹³C NMR H_aromatic Aromatic-H (7.0-7.3 ppm) C_aromatic Aromatic-C (125-145 ppm) H_aromatic->C_aromatic HSQC H_piperidine_CH Piperidine-CH (2.5-2.8 ppm) H_piperidine_CH2_ax Piperidine-CH₂ (ax) (1.6-1.9 ppm) H_piperidine_CH->H_piperidine_CH2_ax COSY H_piperidine_CH2_eq Piperidine-CH₂ (eq) (2.9-3.2 ppm) H_piperidine_CH->H_piperidine_CH2_eq COSY C_piperidine_C4 Piperidine-C4 (~43 ppm) H_piperidine_CH->C_piperidine_C4 HSQC C_piperidine_C3_C5 Piperidine-C3,C5 (~35 ppm) H_piperidine_CH2_ax->C_piperidine_C3_C5 HSQC C_piperidine_C2_C6 Piperidine-C2,C6 (~47 ppm) H_piperidine_CH2_eq->C_piperidine_C2_C6 HSQC

Caption: 2D NMR correlations for assigning the structure of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the N-H bond in the piperidine ring and the C-Cl bond of the chlorophenyl group.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Analysis: The absorption bands are correlated with specific functional groups.

Expected Characteristic Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (piperidine)3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch1000 - 1250Medium
C-Cl Stretch600 - 800Strong

The presence of these characteristic bands provides further evidence for the proposed structure.[14][15]

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[16] This technique provides precise bond lengths, bond angles, and torsional angles, confirming the stereochemistry and conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a solution in a suitable solvent (e.g., ethanol, acetonitrile).[17]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Expected Structural Features
  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings.[18]

  • Substituent Position: The 3-chlorophenyl group will be located at the 4-position of the piperidine ring. The orientation of this group (axial vs. equatorial) will be definitively determined.

  • Bond Lengths and Angles: The C-Cl, C-N, and C-C bond lengths and angles will be consistent with standard values for these types of bonds.

Conclusion: A Self-Validating System for Structural Certainty

The structure elucidation of this compound is a prime example of the power of a multi-technique analytical approach. Each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular formula and the presence of chlorine. NMR spectroscopy maps out the intricate connectivity of the carbon-hydrogen framework. IR spectroscopy rapidly identifies the key functional groups. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. The convergence of data from these orthogonal techniques creates a self-validating system, providing the highest level of confidence in the assigned structure, a critical requirement for advancing drug development programs.

References

In-depth Technical Guide on the Core Mechanism of Action of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

However, to provide a contextual understanding, this document will explore the known pharmacology of structurally related compounds, particularly those within the chlorophenylpiperidine and chlorophenylpiperazine classes. This exploration will shed light on the likely molecular targets and potential mechanisms of action for compounds with this scaffold, while explicitly acknowledging that this information is not a direct representation of 4-(3-Chlorophenyl)piperidine's specific activity. This approach is intended to offer valuable insights for researchers and drug development professionals by highlighting the pharmacological landscape of analogous structures.

Introduction: The Phenylpiperidine Scaffold in Neuropharmacology

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with a variety of receptors and transporters. When substituted with a phenyl group, the resulting phenylpiperidine moiety is a common feature in compounds designed to modulate monoaminergic systems.[3][4] The nature and position of substituents on both the phenyl and piperidine rings critically influence the affinity and selectivity for specific monoamine transporters (DAT, SERT, NET).[3][4]

The subject of this guide, this compound, belongs to this important class of compounds. The presence of a chlorine atom on the meta-position of the phenyl ring is a common feature in many psychoactive compounds, often influencing potency and selectivity.[5] Understanding the mechanism of action of such a molecule is crucial for predicting its potential therapeutic applications and off-target effects.

Elucidating the Mechanism of Action: A Focus on Monoamine Transporters

The primary mechanism of action for many phenylpiperidine-based CNS drugs involves their interaction with monoamine transporters.[6][7] These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[6] Compounds can interact with these transporters in two primary ways: as reuptake inhibitors , which block the transporter and increase the synaptic concentration of the neurotransmitter, or as releasing agents , which induce reverse transport of the neurotransmitter out of the presynaptic neuron.

Due to the lack of specific data for this compound, we will examine the known activities of structurally related compounds to infer its potential targets.

Insights from Structurally Related Compounds
  • 1-(3-Chlorophenyl)piperazine (mCPP): This closely related compound, a piperazine rather than a piperidine, is a well-characterized serotonin receptor agonist and also demonstrates a notable affinity for the serotonin transporter (SERT), with a reported IC50 value of 230 nM.[8][9][10] It has been shown to inhibit the reuptake of serotonin and norepinephrine.[9] This suggests that the 3-chlorophenyl moiety can confer affinity for SERT.

  • Chlorophenylpiperazine Analogues as Dopamine Transporter Ligands: Research on derivatives of chlorophenylpiperazine has revealed that modifications to the piperazine ring can yield compounds with high affinity for the dopamine transporter (DAT).[5] For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine is a highly selective DAT ligand.[5] This indicates that the chlorophenylpiperazine scaffold can be a potent platform for DAT interaction.

  • Piperidine-Based Monoamine Transporter Inhibitors: A broad body of literature demonstrates that 4-phenylpiperidine derivatives are potent inhibitors of monoamine reuptake.[3][11][12] The stereochemistry and substitutions on the piperidine ring are critical determinants of selectivity for DAT, SERT, and NET.[11] For example, certain 4-(4-Chlorophenyl)piperidine analogues have been identified as selective norepinephrine transporter (NET) inhibitors or broad-spectrum transporter inhibitors.[11]

Based on this information, it is plausible that this compound interacts with one or more of the monoamine transporters. However, its precise affinity profile and functional activity (reuptake inhibition vs. release) remain to be experimentally determined.

Experimental Protocols for Characterizing Mechanism of Action

To definitively elucidate the mechanism of action of this compound, a series of standard in vitro pharmacological assays would be required. The following protocols outline the key experiments necessary to determine its primary molecular targets.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the inhibitory constant (Ki) of this compound at human DAT, SERT, and NET.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to confluence.

    • Cells are harvested and homogenized in an appropriate buffer (e.g., Tris-HCl) to prepare cell membranes.

    • The protein concentration of the membrane preparations is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • A constant concentration of a specific radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

      • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121

      • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

      • For hNET: [³H]Nisoxetine or [³H]Mazindol

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

    • Incubations are carried out at a specific temperature and for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound radioligand.

    • The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals.

Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Methodology:

  • Synaptosome Preparation:

    • Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

    • The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with increasing concentrations of this compound.

    • A radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period at a physiological temperature (e.g., 37°C).

    • The reaction is terminated by rapid filtration and washing to separate the synaptosomes from the incubation medium.

    • The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the conceptual framework for the interaction of a hypothetical phenylpiperidine with a monoamine transporter and the experimental workflow for its characterization.

G Hypothetical Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter Vesicle Vesicle with Neurotransmitters Vesicle->Synaptic_Cleft_Pre Release Neurotransmitter Neurotransmitter Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds Compound This compound (Hypothetical Inhibitor) Compound->Transporter Blocks

Caption: Hypothetical mechanism of monoamine reuptake inhibition.

G Experimental Workflow for Mechanism of Action Studies Start Start Binding_Assay Radioligand Binding Assay (DAT, SERT, NET) Start->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay (DA, 5-HT, NE) Start->Uptake_Assay Data_Analysis_Binding Determine Ki values Binding_Assay->Data_Analysis_Binding Data_Analysis_Uptake Determine IC50 values Uptake_Assay->Data_Analysis_Uptake Characterization Characterize as Inhibitor or Releaser Data_Analysis_Binding->Characterization Data_Analysis_Uptake->Characterization End End Characterization->End

Caption: Workflow for in vitro characterization.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated through empirical studies, the pharmacological profiles of structurally related compounds suggest that it is likely to interact with monoamine transporters. Its activity could range from being a selective inhibitor of one transporter to a broad-spectrum inhibitor of all three. Furthermore, the possibility of it acting as a releasing agent cannot be discounted without experimental evidence.

Future research should prioritize conducting the in vitro binding and uptake assays detailed in this guide. The resulting data will be instrumental in defining the primary molecular targets of this compound and will provide a solid foundation for further preclinical development, including in vivo studies to assess its behavioral effects and therapeutic potential.

References

Unlocking New Avenues in Drug Discovery: A Technical Guide to the Research Applications of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Promise of 4-(3-Chlorophenyl)piperidine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a wide array of biological targets. Within this versatile class of compounds, this compound emerges as a molecule of significant interest for researchers and drug development professionals. The introduction of a chlorophenyl group at the 4-position of the piperidine ring creates a unique pharmacological profile, suggesting potential applications in neuroscience, oncology, and beyond.

This in-depth technical guide provides a comprehensive overview of the potential research applications of this compound. Moving beyond a simple catalogue of facts, this document, under full editorial control, is structured to provide a deep, mechanistic understanding of the compound's potential, grounded in established scientific principles and supported by authoritative references. We will delve into its synthesis, explore its likely mechanisms of action based on data from closely related analogs, and detail potential research applications with actionable experimental protocols.

Core Synthesis Strategies

The synthesis of this compound can be approached through several established routes, primarily revolving around the formation of the crucial carbon-carbon bond between the phenyl and piperidine rings. Two common strategies involve the use of 4-piperidone or 3-chlorophenylacetonitrile as starting materials.

Synthesis via Reductive Amination of a Precursor Ketone

A prevalent method for synthesizing 4-substituted piperidines involves the reductive amination of 4-piperidone with an appropriate aryl Grignard reagent, followed by N-deprotection.

Experimental Protocol: Synthesis of this compound from 4-Piperidone

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3-chlorobenzene in anhydrous THF is added dropwise to initiate the formation of the 3-chlorophenylmagnesium bromide Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Addition to 4-Piperidone: The solution of the Grignard reagent is cooled to 0 °C, and a solution of N-benzyl-4-piperidone in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Dehydration and Reduction: The crude tertiary alcohol intermediate is then subjected to dehydration using a strong acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water, to yield the corresponding tetrahydropyridine. Subsequent reduction of the double bond, for instance through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, affords the N-benzyl-4-(3-chlorophenyl)piperidine.

  • N-Debenzylation: The final step involves the removal of the N-benzyl protecting group. This is commonly achieved through hydrogenolysis using Pd/C and a hydrogen source (e.g., hydrogen gas or ammonium formate) in a protic solvent like methanol or ethanol.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

Pharmacological Profile and Mechanism of Action: Insights from Analogs

While direct, comprehensive binding data for this compound is not extensively available in the public domain, a wealth of information on its close analogs allows for a well-informed prediction of its pharmacological profile. The primary mechanism of action is likely centered on the inhibition of monoamine transporters, with potential interactions with other key central nervous system (CNS) receptors.

Monoamine Transporter Inhibition

The 4-phenylpiperidine scaffold is a well-established pharmacophore for inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of numerous psychiatric and neurological disorders.

Derivatives of 4-(chlorophenyl)piperidine have shown high affinity for the dopamine transporter. For instance, the piperidine-based analog (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA) is a potent inhibitor of dopamine and norepinephrine uptake.[3] Furthermore, chlorophenylpiperazine analogs have been identified as high-affinity ligands for the dopamine transporter.[4] This strongly suggests that this compound itself is likely to be a potent dopamine reuptake inhibitor.

The related compound, m-chlorophenylpiperazine (mCPP), is a known serotonin receptor agonist with appreciable affinity for the serotonin transporter (IC50 = 230 nM).[5] This indicates a high probability of this compound also interacting with the serotonergic system.

Predicted Pharmacological Profile of this compound

TargetPredicted Affinity (based on analogs)Potential Functional ActivityReference
Dopamine Transporter (DAT) High (nM range)Reuptake Inhibitor[3][4]
Serotonin Transporter (SERT) Moderate to High (nM range)Reuptake Inhibitor/Agonist[5]
Norepinephrine Transporter (NET) ModerateReuptake Inhibitor[3]
Sigma-1 Receptor (σ1R) Moderate to HighAgonist/Antagonist[6][7]
Dopamine D2 Receptor (D2R) LowerAntagonist/Partial Agonist[8][9]

DOT Script for Monoamine Transporter Inhibition Workflow

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 4-CPP This compound DAT Dopamine Transporter (DAT) 4-CPP->DAT Inhibits SERT Serotonin Transporter (SERT) 4-CPP->SERT Inhibits NET Norepinephrine Transporter (NET) 4-CPP->NET Inhibits Dopamine Dopamine Dopamine->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake

Caption: Predicted mechanism of this compound at monoamine transporters.

Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones involved in a variety of cellular functions, including the modulation of ion channels and intracellular signaling pathways. They are recognized as important targets for the treatment of CNS disorders. Several piperidine-containing compounds have demonstrated high affinity for sigma-1 receptors.[6] Given the structural similarities, it is plausible that this compound also interacts with these receptors, potentially contributing to its overall pharmacological profile.

Potential Research Applications

The predicted polypharmacology of this compound opens up a wide range of potential research applications, primarily in the field of neuroscience and drug discovery.

Development of Novel Antidepressants and Anxiolytics

The predicted dual or triple inhibition of monoamine transporters by this compound makes it a compelling lead structure for the development of novel antidepressants. Many effective antidepressants act by blocking the reuptake of serotonin and/or norepinephrine. The potential for concomitant dopamine reuptake inhibition could offer a broader spectrum of efficacy, potentially addressing anhedonia and motivational deficits that are often resistant to traditional treatments.

Conversely, the related compound mCPP has been shown to enhance neophobic and anxious behaviors in animal models.[7] This suggests that this compound could be investigated as a tool compound to probe the neurobiology of anxiety and stress-related disorders.

Experimental Workflow: Investigating Antidepressant-like and Anxiolytic-like Effects

DOT Script for Behavioral Testing Workflow

Behavioral_Testing_Workflow cluster_antidepressant Antidepressant-like Activity cluster_anxiolytic Anxiolytic/Anxiogenic-like Activity start Administer this compound or Vehicle to Rodents FST Forced Swim Test (Measure immobility time) start->FST TST Tail Suspension Test (Measure immobility time) start->TST EPM Elevated Plus Maze (Measure time in open arms) start->EPM LDB Light-Dark Box Test (Measure time in light compartment) start->LDB end_antidepressant Potential Antidepressant FST->end_antidepressant Decreased immobility suggests antidepressant-like effect TST->end_antidepressant Decreased immobility suggests antidepressant-like effect end_anxiolytic Potential Anxiolytic/Anxiogenic EPM->end_anxiolytic Increased open arm time suggests anxiolytic-like effect LDB->end_anxiolytic Increased light box time suggests anxiolytic-like effect PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates & Regulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes 4-CPP_derivative This compound Derivative 4-CPP_derivative->Akt Inhibits

References

The Compass of Discovery: A Technical Guide to 4-(3-Chlorophenyl)piperidine and its Derivatives in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant and versatile scaffolds in the landscape of pharmaceutical sciences. Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids is a testament to its unique conformational properties and its ability to engage with a wide array of biological targets.[1] This guide delves into a specific and highly valuable subset of this chemical family: 4-(3-chlorophenyl)piperidine and its derivatives. The strategic placement of a chlorophenyl group at the 4-position of the piperidine core creates a foundational structure with a remarkable propensity for interacting with key G-protein coupled receptors (GPCRs) in the central nervous system (CNS), particularly dopamine and serotonin receptors. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, pharmacology, and experimental evaluation of this important class of molecules.

I. The Synthetic Blueprint: Crafting the this compound Core and its Analogs

The synthetic accessibility of the this compound scaffold is a cornerstone of its utility in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The choice of synthetic route is often dictated by the desired substitution patterns on the piperidine nitrogen and the aromatic ring.

A. Foundational Synthesis of the this compound Core

A prevalent and efficient method for the synthesis of the 4-arylpiperidine core involves palladium-catalyzed cross-coupling reactions. The Negishi coupling, for instance, provides a direct route by coupling a 4-piperidylzinc iodide with an aryl halide.[2] This approach is favored for its functional group tolerance and high yields.

Rationale for Palladium Catalysis: Palladium catalysts are exceptionally effective at forming carbon-carbon bonds, a critical step in linking the piperidine and chlorophenyl moieties. The use of specific phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2][3] The addition of a copper(I) co-catalyst can further enhance the reaction rate and yield.[2]

Experimental Protocol: Palladium-Catalyzed Negishi Coupling for this compound

Objective: To synthesize N-Boc-4-(3-chlorophenyl)piperidine from N-Boc-4-iodopiperidine and 3-chlorophenylzinc chloride.

Materials:

  • N-Boc-4-iodopiperidine

  • Zinc dust

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • 3-Chloroiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Preparation of the Organozinc Reagent:

    • Activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF under a nitrogen atmosphere, followed by treatment with chlorotrimethylsilane.

    • To the activated zinc, add a solution of 3-chloroiodobenzene in anhydrous THF and stir at room temperature until the formation of the organozinc reagent is complete (monitored by GC-MS).

  • Cross-Coupling Reaction:

    • In a separate flask, combine Pd(OAc)₂, dppf, and CuI in anhydrous THF under a nitrogen atmosphere.

    • Add a solution of N-Boc-4-iodopiperidine in anhydrous THF to the catalyst mixture.

    • Slowly add the prepared 3-chlorophenylzinc chloride solution to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Deprotection (Optional):

    • The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free this compound.

B. The Logic of Derivatization: Exploring Chemical Space through Directed Synthesis

A key strategy in modern synthetic chemistry for creating diverse libraries of piperidine derivatives is the use of directing groups in C-H activation reactions. This approach allows for the selective functionalization of otherwise unreactive C-H bonds, providing access to novel chemical space.

The Role of Directing Groups: Directing groups, such as the 8-aminoquinoline amide, are installed on the piperidine scaffold to chelate to a transition metal catalyst (e.g., palladium) and position it in close proximity to a specific C-H bond.[4][5] This proximity effect dramatically increases the rate and selectivity of the C-H activation step, enabling the introduction of various aryl or alkyl groups. The choice of the directing group is critical, as it influences the regioselectivity and stereoselectivity of the reaction.[4][6]

Mechanistic Insight: The catalytic cycle typically involves a reversible C-H activation step to form a palladacycle intermediate.[4] The stereochemistry of the final product is often determined during the subsequent oxidative addition of an aryl halide, with the reductive elimination being the turnover-limiting step.[4] Understanding this mechanism allows for the rational design of directing groups and reaction conditions to achieve the desired synthetic outcome.

Diagram: Synthetic Workflow for this compound Derivatives

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Start Starting Materials (e.g., 4-piperidone, 3-chlorobromobenzene) Synthesis Multi-step Synthesis (e.g., Grignard, Reduction) Start->Synthesis Reaction Core This compound Synthesis->Core Purification N_Alkylation N-Alkylation/Arylation Core->N_Alkylation Functionalization Aryl_Modification Aryl Ring Modification (e.g., Suzuki, Buchwald-Hartwig) Core->Aryl_Modification Functionalization Pharmacological_Screening Pharmacological Screening Core->Pharmacological_Screening Derivatives Library of Derivatives N_Alkylation->Derivatives Aryl_Modification->Derivatives Derivatives->Pharmacological_Screening

Caption: Synthetic workflow for generating a library of this compound derivatives.

II. Unlocking Biological Function: The Pharmacology of this compound Derivatives

The therapeutic potential of this compound derivatives primarily stems from their ability to modulate the activity of aminergic GPCRs, which are integral to neuronal communication and are implicated in a wide range of neurological and psychiatric disorders.[7]

A. Primary Targets: Dopamine and Serotonin Receptors

A substantial body of research has demonstrated that 4-arylpiperidine scaffolds exhibit high affinity for dopamine D2-like (D2, D3, D4) and serotonin 5-HT2A receptors.[8][9][10] These receptors are well-established targets for antipsychotic and antidepressant medications.[8][11][12] The 3-chlorophenyl substitution pattern is particularly interesting as it often confers a desirable balance of affinity and selectivity for these receptors.

Structure-Activity Relationship (SAR): The affinity and functional activity of these compounds can be finely tuned by modifying the substituent on the piperidine nitrogen and the substitution pattern on the aryl ring. For instance, the introduction of bulky substituents on the nitrogen can influence selectivity between dopamine and serotonin receptor subtypes.[13] Furthermore, the electronic nature and position of substituents on the phenyl ring can significantly impact binding affinity.[13]

Quantitative Pharmacological Data for Representative Derivatives:

Compound IDR Group (on Piperidine N)D₂ Receptor Ki (nM)5-HT₂A Receptor Ki (nM)Functional ActivityReference
1 -H15.28.5AntagonistFictional Example
2 -CH₃5.812.1Partial AgonistFictional Example
3 -CH₂CH₂Ph2.13.4Inverse AgonistFictional Example
4 -C(O)Ph25.618.9AntagonistFictional Example

Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative pharmacological data. Actual values would be populated from specific experimental studies.

B. Signaling Pathways: Beyond Simple Binding

The interaction of a this compound derivative with its target receptor initiates a cascade of intracellular signaling events. Understanding these pathways is critical for predicting the therapeutic effects and potential side effects of a drug candidate.

G-Protein and β-Arrestin Signaling: Upon agonist binding, GPCRs like the D₂ and 5-HT₂A receptors undergo a conformational change that allows them to couple to and activate heterotrimeric G-proteins.[14][15] For D₂ receptors, this typically involves coupling to Gαi/o, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] 5-HT₂A receptors, on the other hand, primarily couple to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[16][17]

In addition to G-protein signaling, ligand-bound GPCRs can also recruit β-arrestins.[14][18] β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling pathways that can have distinct physiological consequences.[18][19][20] The ability of a ligand to preferentially activate either the G-protein or β-arrestin pathway is known as "biased agonism" and is a key area of contemporary drug discovery.

Diagram: Signaling Pathways of D₂ and 5-HT₂A Receptors

G cluster_D2 Dopamine D2 Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2_Ligand This compound Derivative (Agonist) D2R D2 Receptor D2_Ligand->D2R Gai Gαi/o D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP 5HT2A_Ligand This compound Derivative (Agonist) 5HT2AR 5-HT2A Receptor 5HT2A_Ligand->5HT2AR Gaq Gαq/11 5HT2AR->Gaq Activates PLC Phospholipase C Gaq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Simplified signaling cascades for D₂ and 5-HT₂A receptors upon agonist stimulation.

III. The Crucible of Validation: Key Experimental Workflows

The characterization of novel this compound derivatives relies on a suite of robust and well-validated in vitro assays. These assays are essential for determining the affinity, potency, and functional activity of new compounds, and for guiding the iterative process of lead optimization.

A. Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor.[21] These assays involve the use of a radiolabeled ligand with known high affinity and selectivity for the receptor of interest.

Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D₂ receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).

  • [³H]Spiperone (radioligand).

  • Haloperidol (a known D₂ antagonist for determining non-specific binding).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (pre-treated with polyethylenimine).

  • Cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubation:

    • Initiate the binding reaction by adding [³H]Spiperone at a concentration near its Kd.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assays: Assessing Efficacy

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For Gq-coupled receptors like 5-HT₂A, calcium flux assays are a common and effective method for measuring receptor activation.[17][22][23]

Experimental Protocol: 5-HT₂A Receptor Calcium Flux Assay

Objective: To determine the functional activity (agonist or antagonist) of a test compound at the human 5-HT₂A receptor.

Materials:

  • A cell line stably expressing the human 5-HT₂A receptor and a G-protein that couples to calcium signaling (e.g., HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).[24]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A known 5-HT₂A agonist (e.g., serotonin or DOI) for antagonist mode.

  • A fluorescence plate reader with an integrated fluid handling system.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

  • Agonist Mode:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add the test compound at various concentrations and monitor the change in fluorescence over time. An increase in fluorescence indicates an agonist response.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound at various concentrations.

    • Add a fixed concentration of a known 5-HT₂A agonist (typically at its EC₈₀) and measure the fluorescence response. A decrease in the agonist-induced fluorescence indicates an antagonist response.

  • Data Analysis:

    • For agonist mode, plot the peak fluorescence response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

    • For antagonist mode, plot the inhibition of the agonist response as a function of the test compound concentration to determine the IC₅₀ value.

IV. Conclusion: The Path Forward

The this compound scaffold continues to be a rich source of novel drug candidates with the potential to address significant unmet medical needs in the treatment of CNS disorders. This guide has provided a comprehensive overview of the key technical aspects of the discovery and development of these compounds, from their rational synthesis to their detailed pharmacological characterization. By integrating a deep understanding of synthetic chemistry, molecular pharmacology, and robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this privileged chemical structure. The principles and protocols outlined herein are intended to serve as a valuable resource for those dedicated to the pursuit of innovative medicines that can improve the lives of patients worldwide.

V. References

  • GPCR Signaling: The Interplay of Gαi and β-arrestin. (2018). Trends in Pharmacological Sciences. --INVALID-LINK--

  • Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. (2008). Proceedings of the National Academy of Sciences. --INVALID-LINK--

  • Fully automated radioligand binding filtration assay for membrane-bound receptors. (2000). Analytical Biochemistry. --INVALID-LINK--

  • Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. Benchchem. --INVALID-LINK--

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (2018). Frontiers in Psychiatry. --INVALID-LINK--

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. --INVALID-LINK--

  • Video: GPCR Desensitization. (2023). JoVE. --INVALID-LINK--

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). Journal of Neuroscience Methods. --INVALID-LINK--

  • GPCR signaling via β-arrestin-dependent mechanisms. (2012). The Journal of Experimental Biology. --INVALID-LINK--

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2010). University of Regensburg Dissertation. --INVALID-LINK--

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023). ACS Catalysis. --INVALID-LINK--

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. --INVALID-LINK--

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. --INVALID-LINK--

  • GPCR Signaling Regulation: The Role of GRKs and Arrestins. (2018). Frontiers in Molecular Biosciences. --INVALID-LINK--

  • 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. --INVALID-LINK--

  • Identifying Molecular Mechanisms of beta-arrestin Biased G Protein-Coupled Receptor Signaling. (2016). Duke University Thesis. --INVALID-LINK--

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). Organic Letters. --INVALID-LINK--

  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. (2017). Accounts of Chemical Research. --INVALID-LINK--

  • Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. (2015). Neuropsychopharmacology. --INVALID-LINK--

  • Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. (2004). The Journal of Organic Chemistry. --INVALID-LINK--

  • C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. (2012). Angewandte Chemie International Edition. --INVALID-LINK--

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (1996). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Calcium Assay Kit. BD Biosciences. --INVALID-LINK--

  • Synthesis of 4-Carboxy-4-pyridylpiperidines Through Palladium-Catalyzed α-Arylation of Esters. (2006). Organic Letters. --INVALID-LINK--

  • Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C INI receptors. (2016). Proceedings of the National Academy of Sciences. --INVALID-LINK--

  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. (2013). Journal of the American Chemical Society. --INVALID-LINK--

  • Not Just Dopamine: An Overview of Neurotransmitters and Circuits Implicated in Schizophrenia. (2023). YouTube. --INVALID-LINK--

  • Dopamine/Serotonin Receptor Targets for Psychosis & Mood. (2025). YouTube. --INVALID-LINK--

  • Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. (2013). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide. Benchchem. --INVALID-LINK--

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. (2011). Xenobiotica. --INVALID-LINK--

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2022). Catalysis Science & Technology. --INVALID-LINK--

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2020). ChemRxiv. --INVALID-LINK--

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2013). International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

  • Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. (1995). Tetrahedron Letters. --INVALID-LINK--

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • This compound hydrochloride. Santa Cruz Biotechnology. --INVALID-LINK--

  • 3-(4-Chlorophenyl)piperidine. Sigma-Aldrich. --INVALID-LINK--

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin. --INVALID-LINK--

References

Spectroscopic Data for 4-(3-Chlorophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 4-(3-Chlorophenyl)piperidine, a key intermediate in the development of various pharmacologically active compounds. The following sections will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic characteristics of this molecule.

Introduction

This compound is a substituted arylpiperidine that serves as a versatile building block in medicinal chemistry. Its structural motif is found in a range of compounds targeting the central nervous system, including potential antipsychotics, antidepressants, and analgesics. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream drug candidates. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will present an in-depth analysis of the expected NMR, IR, and MS data for this compound, grounded in established principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₁₁H₁₄ClN, consists of a piperidine ring substituted at the 4-position with a 3-chlorophenyl group. This substitution pattern dictates the expected spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom on the aromatic ring and the geometry of the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25t1HAr-H
~7.18m2HAr-H
~7.08d1HAr-H
~3.15d2HPiperidine H-2e, H-6e
~2.75t2HPiperidine H-2a, H-6a
~2.60m1HPiperidine H-4
~1.85d2HPiperidine H-3e, H-5e
~1.65q2HPiperidine H-3a, H-5a
~1.50s (broad)1HN-H

Note: e denotes equatorial and a denotes axial protons on the piperidine ring. The exact chemical shifts and multiplicities can vary depending on the solvent and the conformational equilibrium of the piperidine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of unique carbon signals will confirm the overall symmetry of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145Ar-C (quaternary)
~134Ar-C (C-Cl)
~130Ar-CH
~127Ar-CH
~126Ar-CH
~125Ar-CH
~46Piperidine C-2, C-6
~43Piperidine C-4
~33Piperidine C-3, C-5
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretch (secondary amine)
3000-3100MediumAromatic C-H stretch
2850-2950StrongAliphatic C-H stretch
~1600, ~1475Medium-WeakAromatic C=C stretch
1000-1100StrongC-N stretch
700-800StrongC-Cl stretch
750-850StrongOut-of-plane C-H bend (aromatic)
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
195/197Molecular ion [M]⁺ (with isotopic pattern for one chlorine atom)
166[M - C₂H₅]⁺
152[M - C₃H₇]⁺
138[M - C₄H₉]⁺
111/113[Cl-C₆H₄]⁺

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to be initiated by the loss of an electron from the nitrogen atom, followed by cleavage of the piperidine ring or the bond connecting the two rings.

MS_Fragmentation M [C11H14ClN]⁺ m/z = 195/197 F1 [C9H9ClN]⁺ m/z = 166 M->F1 - C2H5 F2 [C8H7ClN]⁺ m/z = 152 M->F2 - C3H7 F3 [C7H5ClN]⁺ m/z = 138 M->F3 - C4H9 F4 [C6H4Cl]⁺ m/z = 111/113 M->F4 - C5H10N

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the electron ionization (EI) source of the mass spectrometer. The mass spectrum is recorded over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of the chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) should be observed for all chlorine-containing fragments.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The data presented in this guide, based on established spectroscopic principles and analysis of related structures, serves as a valuable reference for the characterization of this important pharmaceutical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for the stringent quality control required in drug discovery and development.

An In-depth Technical Guide to the Biological Activity Screening of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 4-arylpiperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs and biologically active molecules. This structural motif's conformational flexibility and ability to present substituents in distinct spatial orientations allow for potent and selective interactions with a wide array of biological targets. Within this class, 4-(3-Chlorophenyl)piperidine serves as a critical chemical entity, with its derivatives showing significant promise in various therapeutic areas. The presence of the chlorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and metabolic stability.

The piperidine ring itself is a versatile pharmacophore found in numerous natural alkaloids and synthetic drugs, contributing to their therapeutic effects, which can range from anti-proliferative to antiviral activities.[1] The exploration of derivatives of the this compound core has led to the discovery of compounds with potential analgesic and hypotensive activities.[2]

Given the therapeutic precedent of related structures, a comprehensive biological activity screening of this compound is not merely an academic exercise but a crucial step in the drug discovery pipeline. A systematic and multi-tiered screening approach is essential to elucidate its pharmacological profile, identify primary molecular targets, and uncover potential therapeutic applications. This guide provides a detailed framework for researchers, scientists, and drug development professionals to navigate the complexities of screening this compound, from initial broad-based assays to more focused mechanistic studies. The causality behind each experimental choice is explained to provide a robust, self-validating system for generating reliable and reproducible data.

Part 1: Primary Target Identification - A Focus on High-Value CNS Targets

Based on the structural alerts within the this compound scaffold, the initial screening efforts should logically focus on central nervous system (CNS) targets, particularly those known to interact with arylpiperidine-containing ligands. The primary candidates for initial investigation are the sigma receptors and the monoamine transporters.

Sigma Receptor Binding Affinity

Sigma receptors, classified into Sigma-1 (S1R) and Sigma-2 (S2R) subtypes, are intracellular chaperones implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[3] Many known sigma receptor ligands possess an arylpiperidine core, making this an essential starting point for characterization.

Rationale for Selection: The structural similarity of this compound to known sigma receptor modulators strongly suggests potential interaction. Characterizing the binding affinity for both S1R and S2R is a critical first step in understanding its potential neuropsychopharmacological effects.

Experimental Workflow: Sigma Receptor Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay prep1 Homogenize tissue (e.g., guinea pig liver for S1R) in buffer prep2 Centrifuge to pellet nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet and determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand ([3H]-(+)-pentazocine for S1R) prep4->assay1 assay2 Add increasing concentrations of this compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Filter to separate bound and free radioligand assay3->assay4 assay5 Quantify bound radioactivity using liquid scintillation counting assay4->assay5 data_analysis Data Analysis assay5->data_analysis Calculate Ki

Caption: Workflow for determining sigma receptor binding affinity.

Detailed Protocol: Sigma-1 Receptor (S1R) Competitive Binding Assay [4][5]

  • Membrane Preparation:

    • Homogenize guinea pig liver tissue, a rich source of S1R, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[5]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[6]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (approximately 100-200 µg of protein), the S1R-selective radioligand [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 15 nM), and varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).[7]

    • For determining non-specific binding, use a high concentration of a known S1R ligand like haloperidol (10 µM).[7]

    • Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[7]

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[8]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[8]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Note on S2R Screening: A similar protocol can be employed for S2R screening. The standard method utilizes the non-selective radioligand [³H]-DTG in the presence of (+)-pentazocine to mask the S1R binding sites.[5]

Monoamine Transporter Profiling

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmission and are targets for many psychotropic drugs.[9][10] Given that many piperidine-containing compounds interact with these transporters, it is crucial to assess the activity of this compound at each.[11][12]

Rationale for Selection: Cross-reactivity with monoamine transporters is a common feature of CNS-active compounds. Determining the binding affinity and functional inhibition at DAT, SERT, and NET will provide a comprehensive profile of the compound's potential effects on dopaminergic, serotonergic, and noradrenergic systems.

Experimental Workflow: Monoamine Transporter Radioligand Binding Assay

G cluster_prep Cell Membrane Preparation cluster_assay Competitive Binding Assay prep1 Use cells stably expressing hDAT, hSERT, or hNET prep2 Harvest cells and homogenize prep1->prep2 prep3 Prepare membrane fractions via centrifugation prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with specific radioligand (e.g., [3H]WIN 35,428 for DAT) prep4->assay1 assay2 Add increasing concentrations of this compound assay1->assay2 assay3 Incubate to reach equilibrium (e.g., 120 min at 4°C for DAT) assay2->assay3 assay4 Filter to separate bound and free radioligand assay3->assay4 assay5 Quantify bound radioactivity assay4->assay5 data_analysis Data Analysis assay5->data_analysis Calculate Ki

Caption: Workflow for monoamine transporter binding assays.

Detailed Protocol: Dopamine Transporter (DAT) Competitive Binding Assay [6][13]

  • Membrane Preparation:

    • Utilize membranes from cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

    • Prepare membrane fractions as described in the sigma receptor protocol.

  • Binding Assay:

    • The assay is performed in a total volume of 550 µL.[13]

    • Combine the hDAT-expressing membranes (e.g., 12 µ g/well ), a DAT-specific radioligand such as [³H]-WIN 35,428 at a concentration near its Kd (e.g., 5 nM), and varying concentrations of this compound.[13]

    • For non-specific binding, use a known DAT inhibitor like GBR 12909 (10 µM final concentration).[13]

    • Incubate the mixture for 120 minutes at 4°C.[13]

    • Terminate the reaction by rapid filtration over GF/C filters pre-soaked in 0.5% PEI.[13]

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl).[13]

    • Measure bound radioactivity by liquid scintillation.

  • Data Analysis:

    • Calculate the Ki value as described previously.

Protocols for SERT and NET: Similar competitive binding assays should be conducted for SERT and NET using appropriate cell lines and selective radioligands (e.g., [³H]-Imipramine for SERT).[8]

Part 2: Functional Activity Assessment - Moving Beyond Binding

While binding assays are crucial for identifying molecular targets and determining affinity, they do not provide information about the functional consequences of this binding (i.e., agonist, antagonist, or inverse agonist activity). Therefore, the next logical step is to perform functional assays for the targets identified in the primary screening.

Functional Characterization at Monoamine Transporters

Rationale: To determine if this compound acts as an inhibitor of monoamine reuptake, which is a key mechanism for many antidepressants and stimulants.

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

G cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cell1 Plate cells expressing the transporter of interest (e.g., hDAT-MDCK) in a 96-well plate cell2 Culture cells to ~80% confluency cell1->cell2 assay1 Wash cells with pre-warmed uptake buffer cell2->assay1 assay2 Pre-incubate cells with varying concentrations of this compound assay1->assay2 assay3 Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]Dopamine) assay2->assay3 assay4 Incubate for a short period (e.g., 5-10 min) at 37°C assay3->assay4 assay5 Terminate uptake by rapid aspiration and washing with ice-cold buffer assay4->assay5 assay6 Lyse cells and measure intracellular radioactivity assay5->assay6 data_analysis Data Analysis assay6->data_analysis Calculate IC50

Caption: Workflow for neurotransmitter uptake inhibition assay.

Detailed Protocol: Dopamine Uptake Inhibition Assay [6][14]

  • Cell Culture:

    • Plate cells stably expressing hDAT (e.g., hDAT-MDCK cells) in a 96-well plate and grow to approximately 80% confluency.[14]

  • Uptake Assay:

    • On the day of the experiment, wash the cells with pre-warmed (37°C) uptake buffer.[6]

    • Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of this compound.[6] Control wells should contain buffer alone (for 100% uptake) or a high concentration of a known DAT inhibitor like nomifensine (10 µM) for non-specific uptake.[6]

    • Initiate dopamine uptake by adding [³H]Dopamine (final concentration ~10-20 nM).[6]

    • Incubate at 37°C for a short duration (e.g., 5-10 minutes) to measure the initial rate of uptake.[6]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[6]

    • Lyse the cells and measure the amount of [³H]Dopamine taken up using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Differentiating Sigma-1 Receptor Agonism from Antagonism

Rationale: The functional consequence of S1R binding is critically important, as agonists and antagonists can have opposing physiological effects.[7] For instance, S1R agonists may have antidepressant and neuroprotective properties, while antagonists are being investigated as potential antipsychotics.[7]

A variety of methods can be used to infer functional activity at S1R, as direct functional assays are still evolving.[3] One established method involves behavioral pharmacology in animal models.

Detailed Protocol: DTG-Induced Dystonia Model in Rats [3]

  • Animal Model: Utilize male Wistar rats.

  • Procedure:

    • Microinject the test compound, this compound, into the red nucleus of the rat brain.

    • Subsequently, administer the sigma receptor agonist 1,3-di(2-tolyl)guanidine (DTG).

    • Observe the animals for dystonic postures (e.g., torticollis).

  • Interpretation:

    • Agonist Activity: If this compound elicits dystonia on its own, it is considered an agonist.

    • Antagonist Activity: If this compound attenuates the dystonia induced by DTG, it is considered an antagonist.[3]

Part 3: Data Synthesis and Interpretation

The culmination of this screening cascade is the synthesis of all binding and functional data into a comprehensive pharmacological profile. This data should be presented clearly for easy comparison and interpretation.

Summary of Biological Activity Data
TargetAssay TypeRadioligand/SubstrateResult (Ki or IC50)
Sigma-1 Receptor Binding[³H]-(+)-pentazocinee.g., 50 nM (Ki)
Sigma-2 Receptor Binding[³H]-DTG (+ pentazocine)e.g., >1000 nM (Ki)
Dopamine Transporter Binding[³H]WIN 35,428e.g., 250 nM (Ki)
Dopamine Transporter Functional (Uptake)[³H]Dopaminee.g., 400 nM (IC50)
Serotonin Transporter Binding[³H]Imipraminee.g., 800 nM (Ki)
Serotonin Transporter Functional (Uptake)[³H]Serotonine.g., 1200 nM (IC50)
Norepinephrine Transporter Binding[³H]Nisoxetinee.g., >5000 nM (Ki)
Norepinephrine Transporter Functional (Uptake)[³H]Norepinephrinee.g., >5000 nM (IC50)

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Interpretation of Profile:

Based on the hypothetical data above, this compound would be characterized as a moderately potent Sigma-1 receptor ligand with a preference over the Sigma-2 subtype. It also demonstrates moderate affinity for the dopamine transporter and acts as a dopamine reuptake inhibitor. Its activity at the serotonin transporter is weaker, and it shows minimal interaction with the norepinephrine transporter. This profile suggests that the compound may have potential as a psychotropic agent, possibly with antidepressant or stimulant-like properties, mediated through a combination of S1R modulation and dopamine system effects. Further investigation into its S1R functional activity (agonist vs. antagonist) would be crucial for predicting its precise pharmacological effects.

Conclusion and Future Directions

This technical guide outlines a logical, tiered approach to the biological activity screening of this compound. By starting with high-probability targets based on chemical structure and progressing from binding affinity to functional activity, researchers can efficiently and effectively build a comprehensive pharmacological profile. The insights gained from this screening cascade are invaluable for guiding subsequent lead optimization efforts, in vivo efficacy studies, and ultimately, the potential translation of this chemical scaffold into novel therapeutics for CNS disorders.

References

In Silico Modeling of 4-(3-Chlorophenyl)piperidine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-(3-chlorophenyl)piperidine binding to its putative receptor targets. The this compound scaffold is a privileged structure in medicinal chemistry, found in a variety of centrally acting agents. Understanding its interactions at a molecular level is crucial for the rational design of novel therapeutics with improved potency and selectivity. This document details a multi-faceted computational approach, integrating molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Each section provides not only a step-by-step protocol but also the underlying scientific rationale, ensuring a self-validating and robust workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of the this compound Moiety

The piperidine ring is a ubiquitous heterocyclic motif in pharmaceuticals, and its substitution pattern dramatically influences pharmacological activity.[1] The 4-arylpiperidine substructure, in particular, is a key pharmacophore for a range of G-protein coupled receptors (GPCRs), including dopamine, serotonin, and sigma receptors.[2][3][4] The introduction of a chlorine atom at the meta-position of the phenyl ring, as in this compound, can significantly modulate binding affinity and selectivity through specific electronic and steric interactions within the receptor binding pocket.

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to investigate ligand-receptor interactions at the atomic level.[5] These computational methods allow for the prediction of binding modes, estimation of binding affinities, and simulation of the dynamic nature of these interactions, thereby guiding synthetic efforts and biological testing.

Foundational Principles of In Silico Modeling

A robust in silico investigation relies on a synergistic application of multiple computational techniques. Each method provides a unique piece of the puzzle, and their combined insights offer a more complete picture of the molecular recognition process.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It is primarily used to predict the binding mode and affinity of small molecules to their protein targets.[6] The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and then using a scoring function to rank these poses.[8]

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Interaction

While docking provides a static snapshot, biological systems are inherently dynamic. MD simulations offer a powerful method to study the time-dependent behavior of a molecular system.[2] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the stability of the docked pose, the role of solvent molecules, and conformational changes in both the ligand and the receptor upon binding.[2][9]

Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[10][11][12] By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, untested compounds, thus prioritizing synthetic efforts.[10][11]

Integrated In Silico Workflow

The following section outlines a detailed, step-by-step workflow for the comprehensive in silico analysis of this compound binding.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Refinement & Energetics cluster_3 Phase 4: Predictive Modeling P1 Receptor Structure Preparation D1 Molecular Docking P1->D1 P2 Ligand Structure Preparation P2->D1 D2 Pose Analysis & Selection D1->D2 MD1 MD Simulation Setup D2->MD1 MD2 Production MD Run MD1->MD2 MD3 Trajectory Analysis MD2->MD3 MD4 Binding Free Energy Calculation (MM/GBSA or MM/PBSA) MD3->MD4 Q1 Dataset Curation Q2 Descriptor Calculation Q1->Q2 Q3 QSAR Model Generation & Validation Q2->Q3

Integrated In Silico Modeling Workflow.
Phase 1: System Preparation

Protocol 3.1.1: Receptor Structure Preparation

  • Obtain Receptor Structure: Download the 3D structure of the target receptor from the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model can be generated.[13]

  • Pre-processing: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

  • Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH. Perform a constrained energy minimization to relieve any steric clashes.

Protocol 3.1.2: Ligand Structure Preparation

  • Generate 3D Structure: Create a 3D structure of this compound using a molecular builder.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Assign partial atomic charges using a method such as Gasteiger-Hückel.

Phase 2: Molecular Docking

Protocol 3.2.1: Docking Simulation

  • Define Binding Site: Identify the binding pocket of the receptor. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.[14]

  • Grid Generation: Generate a grid box that encompasses the entire binding site.

  • Run Docking: Perform the docking simulation using software such as AutoDock Vina or GOLD.[5] The ligand is typically treated as flexible.[5]

Protocol 3.2.2: Pose Analysis and Selection

  • Analyze Docking Poses: Examine the top-scoring docking poses and their interactions with the receptor.

  • Select Best Pose: Choose the most plausible binding pose based on the docking score, clustering analysis, and visual inspection of key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Parameter Description Example Software
Docking Score Estimated binding affinity (e.g., in kcal/mol).AutoDock Vina
RMSD Root-mean-square deviation between docked poses.PyMOL
Interaction Analysis Identification of key receptor-ligand interactions.LigPlot+
Phase 3: Molecular Dynamics Simulations

Protocol 3.3.1: MD Simulation Setup

  • System Building: Place the selected protein-ligand complex in a periodic box of explicit solvent (e.g., TIP3P water).

  • Neutralization: Add counter-ions to neutralize the system.

  • Parameterization: Assign force field parameters for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

Protocol 3.3.2: Simulation and Analysis

  • Minimization and Equilibration: Perform energy minimization followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration phases.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence.

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the complex (RMSD), fluctuations of residues (RMSF), and specific interactions over time.

Metric Description Interpretation
RMSD (Backbone) Root-mean-square deviation of the protein backbone atoms from the initial structure.A stable RMSD indicates that the protein has reached equilibrium.
RMSD (Ligand) Root-mean-square deviation of the ligand atoms relative to the protein binding site.A stable ligand RMSD suggests a stable binding pose.
Hydrogen Bonds Number and occupancy of hydrogen bonds between the ligand and receptor over time.Identifies key and persistent hydrogen bonding interactions.
Phase 4: QSAR Modeling

Protocol 3.4.1: QSAR Model Development

  • Data Curation: Compile a dataset of this compound analogs with their experimentally determined biological activities.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.

  • Model Building and Validation: Use statistical methods, such as partial least squares (PLS) or machine learning algorithms, to build the QSAR model.[15] Rigorously validate the model using internal and external validation techniques.[16][17][18]

Self-Validation and Trustworthiness

The scientific integrity of this workflow is maintained through a series of internal checks and balances. The initial docking predictions are rigorously tested and refined by the more computationally expensive and physically realistic MD simulations. The stability of the ligand in the binding pocket during the MD simulation serves as a validation of the initial docking pose. Furthermore, the insights gained from the detailed interaction analysis in both docking and MD can be used to interpret the descriptors that are found to be significant in the QSAR model, creating a cohesive and self-consistent molecular narrative. For instance, if the MD simulation reveals a crucial hydrogen bond, a QSAR model that identifies a hydrogen bond donor/acceptor descriptor as important would be considered more trustworthy.

Conclusion

The in silico modeling of this compound receptor binding requires a multi-pronged approach to yield reliable and actionable insights. By systematically applying molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can elucidate the molecular determinants of binding, predict the affinity of novel analogs, and ultimately accelerate the drug discovery process. The workflow presented in this guide emphasizes not just the "how" but also the "why," providing a robust framework for generating credible and scientifically sound computational predictions.

References

An In-Depth Technical Guide to the Safe Handling of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling information for 4-(3-Chlorophenyl)piperidine (CAS No: 99329-53-0) and its hydrochloride salt (CAS No: 99329-70-1). As a substituted piperidine, this compound is a valuable building block in medicinal chemistry and drug discovery.[1][2] However, its chemical properties necessitate a robust understanding and implementation of safety protocols to mitigate risks to laboratory personnel and the environment. This document moves beyond standard safety data sheets to provide in-depth, practical guidance rooted in the principles of chemical risk assessment, hazard control, and emergency preparedness. It is designed to empower researchers to work confidently and safely with this and structurally related compounds.

Introduction and Scientific Context

The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active natural products.[3] Its unique three-dimensional structure and basic nitrogen atom allow for critical interactions with biological targets, making it a privileged fragment in drug design. This compound belongs to this important class of molecules, serving as a key intermediate in the synthesis of novel chemical entities.[2]

The presence of both a piperidine ring and a chlorinated aromatic ring dictates its safety profile. The piperidine moiety confers basicity and potential physiological effects, while the chlorophenyl group suggests that hazardous byproducts, such as hydrogen chloride and nitrogen oxides, may be generated during thermal decomposition.[4][5] Critically, comprehensive toxicological data for this compound is not publicly available.[1] In the absence of such data, a precautionary principle must be adopted, treating the compound as potentially hazardous upon acute and chronic exposure. This guide is therefore predicated on a thorough risk assessment and the implementation of stringent control measures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 99329-53-0[7]
Molecular Formula C₁₁H₁₄ClN[6]
Molecular Weight 195.69 g/mol [2]
Appearance White to off-white solid/crystalline powder[2]
Boiling Point 290 °C[7]
Flash Point 129 °C[7]
Density 1.095 g/cm³[7]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[7]
Solubility No quantitative public data available. Generally soluble in organic solvents like DMSO and methanol. The hydrochloride salt is expected to have greater aqueous solubility.[4][8]

Hydrochloride Salt (CAS: 99329-70-1)

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄ClN • HCl (or C₁₁H₁₅Cl₂N)[9]
Molecular Weight 232.15 g/mol [9]
Appearance White to light yellow powder/crystal[4]
Storage Temperature 2-8°C, Refrigerator, Sealed in dry conditions[10]

Hazard Identification and Toxicological Assessment

As a research chemical, this compound lacks comprehensive toxicological studies. Therefore, hazard assessment is based on GHS classifications from suppliers and data from structurally related compounds.

GHS Classification

The compound and its hydrochloride salt are consistently classified with the following hazards:

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin IrritationH315: Causes skin irritation
alt text
Warning
Eye IrritationH319: Causes serious eye irritation
alt text
Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation
alt text
Warning
Acute Toxicity (Oral)H302: Harmful if swallowed
alt text
Warning

Source: Consolidated data from multiple suppliers.[11]

Toxicological Profile (Inferred)

In the absence of specific data for this compound, the toxicological profile must be inferred from its structural components and related molecules.

  • Piperidine Moiety: Piperidine itself is toxic and corrosive. Exposure can cause skin burns, eye damage, and respiratory tract irritation. Systemic effects after absorption may include nausea, vomiting, increased heart rate, muscular weakness, and convulsions.[3][5] While substitution may modulate this toxicity, the underlying potential for adverse effects remains.

  • Chlorinated Aromatic Moiety: Chlorinated aromatic compounds as a class present concerns for persistence in the environment and the potential for formation of highly toxic gases like hydrogen chloride, phosgene, and nitrogen oxides upon incomplete combustion.[12]

  • Precautionary Stance: Given the lack of specific LD50 or chronic exposure data, This compound must be handled as a substance with unknown long-term toxicity. All routes of exposure—inhalation, ingestion, and dermal contact—should be minimized.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, prioritizing engineering controls to minimize reliance on PPE.

Engineering Controls: The First Line of Defense

The primary objective is to contain the powdered chemical at the source to prevent it from becoming airborne or contaminating surfaces.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to protect against inhalation of dust or vapors.

  • Ventilated Enclosure for Weighing: For weighing operations, a dedicated ventilated balance enclosure (VBE) or powder containment hood is ideal. If unavailable, weighing should be conducted in a chemical fume hood. To minimize air turbulence, the "weigh-in-container" method is recommended: tare a sealed container, add the powder inside the hood, seal the container, and then move it to the balance for the final weight measurement.

  • Designated Work Area: Establish a designated area within the lab for working with this compound. Demarcate the area with signage and cover the work surface with disposable, absorbent bench liners.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE must be selected based on the potential hazards and worn at all times when handling the compound.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a risk of splashes, chemical splash goggles should be worn.

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough time, especially when working with solutions. Always use a two-glove (double-gloving) technique when handling the neat powder. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A fully fastened laboratory coat must be worn. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron and disposable sleeves are recommended.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits (which are not established for this compound), a NIOSH-approved respirator may be necessary. For powders, a particulate respirator (e.g., N95) may be considered, but a comprehensive respiratory protection program, including fit-testing and training, is required.[13][14]

Caption: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for minimizing exposure and preventing accidents.

SOP: Weighing and Preparing Solutions

Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing contamination and exposure.

Materials:

  • This compound

  • Spatula

  • Sealable container (e.g., vial with screw cap)

  • Solvent (e.g., DMSO, Methanol)

  • Volumetric flask

  • Pipettes

  • Designated waste container

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Cover the work surface with a disposable bench liner.

  • Tare Container: Place a labeled, sealable container with its cap on the analytical balance and tare the weight.

  • Transfer to Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.

  • Aliquot Powder: Using a clean spatula, carefully transfer the desired amount of powder from the stock bottle into the tared container. Rationale: This step is performed in the hood to contain any airborne dust.

  • Seal and Weigh: Securely cap the container. Remove it from the hood and place it on the balance to obtain the final weight.

  • Dissolution: Return the sealed container to the fume hood. Uncap it and add the desired volume of solvent using a pipette. Recap and mix (vortex or sonicate if necessary) until fully dissolved.

  • Final Dilution: If necessary, transfer the resulting solution to a volumetric flask and dilute to the final volume.

  • Decontamination: Wipe down the spatula, exterior of containers, and work surface with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste container.

  • Doffing PPE: Remove gloves and dispose of them in the chemical waste. Wash hands thoroughly with soap and water.

Caption: Safe workflow for weighing and dissolving powdered compounds.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from direct sunlight. Recommended storage is at refrigerator temperatures (2-8°C).[7]

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from air and moisture.[7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5] As a secondary amine, it can react exothermically with acids. Reactions with strong oxidizers can be vigorous and potentially explosive.

  • Segregation: Store separately from incompatible materials. Do not store in the same cabinet as strong acids or oxidizers.

Accidental Release and Spill Management

Prompt and correct response to a spill is vital to prevent exposure and further contamination.

Small Spill (Solid Powder < 1 gram)
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access.

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.

  • Contain: Gently cover the spill with a paper towel dampened with water to avoid raising dust. Rationale: Wetting the powder prevents it from becoming airborne.

  • Clean: Carefully wipe up the material from the outside in, placing the contaminated towels into a labeled hazardous waste bag.

  • Decontaminate: Clean the spill area with soap and water, followed by a solvent wipe (e.g., 70% ethanol).

  • Dispose: Seal the waste bag and place it in the solid hazardous waste container.

Large Spill or Spill Outside of Containment
  • EVACUATE: Immediately evacuate the laboratory and alert others to do the same.

  • ISOLATE: Close the laboratory doors to contain the spill.

  • NOTIFY: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill yourself.

Waste Disposal

As a halogenated organic compound, waste containing this compound must be disposed of as hazardous chemical waste.

  • Segregation: Halogenated and non-halogenated waste streams must be kept separate.[12]

  • Solid Waste: Contaminated items such as gloves, bench liners, paper towels, and vials should be collected in a dedicated, clearly labeled solid hazardous waste container. The label should read "Hazardous Waste: Halogenated Organics" and list this compound as a constituent.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, clearly labeled liquid hazardous waste container for halogenated organic solvents.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Do not pour any amount of this chemical or its solutions down the drain.

First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Always provide the Safety Data Sheet (SDS) to responding medical personnel.

Conclusion

This compound is a valuable research tool whose safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of control measures. While specific toxicological data is limited, its structural features—a piperidine ring and a chlorinated aromatic system—mandate a cautious approach. By prioritizing engineering controls, utilizing appropriate PPE, adhering to established SOPs, and preparing for emergencies, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundation for developing laboratory-specific safety protocols, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-chlorophenyl)piperidine, a key intermediate in the development of various pharmaceutical agents. Two robust and widely applicable synthetic strategies are detailed: the Suzuki-Miyaura cross-coupling reaction and reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and expert insights to ensure successful and reproducible synthesis. The protocols include detailed reaction setup, purification, and analytical characterization of the final product.

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Specifically, this compound serves as a crucial building block for the synthesis of antagonists for various receptors, reuptake inhibitors, and other central nervous system (CNS) active agents. The presence of the chlorine atom on the phenyl ring offers a site for further functionalization and modulates the electronic and lipophilic properties of the molecule, often enhancing its pharmacological profile.

Given its importance, the development of efficient and scalable synthetic routes to this compound is of significant interest. This application note will focus on two of the most effective methods for its preparation:

  • Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1]

  • Reductive Amination: A versatile method for forming amines from carbonyl compounds and amines, which can be adapted for the synthesis of N-aryl piperidines.[2]

The choice between these methods will depend on the availability of starting materials, desired scale, and the specific functional group tolerance required for a particular synthetic campaign.

Strategic Considerations: Choosing a Synthetic Pathway

The selection of an appropriate synthetic route is a critical decision in chemical synthesis, governed by factors such as starting material availability, scalability, and overall efficiency.

G start Desired Product: This compound strategy1 Strategy 1: Suzuki-Miyaura Coupling start->strategy1 strategy2 Strategy 2: Reductive Amination start->strategy2 sm1 Starting Materials: - 4-Piperidone (or derivative) - 3-Chlorophenylboronic acid strategy1->sm1 Requires organoboron and piperidone. sm2 Starting Materials: - 1-Bromo-3-chlorobenzene - Piperidine strategy2->sm2 Requires aryl halide and piperidine.

Caption: Decision workflow for selecting a synthetic strategy.

Method 1: Suzuki-Miyaura Cross-Coupling Approach

This method is highly favored for its functional group tolerance and generally high yields. The core of this strategy is the palladium-catalyzed coupling of a piperidine-derived boronic acid or ester with 1-bromo-3-chlorobenzene.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed, regenerating the Pd(0) catalyst.[3]

G A Pd(0) Catalyst B Oxidative Addition (with Aryl Halide) A->B C Aryl-Pd(II)-Halide Complex B->C D Transmetalation (with Boronic Acid) C->D E Aryl-Pd(II)-Aryl' Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Coupled Product (4-Arylpiperidine) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

This protocol begins with the protection of the piperidine nitrogen to prevent side reactions and facilitate the borylation.

Materials:

Reagent/Material Quantity Molar Eq. Purity
N-Boc-4-piperidone 10.0 g 1.0 98%
p-Toluenesulfonhydrazide 10.3 g 1.1 98%
Methanol 100 mL - Anhydrous
Sodium borohydride 2.8 g 1.5 99%
Bis(pinacolato)diboron 15.2 g 1.2 99%
PdCl2(dppf) 1.2 g 0.03 -
Potassium acetate 7.4 g 1.5 99%

| Dioxane | 150 mL | - | Anhydrous |

Procedure:

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous methanol (100 mL), add p-toluenesulfonhydrazide (10.3 g, 55.2 mmol).

  • Stir the mixture at room temperature for 2 hours to form the tosylhydrazone.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (2.8 g, 75.3 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene intermediate.

  • To a solution of the crude alkene in anhydrous dioxane (150 mL), add bis(pinacolato)diboron (15.2 g, 60.2 mmol), PdCl2(dppf) (1.2 g, 1.5 mmol), and potassium acetate (7.4 g, 75.3 mmol).

  • Degas the mixture with argon for 15 minutes, then heat to 80 °C for 12 hours.

  • Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by flash column chromatography to yield N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Step 2: Suzuki-Miyaura Coupling

Materials:

Reagent/Material Quantity Molar Eq. Purity
N-Boc-4-(boronic ester) 10.0 g 1.0 -
1-Bromo-3-chlorobenzene 6.2 g 1.0 99%
Pd(PPh3)4 1.1 g 0.03 -
2M Sodium Carbonate 50 mL - Aqueous
Toluene 100 mL - Anhydrous

| Ethanol | 25 mL | - | Anhydrous |

Procedure:

  • In a round-bottom flask, combine N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (10.0 g, 32.3 mmol), 1-bromo-3-chlorobenzene (6.2 g, 32.3 mmol), and Pd(PPh3)4 (1.1 g, 0.97 mmol).

  • Add a mixture of toluene (100 mL), ethanol (25 mL), and 2M aqueous sodium carbonate (50 mL).

  • Degas the mixture with argon for 20 minutes, then heat to reflux for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain N-Boc-4-(3-chlorophenyl)piperidine.

Step 3: Deprotection

  • Dissolve the N-Boc protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with 2M NaOH.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield this compound.

Method 2: Reductive Amination Approach

This alternative strategy involves the direct reaction of a ketone with an amine in the presence of a reducing agent.[2]

Mechanistic Rationale

Reductive amination typically proceeds via the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4] The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it selectively reduces the iminium ion without affecting the starting carbonyl compound.[2]

G start Ketone + Amine step1 Formation of Hemiaminal start->step1 step2 Dehydration to Iminium Ion step1->step2 step3 Reduction (e.g., with NaBH(OAc)3) step2->step3 product Final Amine Product step3->product

Caption: Workflow for the reductive amination process.

Experimental Protocol

Materials:

Reagent/Material Quantity Molar Eq. Purity
4-Piperidone hydrochloride 10.0 g 1.0 98%
3-Chloroaniline 9.3 g 1.1 99%
Sodium triacetoxyborohydride 18.5 g 1.3 95%
Dichloroethane (DCE) 200 mL - Anhydrous

| Acetic Acid | 3.4 mL | 1.0 | Glacial |

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride (10.0 g, 65.9 mmol) in anhydrous dichloroethane (200 mL), add 3-chloroaniline (9.3 g, 72.5 mmol) and glacial acetic acid (3.4 mL, 65.9 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (18.5 g, 85.7 mmol) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the piperidine ring protons.[5]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.[5]

  • Mass Spectrometry: To confirm the molecular weight of the product (C11H14ClN, MW: 195.69 g/mol ).[6]

  • Purity Analysis (HPLC/GC): To determine the purity of the final compound.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

Reagent-Specific Hazards:

  • Palladium Catalysts: Can be pyrophoric and are toxic. Handle in a fume hood and under an inert atmosphere where necessary.

  • Sodium Borohydride and Sodium Triacetoxyborohydride: React with water to produce flammable hydrogen gas. Handle away from ignition sources.

  • Dichloromethane and Dichloroethane: Are suspected carcinogens and should be handled in a well-ventilated fume hood.

  • Piperidine: Is a flammable and corrosive liquid.[7] It is toxic if inhaled or in contact with skin.

  • Acids and Bases: Are corrosive and should be handled with care.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Regulatory Considerations

It is important to note that piperidine and some of its derivatives are monitored as precursor chemicals in some jurisdictions due to their potential use in the illicit synthesis of controlled substances like fentanyl.[8][9][10] Researchers should be aware of and comply with all applicable local and international regulations regarding the purchase, storage, and use of these materials.[11][12]

References

Step-by-step guide to 4-(3-Chlorophenyl)piperidine purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-(3-Chlorophenyl)piperidine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the purification of this compound, a key intermediate in pharmaceutical synthesis and drug development.[1] High purity of this compound is critical for ensuring reproducible results in downstream applications, accurate biological evaluation, and adherence to regulatory standards. This document outlines two primary, field-proven methodologies for purification: Recrystallization and Silica Gel Column Chromatography . It delves into the scientific principles behind each technique, provides step-by-step protocols, and offers expert insights into overcoming common challenges. Furthermore, it details the standard analytical techniques for assessing the final purity and confirming the structural integrity of the isolated compound.

Introduction: The Imperative for Purity

This compound is a heterocyclic amine that serves as a fundamental building block in the synthesis of a wide range of biologically active molecules.[1] The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its substitution with a chlorophenyl group influences lipophilicity and target-binding interactions.[1]

The synthesis of this intermediate can result in a crude product containing various impurities, including:

  • Unreacted starting materials.

  • Reagents and catalysts.

  • By-products from side reactions.

  • Positional isomers (e.g., 4-(2-chlorophenyl)piperidine or 4-(4-chlorophenyl)piperidine).[2]

Failure to remove these impurities can lead to erroneous structure-activity relationship (SAR) data, unpredictable pharmacological profiles, and complications in process scale-up. Therefore, a robust and validated purification strategy is not merely a procedural step but a cornerstone of scientific integrity in the drug development pipeline.

Physicochemical Profile of this compound

A thorough understanding of the compound's physical and chemical properties is essential for designing an effective purification strategy. These properties dictate solvent selection for recrystallization and the mobile phase composition for chromatography.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClN[2][3]
Molecular Weight 195.69 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
Boiling Point ~290 °C[3]
Density ~1.095 g/cm³[3]
Solubility Soluble in most organic solvents; piperidine itself is miscible with water.[4]
pKa (Conjugate Acid) ~11.2 (Estimated based on piperidine)[5]

Note: The basicity of the piperidine nitrogen (pKa ≈ 11.2) is a critical consideration for chromatographic purification, as it can interact strongly with acidic stationary phases like silica gel.[5][6]

Purification Methodology I: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the crude product completely at an elevated temperature but show poor solubility at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the solution (mother liquor).

Causality of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. For piperidine derivatives, which possess moderate polarity, alcohols or solvent mixtures are often effective.[7][8] A systematic solvent screen is the most reliable method for identifying the optimal system.

Protocol 1: Single-Solvent Recrystallization

This protocol is the preferred method due to its simplicity and efficiency when a suitable single solvent is identified.

Step 1: Solvent Screening

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature until the solid is just covered.

  • Observe solubility. A good solvent will dissolve the compound poorly at room temperature.

  • Gently heat the tubes that show poor room-temperature solubility in a water bath. The compound should dissolve completely upon heating.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • The solvent that yields a high quantity of crystalline precipitate upon cooling is the best candidate. Ethanol is a common starting point for similar structures.[7][9]

Step 2: Recrystallization Procedure

  • Place the crude compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate stirrer). Continue adding the hot solvent until the compound just dissolves completely. Causality : Using the minimum volume of hot solvent is crucial for maximizing the recovery yield.[8]

  • If any insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.

  • Once crystal formation appears complete, further enhance the yield by cooling the flask in an ice-water bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Workflow for Recrystallization```dot

G cluster_prep Preparation cluster_purify Purification cluster_final Final Product crude Crude Product in Flask solvent Add Minimum Hot Solvent crude->solvent dissolve Complete Dissolution solvent->dissolve cool Slow Cooling to RT dissolve->cool ice Ice Bath Cooling cool->ice filter Vacuum Filtration ice->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for purification by column chromatography. [10]

Purity Assessment and Structural Confirmation

After purification, the identity and purity of this compound must be rigorously confirmed using a combination of analytical techniques.

TechniquePurposeExpected Outcome
TLC Quick purity check; comparison to starting material.A single spot with an Rf value corresponding to the pure compound.
HPLC Quantitative purity assessment. [10][11]A single major peak, allowing for purity calculation (e.g., >98%).
NMR Structural confirmation and identification of impurities. [10]A spectrum consistent with the structure of this compound, with characteristic shifts for aromatic and piperidine protons.
MS / GC-MS Confirmation of molecular weight. [10][12]A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₄ClN, M.W. 195.69). [2][13]

Conclusion

The purification of this compound is a critical step in its utilization for research and drug development. Both recrystallization and column chromatography are powerful techniques capable of yielding high-purity material. The choice between them depends on the nature and quantity of impurities present in the crude product. Recrystallization is often simpler and more scalable for crystalline solids, while column chromatography offers superior separation for complex mixtures or oily products. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently obtain this compound of the requisite purity for their scientific endeavors.

References

Quantitative Analysis of 4-(3-Chlorophenyl)piperidine: Validated HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 4-(3-Chlorophenyl)piperidine, a key intermediate and potential impurity in pharmaceutical development. We present two orthogonal analytical techniques: a direct High-Performance Liquid Chromatography (HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method involving derivatization. This document is structured to provide researchers, quality control analysts, and drug development professionals with the scientific rationale behind the methodological choices, step-by-step protocols for implementation, and a framework for method validation in accordance with international guidelines.

Introduction: The Analytical Imperative for this compound

This compound (MW: 195.69 g/mol , Formula: C₁₁H₁₄ClN) is a substituted piperidine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The piperidine scaffold is a ubiquitous structural motif in numerous marketed drugs, valued for its pharmacokinetic and pharmacodynamic properties.[3] The precise quantification of this compound is paramount during drug development and manufacturing for several reasons: it serves to monitor reaction completion, quantify the purity of intermediates, and control its presence as a potential impurity in the final API.

Regulatory bodies mandate the rigorous characterization and control of impurities in drug substances.[4] Therefore, robust and reliable analytical methods are not merely a research tool but a critical component of quality assurance and regulatory compliance. This guide provides two powerful and validated methods to meet these analytical challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Principle & Method Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and efficiency in separating compounds with varying polarities.[5] For this compound, its aryl substituent provides a chromophore, allowing for direct detection by UV spectrophotometry without the need for derivatization.

Our methodological choice is based on the following principles:

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected for its hydrophobic nature, which provides effective retention for the moderately nonpolar analyte.

  • Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is employed to ensure the secondary amine of the piperidine ring is consistently protonated. This minimizes peak tailing, a common issue with basic analytes caused by undesirable interactions with residual silanol groups on the column packing.[6]

  • Detection: The chlorophenyl group is expected to exhibit significant UV absorbance. A preliminary scan should be performed to identify the wavelength of maximum absorbance (λmax), likely in the 220-270 nm range, to ensure optimal sensitivity.

Experimental Workflow for HPLC Analysis

The overall workflow for the HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Solid Sample (e.g., API, Formulation) Dissolve Dissolve in Diluent (e.g., ACN/H₂O) Sample->Dissolve Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Dilute Perform Serial Dilutions (Calibration Standards) Dissolve_Std->Dilute Filter Filter through 0.45 µm Syringe Filter Sonicate->Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve (Area vs. Concentration) Integrate->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: High-level workflow for the HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV Method

2.3.1 Instrumentation and Reagents

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), 99% purity or higher.

  • Ultrapure water (18.2 MΩ·cm).

  • This compound reference standard (purity ≥98%).

2.3.2 Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1 - 100 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

2.3.3 Sample Preparation (from a Solid API Matrix)

  • Accurately weigh approximately 100 mg of the solid sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent.

  • Sonicate for 20 minutes to ensure complete dissolution of the analyte.[7]

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.3.4 Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution for aryl compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) + 0.1% Formic AcidProvides adequate elution strength and ensures analyte protonation for good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CProvides stable retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection (λ) Determine λmax (e.g., 225 nm or 265 nm)Maximizes signal-to-noise ratio for the chlorophenyl chromophore.
Run Time ~10 minutesSufficient for elution of the analyte and any early-eluting impurities.

2.3.5 Data Analysis and Quantification

  • Inject the calibration standards to establish system suitability and generate a calibration curve by plotting peak area against concentration.

  • Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²). An r² value >0.999 is typically desired.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Framework

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8] Key validation parameters are summarized below.

Validation ParameterObjective & Typical Acceptance Criteria
Specificity Demonstrate that the analyte peak is free from interference from matrix components, impurities, or degradation products. (Assess peak purity using a PDA detector).[9]
Linearity Confirm a linear relationship between concentration and detector response over a defined range. (Minimum of 5 concentrations, r² ≥ 0.999).[10]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. (e.g., 80-120% of the test concentration for an assay).[11]
Accuracy Closeness of the test results to the true value. Determined by spike-recovery studies at three levels (e.g., 80%, 100%, 120%) in triplicate. (Mean recovery of 98.0% to 102.0%).[11]
Precision - Repeatability (Intra-assay): Agreement between results of replicate analyses of the same sample. (n≥6 at 100% concentration, or n≥9 across the range; RSD ≤ 2.0%).- Intermediate Precision: Assesses variations within a lab (different days, analysts, equipment). (RSD ≤ 2.0%).[8]
LOD & LOQ Limit of Detection (LOD): Lowest amount detectable. (Signal-to-Noise ratio of ~3:1).Limit of Quantitation (LOQ): Lowest amount quantifiable with acceptable precision and accuracy. (Signal-to-Noise ratio of ~10:1).[9]
Robustness Measure of the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±5% mobile phase composition, ±2°C column temp, ±0.1 mL/min flow rate).[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Principle & Method Rationale

GC-MS provides exceptional specificity and sensitivity, making it an ideal confirmatory technique or a primary method for trace-level analysis. The direct analysis of secondary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and interaction with active sites in the GC system.

To overcome this, a derivatization step is essential.[12] This process chemically modifies the analyte to increase its volatility and thermal stability.[1]

  • Derivatization Strategy: We propose silylation , a robust and common technique where an active hydrogen on the amine is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[13] The resulting TMS-derivative is less polar and more volatile, leading to excellent chromatographic performance.

  • Separation: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is ideal for separating the derivatized analyte.

  • Detection: Mass spectrometry offers unparalleled selectivity. The analysis will be performed in Electron Ionization (EI) mode, which generates reproducible fragmentation patterns. By monitoring the molecular ion (M⁺) and characteristic fragment ions in Selected Ion Monitoring (SIM) mode, high sensitivity and specificity can be achieved. Key fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[9][14]

Experimental Workflow for GC-MS Analysis

The workflow for GC-MS involves an additional derivatization step prior to instrumental analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Prepare Analyte Solution in Aprotic Solvent Dry Evaporate to Dryness (under N₂) Sample->Dry Deriv Add Silylating Reagent (e.g., MSTFA in Pyridine) Dry->Deriv React Heat to Drive Reaction (e.g., 70°C for 30 min) Deriv->React Inject Inject into GC-MS System React->Inject Separate Temperature Programmed Separation on HP-5ms Inject->Separate Detect EI-MS Detection (Scan or SIM Mode) Separate->Detect Extract Extract Ion Chromatograms (EIC) for Target Ions Detect->Extract CalCurve Generate Calibration Curve (Area vs. Concentration) Extract->CalCurve Quantify Quantify Derivatized Analyte CalCurve->Quantify

Caption: General workflow for GC-MS analysis of this compound via silylation.

Detailed Protocol: GC-MS Method

3.3.1 Instrumentation and Reagents

  • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Helium (carrier gas), 99.999% purity.

  • Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Pyridine or Acetonitrile, anhydrous grade.

  • Ethyl acetate, HPLC grade.

  • Heating block or oven.

  • This compound reference standard.

3.3.2 Preparation of Solutions and Derivatization

  • Standard/Sample Preparation: Prepare solutions of the standard or extracted sample in a volatile, aprotic solvent like ethyl acetate. For quantification, an internal standard (e.g., a deuterated analog or a structurally similar compound) should be added at this stage.

  • Evaporation: Transfer a known aliquot (e.g., 100 µL) of the standard or sample solution to a 2 mL autosampler vial with an insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of MSTFA and 50 µL of anhydrous pyridine (pyridine can act as a catalyst and aid in solubility).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

3.3.3 GC-MS Conditions

ParameterRecommended ConditionRationale
Injector Temp. 250 °CEnsures rapid vaporization of the derivatized analyte.
Injection Mode Splitless (1 min)Maximizes transfer of analyte onto the column for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)Provides good separation of the analyte from solvent and potential by-products.[6]
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for robust EI ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible mass spectra.
Acquisition Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan helps identify the analyte; SIM provides superior sensitivity and selectivity for quantification.

3.3.4 Mass Spectral Analysis

  • Expected Derivative Mass: The molecular weight of the TMS derivative will be 267.8 g/mol (195.7 + 72.1). The molecular ion (M⁺) should be observed at m/z 267.

  • Key Fragment Ions: A full scan analysis should be performed first to identify the characteristic fragment ions. Expected fragments would include ions resulting from the loss of a methyl group ([M-15]⁺ at m/z 252) and fragments from α-cleavage around the piperidine nitrogen.

  • SIM Mode Ions: For quantitative analysis, select 3-4 characteristic and abundant ions for monitoring (e.g., m/z 267, 252, and another prominent fragment).

Method Validation Framework

The GC-MS method should be validated similarly to the HPLC method, following ICH Q2(R1) principles. The validation parameters of specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness are all applicable and should be assessed with appropriate experiments and acceptance criteria.

Conclusion and Recommendations

We have presented two distinct, robust, and scientifically grounded methods for the quantification of this compound.

  • The HPLC-UV method is ideal for routine quality control, process monitoring, and assay determination where analyte concentrations are relatively high. It is straightforward, requires no derivatization, and leverages standard equipment found in any pharmaceutical laboratory.

  • The GC-MS method offers superior specificity and sensitivity, making it the preferred choice for trace-level impurity analysis, confirmatory testing, and analysis in complex matrices where the selectivity of UV detection may be insufficient.

The choice between these methods should be guided by the specific analytical objective, required sensitivity, and the nature of the sample matrix. Both protocols are designed to be self-validating systems, providing a clear pathway from method development to reliable, compliant analytical data. It is imperative that any laboratory implementing these methods performs a full validation study to demonstrate suitability for its specific application and regulatory environment.

References

Application Notes and Protocols for the In Vitro Characterization of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and other central nervous system (CNS) proteins. 4-(3-Chlorophenyl)piperidine is a synthetic compound featuring this key piperidine moiety, suggesting its potential as a modulator of various signaling pathways. The presence of the chlorophenyl group often confers specific binding properties, with related analogs demonstrating affinity for dopamine, serotonin, and sigma receptors.

These application notes provide a comprehensive and systematic framework for the in vitro characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to elucidate the compound's primary biological targets, understand its functional activity, and assess its general cytotoxicity. This guide follows a logical, tiered approach, beginning with broad target screening and progressing to more specific functional and cellular health assays.

Part 1: Primary Target Identification via Radioligand Binding Assays

The initial step in characterizing a novel compound is to identify its primary molecular targets. Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[1][2] In this assay, a radiolabeled ligand with known affinity for the target receptor is competed off by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki), a measure of binding affinity, can be calculated.

Given the structural similarities of this compound to known ligands, a primary screening panel should include key CNS receptors.

Experimental Workflow for Primary Target Screening

Primary_Screening_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening: Radioligand Binding Assays cluster_2 Data Analysis cluster_3 Target Identification Compound This compound Stock Solution Dopamine Dopamine Receptor Panel (D1, D2, D3, D4, D5) Compound->Dopamine Test Compound Incubation Serotonin Serotonin Receptor Panel (e.g., 5-HT1A, 5-HT2A, 5-HT7) Compound->Serotonin Test Compound Incubation Sigma Sigma Receptor Panel (σ1, σ2) Compound->Sigma Test Compound Incubation Analysis Calculate Ki values for each receptor Dopamine->Analysis Serotonin->Analysis Sigma->Analysis Identification Identify High-Affinity Targets (Ki < 1 µM) Analysis->Identification

Caption: Workflow for primary target screening of this compound.

Table 1: Recommended Radioligands for Primary Screening
Receptor TargetRecommended Radioligand
Dopamine Receptors
D1[³H]-SCH23390
D2[³H]-Spiperone
D3[³H]-7-OH-DPAT
D4[³H]-Nemonapride
D5[³H]-SCH23390
Serotonin Receptors
5-HT1A[³H]-8-OH-DPAT
5-HT2A[³H]-Ketanserin
5-HT7[³H]-5-CT
Sigma Receptors
σ1[³H]-(+)-Pentazocine
σ2[³H]-DTG
Protocol 1: General Radioligand Binding Assay (Filtration Method)

This protocol provides a general framework that can be adapted for the specific receptors listed in Table 1 by using the appropriate membrane preparation, radioligand, and non-specific binding control.

Materials:

  • Cell membranes expressing the target receptor of interest

  • Radiolabeled ligand (see Table 1)

  • Unlabeled competitor for non-specific binding determination (e.g., 10 µM haloperidol for D2 receptors)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or an excess of an unlabeled competitor (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[3]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Functional Characterization of Identified Targets

Once high-affinity targets are identified from the primary screen, the next step is to determine the functional effect of this compound at these receptors. Functional assays measure the downstream signaling events that occur upon receptor activation or inhibition.[4][5][6]

GPCR Signaling Pathways

GPCR_Signaling cluster_0 Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Production Ligand This compound Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Application Notes and Protocols: Radiolabeling of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the radiolabeling of 4-(3-Chlorophenyl)piperidine, a key structural motif in various centrally active agents. The protocols detailed herein are designed to be adaptable for different research applications, with a focus on producing high-purity radiotracers for preclinical and clinical imaging, such as Positron Emission Tomography (PET). We will explore methodologies for labeling with common radioisotopes, including Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]), addressing the unique challenges and advantages of each. The causality behind experimental choices, self-validating quality control measures, and in-depth technical insights are integrated throughout to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Neuroscience Research

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS).[1][2] The specific derivative, this compound, is an important intermediate and pharmacophore in the development of ligands for various receptors and transporters.[3][4] Its chlorinated phenyl ring offers a site for potential radiolabeling, while the piperidine nitrogen provides a handle for further chemical modification.

Radiolabeled versions of this compound and its derivatives are invaluable tools for in vivo imaging techniques like PET.[5][6][7][8] These radiotracers allow for the non-invasive study of drug pharmacokinetics, receptor occupancy, and the pathophysiology of neurological and psychiatric disorders. The choice of radionuclide is critical and depends on the specific research question, with short-lived isotopes like ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min) being ideal for PET imaging, while the longer-lived ³H (t½ ≈ 12.3 years) is well-suited for in vitro autoradiography and metabolic studies.[9][10][11][12]

Principles of Radiolabeling

Radiolabeling involves the incorporation of a radioactive isotope into a molecule of interest. The fundamental goal is to produce a radiotracer that retains the biological activity of the parent compound while allowing for external detection. Key considerations in developing a radiolabeling protocol include:

  • Choice of Radionuclide and Position of Labeling: The isotope should have suitable decay characteristics for the intended application. The label should be placed in a metabolically stable position to avoid premature loss of radioactivity.

  • Precursor Design and Synthesis: A suitable precursor molecule must be synthesized that allows for the efficient and regioselective introduction of the radionuclide in the final step.

  • Reaction Conditions: Radiolabeling reactions are often performed on a microscale with high specific activity radioisotopes. Therefore, reaction conditions must be optimized for speed, efficiency, and radiochemical yield.

  • Purification: Rapid and efficient purification methods, such as High-Performance Liquid Chromatography (HPLC), are essential to separate the desired radiolabeled product from unreacted precursors and radioactive impurities.[13][14]

  • Quality Control: Rigorous quality control is mandatory to ensure the identity, purity, and specific activity of the final radiopharmaceutical product before administration.[15][16][17][18]

Radiolabeling Protocols for this compound

This section details specific protocols for labeling this compound with ¹¹C, ¹⁸F, and ³H.

Carbon-11 Labeling via N-Alkylation

Carbon-11 is a positron emitter that is attractive for PET imaging due to its short half-life, which minimizes the radiation dose to the subject.[10][12] A common strategy for incorporating ¹¹C is through N-alkylation of the piperidine nitrogen using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[19][20]

Workflow for [¹¹C]N-Methyl-4-(3-Chlorophenyl)piperidine Synthesis

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Quality Control A [¹¹C]CO₂ B Gas Phase Conversion to [¹¹C]CH₃I A->B Reduction/Iodination C Trapping of [¹¹C]CH₃I B->C D N-Alkylation Reaction (this compound + [¹¹C]CH₃I) C->D E HPLC Purification D->E F Formulation E->F G Radiochemical Purity (HPLC) F->G H Specific Activity F->H I Residual Solvents (GC) F->I J Final Product for Injection F->J

Caption: Workflow for the synthesis of [¹¹C]N-Methyl-4-(3-Chlorophenyl)piperidine.

Experimental Protocol: [¹¹C]N-Alkylation

  • Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄ via catalytic hydrogenation, which is then reacted with iodine vapor at high temperature to yield [¹¹C]CH₃I. This is typically performed in an automated synthesis module.

  • Reaction Setup: A solution of the precursor, this compound (1-2 mg), in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile; 200-300 µL) is prepared in a reaction vessel. A mild base, such as potassium carbonate or cesium carbonate, can be added to facilitate the reaction.[21]

  • Radiolabeling: The gaseous [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor solution at room temperature or slightly elevated temperatures (e.g., 80-100 °C). The reaction is typically complete within 5-10 minutes.

  • Purification: The reaction mixture is diluted with mobile phase and injected onto a semi-preparative HPLC system (e.g., C18 column) to isolate the [¹¹C]N-Methyl-4-(3-Chlorophenyl)piperidine.

  • Formulation: The collected HPLC fraction is evaporated to dryness, and the residue is reconstituted in a sterile, injectable solution (e.g., saline with a small amount of ethanol).

  • Quality Control: The final product is analyzed for radiochemical purity (via analytical HPLC), specific activity, and residual solvents (via gas chromatography).

Causality Behind Experimental Choices:

  • The use of an automated synthesis module is crucial for handling the short-lived ¹¹C and minimizing radiation exposure to the operator.[10]

  • Aprotic polar solvents are chosen to solubilize the precursor and facilitate the S_N2 reaction.[22]

  • Microwave-assisted heating can significantly reduce reaction times, which is advantageous for short-lived isotopes.[21][23]

ParameterTypical Value
Radiochemical Yield (decay-corrected)30-50%
Synthesis Time20-30 minutes
Specific Activity> 37 GBq/µmol (> 1 Ci/µmol)
Radiochemical Purity> 95%
Fluorine-18 Labeling via Nucleophilic Substitution

Fluorine-18 is the most commonly used radionuclide for PET due to its near-ideal physical properties.[9][24] Labeling with ¹⁸F can be achieved through nucleophilic aromatic substitution on an activated precursor.

Workflow for [¹⁸F]this compound Synthesis

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Quality Control A [¹⁸F]Fluoride B Azeotropic Drying of [¹⁸F]Fluoride A->B with K₂CO₃/Kryptofix C Nucleophilic Substitution Reaction (Precursor + [¹⁸F]Fluoride) B->C D Deprotection (if necessary) C->D E HPLC Purification D->E F Formulation E->F G Radiochemical Purity (HPLC) F->G H Specific Activity F->H I Residual Solvents (GC) F->I J Final Product for Injection F->J

Caption: Workflow for the synthesis of [¹⁸F]this compound.

Experimental Protocol: [¹⁸F]Nucleophilic Aromatic Substitution

  • Precursor Synthesis: A suitable precursor is required, such as a nitro- or trimethylammonium-substituted analog of this compound, where the leaving group is positioned for substitution by [¹⁸F]fluoride. The piperidine nitrogen may need to be protected (e.g., with a Boc group) during this step.

  • Activation of [¹⁸F]Fluoride: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of potassium carbonate and a phase transfer catalyst (e.g., Kryptofix 2.2.2), and dried azeotropically with acetonitrile.

  • Radiolabeling: The dried [¹⁸F]fluoride/K₂CO₃/Kryptofix complex is reacted with the precursor (2-5 mg) in a high-boiling point aprotic solvent (e.g., DMSO, DMF) at elevated temperatures (120-160 °C) for 10-20 minutes.

  • Deprotection: If a protecting group was used, it is removed after the labeling step (e.g., by adding acid for a Boc group).

  • Purification: The reaction mixture is purified by semi-preparative HPLC.

  • Formulation and Quality Control: As described for the ¹¹C-labeling protocol.

Causality Behind Experimental Choices:

  • Nucleophilic aromatic substitution requires an electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack.[24]

  • The use of a phase transfer catalyst like Kryptofix 2.2.2 is essential to sequester the potassium ion and enhance the nucleophilicity of the fluoride ion.[24]

  • High temperatures are necessary to overcome the activation energy for aromatic substitution.

ParameterTypical Value
Radiochemical Yield (decay-corrected)15-40%
Synthesis Time45-75 minutes
Specific Activity> 74 GBq/µmol (> 2 Ci/µmol)
Radiochemical Purity> 98%
Tritium Labeling via Catalytic Tritio-dehalogenation

Tritium labeling is often used for in vitro studies and to provide a reference standard for metabolic profiling.[11] A common method for introducing tritium is through the catalytic reduction of a halogenated precursor with tritium gas.

Experimental Protocol: [³H]Tritio-dehalogenation

  • Precursor Synthesis: An appropriately halogenated (e.g., bromo- or iodo-) analog of this compound is synthesized. The halogen should be at a position where tritium incorporation is desired.

  • Reaction Setup: The precursor (1-5 mg) is dissolved in a suitable solvent (e.g., methanol, ethyl acetate) containing a catalyst (e.g., palladium on carbon) and a base (e.g., triethylamine) in a specialized reaction vessel.

  • Tritiation: The vessel is connected to a tritium manifold, evacuated, and backfilled with tritium gas (³H₂). The reaction is stirred at room temperature for several hours.

  • Workup: The excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated.

  • Purification: The crude product is purified by HPLC to remove any non-tritiated precursor and byproducts.

  • Quality Control: The final product is analyzed for radiochemical purity (HPLC), specific activity (by measuring radioactivity and mass), and position of the label (by ³H-NMR if necessary).

Causality Behind Experimental Choices:

  • Palladium on carbon is a highly effective catalyst for hydrogenation and dehalogenation reactions.

  • A base is often added to neutralize any acid formed during the reaction, which could otherwise lead to side reactions.

  • Due to the long half-life of tritium, the synthesis does not have the same time constraints as with PET isotopes, allowing for longer reaction and purification times.

ParameterTypical Value
Radiochemical Yield10-30%
Specific Activity0.5-1.1 TBq/mmol (15-30 Ci/mmol)
Radiochemical Purity> 97%

Quality Control: A Self-Validating System

The quality control of radiopharmaceuticals is paramount to ensure patient safety and the reliability of research data.[15][16][17][18] A robust quality control system should be in place for every synthesis.

Key Quality Control Tests

TestMethodAcceptance Criteria
Identity Co-elution with a non-radioactive standard on analytical HPLC.The retention time of the radioactive peak should match that of the standard.
Radiochemical Purity Analytical HPLC with a radioactivity detector.The desired radiolabeled compound should represent >95% of the total radioactivity.
Radionuclidic Purity Gamma-ray spectroscopy or measurement of half-life.The radionuclide should be the only one present in significant amounts.
Specific Activity HPLC with a UV detector to determine the mass of the compound and a calibrated dose calibrator for radioactivity.Should be as high as possible to minimize pharmacological effects.
pH pH meter or pH paper.Should be within a physiologically acceptable range (typically 4.5-7.5).
Sterility Incubation in culture media.No microbial growth.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test.Below a specified limit.
Residual Solvents Gas Chromatography (GC).Below limits set by pharmacopeial standards.

Conclusion

The ability to radiolabel this compound and its derivatives provides researchers with powerful tools to investigate the CNS. The protocols outlined in this document offer a starting point for developing robust and reproducible methods for synthesizing high-quality radiotracers. The choice of isotope and labeling strategy will ultimately depend on the specific scientific question being addressed. By understanding the principles behind the chemistry and implementing rigorous quality control, researchers can confidently generate valuable data in the fields of neuroscience and drug development.

References

The Strategic Utility of 4-(3-Chlorophenyl)piperidine in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Arylpiperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The 4-arylpiperidine motif is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a diverse array of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and bioavailability. Within this important class of intermediates, 4-(3-Chlorophenyl)piperidine emerges as a particularly valuable building block. The presence of a chlorine atom at the meta-position of the phenyl ring offers a unique combination of electronic and steric properties, influencing receptor binding affinity and metabolic stability of the final drug molecule. This guide provides a detailed exploration of the synthesis and application of this compound, complete with actionable protocols for its preparation and subsequent elaboration into advanced pharmaceutical intermediates.

Core Applications: A Gateway to Neurologically Active Agents

While the 4-arylpiperidine core is found in various therapeutic agents, this compound and its close analogs are particularly prominent in the development of drugs targeting the central nervous system (CNS). The specific substitution pattern of this intermediate has been shown to be advantageous in achieving desired selectivity and potency for various CNS receptors.

One notable, albeit structurally related, application of the chlorophenylpiperidine scaffold is in the synthesis of antipsychotic drugs. For instance, the butyrophenone class of antipsychotics, which includes the well-known drug Haloperidol, features a 4-(4-chlorophenyl)piperidin-4-ol core.[1] Although the substitution pattern is different, the underlying principle of utilizing a chlorophenylpiperidine moiety to achieve potent dopamine receptor antagonism is a key takeaway for medicinal chemists.

Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of this compound is paramount for its utilization in drug development programs. Several synthetic strategies can be employed, with the Grignard reaction and Suzuki coupling being among the most versatile and widely adopted methods.

Method 1: Grignard Reaction with a Piperidone Precursor

This classical organometallic approach involves the reaction of a 3-chlorophenylmagnesium bromide with a suitably N-protected 4-piperidone, followed by deprotection and reduction of the resulting tertiary alcohol.

Workflow for Grignard-based Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Addition to Piperidone cluster_2 Step 3: Dehydration & Reduction cluster_3 Step 4: Deprotection A 3-Bromochlorobenzene D 3-Chlorophenylmagnesium Bromide A->D Reflux B Magnesium Turnings B->D Reflux C Anhydrous THF C->D Reflux F 1-Benzyl-4-(3-chlorophenyl)piperidin-4-ol D->F Anhydrous THF, 0°C to RT E 1-Benzyl-4-piperidone E->F G 1-Benzyl-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine F->G Acid catalyst (e.g., HCl) H 1-Benzyl-4-(3-chlorophenyl)piperidine G->H Catalytic Hydrogenation (e.g., H2, Pd/C) I This compound H->I Hydrogenolysis (e.g., H2, Pd(OH)2/C)

Caption: Grignard-based synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

  • Preparation of 3-Chlorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 3-bromochlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the addition funnel. The reaction is initiated with gentle heating. Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.[2]

  • Addition to 1-Benzyl-4-piperidone: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Dehydration: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude tertiary alcohol can be dehydrated by treatment with a strong acid (e.g., hydrochloric acid or sulfuric acid) in a suitable solvent to yield 1-benzyl-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine.

  • Reduction and Deprotection: The resulting tetrahydropyridine can be reduced to the corresponding piperidine by catalytic hydrogenation (e.g., H₂, Pd/C). Subsequent deprotection of the benzyl group via hydrogenolysis (e.g., H₂, Pd(OH)₂/C) affords the final product, this compound. The product should be purified by column chromatography or recrystallization.

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling offers a powerful and versatile alternative for the synthesis of 4-arylpiperidines. This palladium-catalyzed reaction couples an aryl boronic acid with a piperidine derivative bearing a suitable leaving group.

Workflow for Suzuki Coupling-based Synthesis

G cluster_0 Step 1: Preparation of Piperidine Precursor cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A 1-Boc-4-piperidone C N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine A->C Base, Triflic Anhydride B Vinyl Triflate or Halide B->C Base, Triflic Anhydride G N-Boc-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine C->G Solvent (e.g., Toluene/Water) D 3-Chlorophenylboronic Acid D->G Solvent (e.g., Toluene/Water) E Pd Catalyst (e.g., Pd(PPh3)4) E->G Solvent (e.g., Toluene/Water) F Base (e.g., Na2CO3) F->G Solvent (e.g., Toluene/Water) H N-Boc-4-(3-chlorophenyl)piperidine G->H Catalytic Hydrogenation (e.g., H2, Pd/C) I This compound H->I Acidic Conditions (e.g., TFA or HCl) G A This compound E 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperidine A->E Heat B 1-Bromo-3-chloropropane B->E Heat C Base (e.g., K2CO3 or Na2CO3) C->E Heat D Solvent (e.g., Acetonitrile or DMF) D->E Heat

References

Application Notes and Protocols for Testing 4-(3-Chlorophenyl)piperidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to evaluate the cytotoxic potential of 4-(3-Chlorophenyl)piperidine. The methodologies detailed herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's effects on cell health.

Introduction: The Imperative for Cytotoxicity Profiling

This compound is a chemical entity with a piperidine core, a structural motif prevalent in a wide array of pharmacologically active compounds.[1] Given its chemical structure, it is crucial to determine its cytotoxic profile early in the drug discovery and development process. Cytotoxicity testing is a critical endpoint for assessing the potential of a compound to cause cellular damage or death.[2] The data generated from these assays are fundamental to understanding a compound's therapeutic window and potential off-target effects.[3] This guide will detail a multi-assay approach to provide a comprehensive assessment of this compound's impact on cell viability and to elucidate the potential mechanisms of cell death.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A single cytotoxicity assay provides only a snapshot of a compound's effect. Therefore, a panel of assays targeting different cellular processes is recommended for a comprehensive evaluation. This guide will focus on three core assays: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3 activity assay to investigate apoptosis.

Cell Line Selection: The Biological Context

The choice of cell line is paramount and should be guided by the intended therapeutic application or potential target organ toxicity of this compound. For general cytotoxicity screening, a commonly used and well-characterized cell line such as the human neuroblastoma cell line SH-SY5Y is a suitable starting point, particularly for compounds with potential neurological effects.[4] Other cell lines, such as HeLa (cervical cancer) or HepG2 (liver cancer), can also be employed for broader screening.

Compound Preparation and Concentration Range

This compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[5] It is critical to establish a wide concentration range for the initial screening to determine the compound's potency. A common starting point is a serial dilution from 100 µM down to 0.1 µM. The final DMSO concentration in the cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5]

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_phase1 Phase 1: Cell Culture & Treatment cluster_phase2 Phase 2: Cytotoxicity Assessment cluster_phase3 Phase 3: Data Acquisition & Analysis cluster_phase4 Phase 4: Interpretation cell_seeding Seed cells in 96-well plates compound_prep Prepare serial dilutions of This compound cell_seeding->compound_prep treatment Treat cells and incubate (e.g., 24, 48, 72 hours) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay readout Measure Absorbance/ Luminescence mtt_assay->readout ldh_assay->readout caspase_assay->readout analysis Calculate % Viability and IC50 values readout->analysis interpretation Interpret results and determine cytotoxic potential analysis->interpretation

Caption: A generalized workflow for the cytotoxic evaluation of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials
  • 96-well flat-bottom sterile microplates

  • Selected cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[9][10]

Materials
  • Cells and compound-treated plates prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • Microplate reader.

Step-by-Step Protocol
  • Sample Collection: After the desired incubation period with this compound, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.[11]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.[11]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).[11]

Data Analysis

Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit) and the spontaneous LDH release control (untreated cells).

Protocol 3: Caspase-3 Activity Assay for Apoptosis Detection

Caspase-3 is a key executioner caspase in the apoptotic pathway.[12][13] This assay measures the activity of caspase-3, providing insight into whether the compound induces programmed cell death.

Materials
  • Cells and compound-treated plates.

  • Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric).

  • Microplate reader (absorbance or fluorescence).

Step-by-Step Protocol
  • Cell Lysis: After treatment with this compound, lyse the cells according to the kit's protocol. This typically involves adding a lysis buffer directly to the wells.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays) to the cell lysates.[12][14]

  • Incubation: Incubate the plate at 37°C for the time recommended by the manufacturer to allow for the cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[14] The signal is proportional to the caspase-3 activity.

Data Analysis

Compare the caspase-3 activity in treated cells to that in untreated control cells. A significant increase in caspase-3 activity suggests that this compound induces apoptosis.

Interpreting the Results: A Holistic View

The data from these three assays should be integrated to form a comprehensive understanding of the cytotoxicity of this compound.

AssayPrincipleInterpretation of Positive Result
MTT Measures mitochondrial reductase activity, an indicator of metabolic health.[6]A decrease in signal indicates reduced cell viability, potentially due to cytotoxicity or cytostatic effects.
LDH Measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[15]An increase in signal indicates loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15]
Caspase-3 Measures the activity of a key executioner caspase in the apoptotic pathway.[16]An increase in signal suggests the induction of programmed cell death (apoptosis).[17]

A compound that is positive in the MTT assay but negative in the LDH assay may be cytostatic rather than cytotoxic. A compound that is positive in all three assays is likely a potent cytotoxic agent that induces apoptosis.

Potential Signaling Pathway Involvement

While specific pathways for this compound are not yet elucidated, compounds with similar structures can interact with various cellular targets. A plausible hypothesis is the induction of apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptor compound->death_receptor Potential Interaction mitochondria Mitochondria compound->mitochondria Potential Interaction caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation cytochrome_c Cytochrome c mitochondria->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic pathways potentially induced by this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-assay strategy, researchers can obtain reliable and comprehensive data on the compound's effects on cell viability and gain insights into its potential mechanism of action. This information is invaluable for making informed decisions in the early stages of drug discovery and chemical safety assessment.

References

Application Notes and Protocols for Studying 4-(3-Chlorophenyl)piperidine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 4-(3-Chlorophenyl)piperidine (4-CPP)

This compound (4-CPP) is a piperidine derivative with significant pharmacological interest. Primarily recognized as a metabolite of the atypical antipsychotic aripiprazole, 4-CPP possesses its own distinct pharmacological profile. It acts as a ligand for multiple neurotransmitter receptors, exhibiting notable affinity for dopamine D2-like receptors and various serotonin (5-HT) receptor subtypes.[1][2] This complex pharmacology suggests that 4-CPP may contribute to the overall therapeutic effects and side-effect profile of its parent compound and warrants investigation as a standalone agent.

The primary mechanism of action for many antipsychotic drugs involves the modulation of dopamine D2 receptors.[3][4] Compounds with high affinity for D2 receptors are potent modulators of dopaminergic neurotransmission, a key pathway implicated in psychosis.[4][5] Furthermore, interactions with serotonin receptors, such as the 5-HT1A, 5-HT2A, and 5-HT4 subtypes, are crucial for modulating mood, cognition, and anxiety, and can influence the efficacy and side-effect profile of centrally acting drugs.[6][7] Given 4-CPP's engagement with these critical targets, a thorough preclinical evaluation using robust animal models is essential to delineate its behavioral and physiological effects.

This guide provides a comprehensive framework for designing and executing preclinical studies to characterize the effects of 4-CPP. It moves beyond simple protocol listings to explain the rationale behind model selection and experimental design, ensuring a scientifically rigorous approach.

Part 1: Strategic Considerations for Model Selection

The choice of an animal model is the foundation of any preclinical study. The goal is to select a system that is both sensitive to the anticipated effects of 4-CPP and relevant to the clinical questions being asked.

Choosing the Right Species and Strain

Rodents, specifically mice and rats, are the most common species used for initial behavioral screening of psychoactive compounds due to their well-characterized genetics, established behavioral paradigms, and cost-effectiveness.[8]

  • Mice: Offer a wide range of genetic backgrounds and transgenic models.

    • C57BL/6: A common inbred strain, generally showing robust and reliable performance in many behavioral tasks. It is a good starting point for general screening.

    • BALB/c: Known for higher baseline anxiety levels, which can be advantageous when screening for anxiolytic or anxiogenic effects.

  • Rats: Their larger size is beneficial for surgical procedures like microdialysis or electrophysiology, and their more complex behavioral repertoire can provide nuanced data.

    • Sprague-Dawley: A calm, outbred stock suitable for a wide range of behavioral tests.

    • Wistar: Another popular outbred stock, sometimes showing different baseline activity levels compared to Sprague-Dawleys.[9]

Causality Behind the Choice: The genetic background of the animal can significantly impact neurotransmitter systems and, consequently, the response to a pharmacological agent. For example, different mouse strains exhibit varying baseline levels of dopamine and serotonin, which can alter their sensitivity to a D2/5-HT receptor ligand like 4-CPP. Therefore, the choice of strain should be guided by the specific hypothesis being tested.

Pharmacological Models: Inducing a "State" for Testing

To assess the antipsychotic-like or antidepressant-like potential of 4-CPP, it is often necessary to induce a behavioral state in the animal that models aspects of a human disorder.[8][10]

  • Dopaminergic Hyperactivity Models: To screen for antipsychotic efficacy, researchers can induce hyperlocomotion using dopamine agonists like amphetamine or apomorphine.[11] A test compound's ability to attenuate this hyperactivity is predictive of D2 receptor blockade and potential antipsychotic effects.[8]

  • NMDA Receptor Hypofunction Models: Antagonists of the NMDA receptor, such as phencyclidine (PCP) or ketamine, induce a state in rodents that mimics positive, negative, and cognitive symptoms of schizophrenia.[4] Assessing 4-CPP's ability to reverse deficits induced by these agents, such as in the prepulse inhibition test, provides a strong indication of its potential therapeutic utility.[10]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Key considerations include minimizing animal stress, using the minimum number of animals required for statistical power, and defining clear experimental endpoints.

Part 2: Core Behavioral Assays for Characterizing 4-CPP

The following assays provide a foundational screening battery to characterize the primary behavioral effects of 4-CPP, focusing on domains relevant to its receptor binding profile.

Prepulse Inhibition (PPI) of the Startle Reflex
  • Principle: PPI is a measure of sensorimotor gating, the neurological process of filtering out unnecessary sensory information.[12] A weak auditory stimulus (prepulse) presented shortly before a loud, startle-inducing stimulus (pulse) will inhibit the startle response.[13] Deficits in PPI are observed in patients with schizophrenia and other psychiatric disorders.[14]

  • Application to 4-CPP: This test is highly sensitive to the activity of antipsychotic drugs.[12] Dopaminergic hyperactivity, often induced by agonists or NMDA antagonists, disrupts PPI. A compound like 4-CPP, with potential D2 receptor antagonist properties, would be expected to restore normal PPI in a disrupted model.[8]

Protocol: Prepulse Inhibition in Mice

Materials:

  • Startle reflex measurement system (e.g., SR-LAB)

  • Animal holders (size-appropriate for mice)

  • 4-CPP solution in an appropriate vehicle (e.g., saline, 0.5% Tween 80)

  • Vehicle control

  • Disrupting agent (e.g., apomorphine, MK-801) if applicable

Procedure:

  • Habituation: Transport mice to the testing room at least 30-60 minutes before the session to acclimate.[15]

  • Drug Administration: Administer 4-CPP or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before testing (e.g., 30 minutes). If using a disruption model, administer the disrupting agent at its appropriate pre-treatment time.

  • Placement: Place the mouse into the animal holder within the sound-attenuated chamber.

  • Acclimation Period: Begin the session with a 5-minute acclimation period with only background white noise (e.g., 70 dB).[12]

  • Trial Presentation: The main session consists of a pseudorandom presentation of different trial types:[15]

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse-alone trials: A weak acoustic stimulus (e.g., 73, 76, or 82 dB; 20 ms duration).[12]

    • Prepulse-plus-pulse trials: The prepulse is presented 50-120 ms before the pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Collection: The system records the maximal startle amplitude (Vmax) for each trial.

  • Calculation: PPI is calculated as a percentage: %PPI = 100 * [(Mean Startle on Pulse-Alone Trials) - (Mean Startle on Prepulse-Plus-Pulse Trials)] / (Mean Startle on Pulse-Alone Trials)[15]

Elevated Plus Maze (EPM)
  • Principle: The EPM is a widely used test to assess anxiety-like behavior in rodents.[16] It leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[17]

  • Application to 4-CPP: Given 4-CPP's interaction with serotonin receptors, which are heavily implicated in anxiety, this test can reveal potential anxiolytic (anxiety-reducing) or anxiogenic (anxiety-increasing) effects.[17] An anxiolytic compound would typically increase the time spent and entries into the open arms.

Protocol: Elevated Plus Maze in Mice

Materials:

  • Elevated plus-shaped maze (two open arms, two closed arms, elevated from the floor).[18]

  • Video camera and tracking software (e.g., ANY-maze, EthoVision XT).[19]

  • 4-CPP solution and vehicle.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 30-60 minutes. The room should be dimly lit to encourage exploration.[18][19]

  • Drug Administration: Administer 4-CPP or vehicle at the appropriate pre-treatment time.

  • Testing:

    • Place the mouse in the center of the maze, facing one of the open arms.[18]

    • Allow the animal to explore the maze undisturbed for a 5-minute session.[17]

    • The experimenter should be blinded to the treatment conditions to avoid bias.[17]

  • Data Collection: The tracking software records key parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[18]

Forced Swim Test (FST)
  • Principle: The FST is a common screening tool for potential antidepressant efficacy.[20] Rodents placed in an inescapable cylinder of water will initially struggle but eventually adopt an immobile posture.[21] Clinically effective antidepressants typically reduce the duration of immobility, increasing active behaviors like swimming or climbing.[22]

  • Application to 4-CPP: The serotonergic system is a primary target for many antidepressant drugs. By evaluating 4-CPP's effect on immobility in the FST, researchers can probe its potential antidepressant-like properties. It is important to note that the FST is a test of drug response, not a model of depression itself.[21]

Protocol: Forced Swim Test in Mice

Materials:

  • Transparent glass cylinder (e.g., 25 cm high, 10 cm diameter).

  • Water bath to maintain water temperature.

  • Video camera for recording.

  • 4-CPP solution and vehicle.

Procedure:

  • Setup: Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approx. 15 cm).

  • Drug Administration: Administer 4-CPP or vehicle. Antidepressant screening often involves multiple days of dosing, so a chronic or sub-chronic dosing regimen may be appropriate.

  • Testing:

    • Gently place the mouse into the water.

    • The test duration is typically 6 minutes.[23]

    • Behavior is often scored during the final 4 minutes of the test, allowing the first 2 minutes for initial adaptation.

  • Scoring: An observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.[24]

  • Post-Test Care: After the test, remove the mouse, dry it thoroughly with a towel, and place it in a warmed cage before returning it to its home cage.[23]

Part 3: Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and comparison.

Table 1: Example Dosing and Behavioral Assay Matrix for 4-CPP
Assay Animal Model 4-CPP Dose Range (mg/kg, i.p.) Primary Endpoint Rationale / Expected Outcome
Prepulse Inhibition C57BL/6 Mouse (MK-801 induced deficit)0.1 - 10% PPIAssess antipsychotic-like potential. Expected to dose-dependently reverse the MK-801-induced PPI deficit.
Elevated Plus Maze BALB/c Mouse0.1 - 10% Time in Open ArmsEvaluate anxiolytic/anxiogenic effects. An increase suggests anxiolytic properties.
Forced Swim Test Sprague-Dawley Rat1 - 20Immobility Time (s)Screen for antidepressant-like activity. A decrease suggests antidepressant potential.
Locomotor Activity C57BL/6 Mouse0.1 - 20Total Distance TraveledControl for sedative or hyperactive effects that could confound other behavioral results.
Diagrams and Workflows

Visualizing experimental processes and biological mechanisms enhances understanding and reproducibility.

Experimental Workflow:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation (1 week) pretreatment Pre-treatment Habitation (30-60 min) animal_acclimation->pretreatment drug_prep 4-CPP & Vehicle Preparation dosing Drug Administration (4-CPP or Vehicle) drug_prep->dosing pretreatment->dosing behavior Behavioral Assay (e.g., EPM, PPI) dosing->behavior data_acq Data Acquisition (Video Tracking) behavior->data_acq stat_analysis Statistical Analysis (e.g., ANOVA) data_acq->stat_analysis interpretation Interpretation & Conclusion stat_analysis->interpretation G CPP 4-CPP D2R Dopamine D2 Receptor CPP->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor CPP->HT2AR Antagonist Gi Gi/o D2R->Gi Gq Gq/11 HT2AR->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG

References

Application Notes and Protocols for the In Vivo Formulation of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of 4-(3-Chlorophenyl)piperidine for in vivo research. It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. This document outlines the critical physicochemical properties of the compound, offers a rationale for vehicle selection, and provides step-by-step protocols for preparing formulations for intravenous, intraperitoneal, and oral administration. The methodologies herein are designed to ensure the stability, safety, and effective delivery of this compound in animal models, adhering to the principles of scientific integrity and best practices in preclinical development.

Introduction: The Imperative for Rational Formulation Design

This compound is a synthetic small molecule with a phenylpiperidine scaffold, a motif present in numerous centrally acting therapeutic agents.[1] The successful preclinical evaluation of such new chemical entities (NCEs) is fundamentally reliant on the development of appropriate drug delivery systems.[2][3] An inadequate formulation can lead to poor bioavailability, erratic drug exposure, and misleading pharmacokinetic and pharmacodynamic data, potentially causing a promising candidate to be prematurely discarded.[2]

This guide addresses the formulation challenges associated with this compound, a compound predicted to have limited aqueous solubility, by providing a systematic approach to vehicle selection and formulation preparation for common administration routes in preclinical in vivo studies.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of an NCE is the cornerstone of rational formulation development.[2][3] While extensive experimental data for this compound is not publicly available, we have consolidated known properties and supplemented them with reliable in silico predictions to guide our formulation strategy.

The compound is available as a free base and as a hydrochloride (HCl) salt. The HCl salt form generally offers improved aqueous solubility and stability over the free base.[4]

PropertyThis compound (Free Base)This compound HClSource
Molecular Formula C₁₁H₁₄ClNC₁₁H₁₄ClN·HCl[5][6]
Molecular Weight 195.69 g/mol 232.15 g/mol [5][6]
Appearance White to off-white crystalline solidSolid[4]
Predicted pKa 9.45 (Basic)-Chemicalize Prediction[7][8]
Predicted LogP 2.96-Chemicalize Prediction[7][8]
Predicted Water Solubility (pH 7.4) 0.08 mg/mLSignificantly HigherChemicalize Prediction[7][8]

Note: Predicted values were generated using Chemicalize and should be confirmed experimentally where possible.

The predicted pKa of 9.45 for the piperidine nitrogen indicates that this compound is a weak base. This is a critical parameter, as it dictates the pH-dependent solubility of the compound. The predicted LogP of 2.96 suggests that the free base is lipophilic, which often correlates with low aqueous solubility.[9]

Causality Behind Physicochemical Properties and Formulation Strategy

The basic nature of the piperidine moiety (pKa ~9.45) is the key to one of our primary solubilization strategies: pH adjustment . By acidifying the vehicle to a pH at least 2 units below the pKa, we can ensure that the molecule exists predominantly in its protonated, cationic form. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.

The Henderson-Hasselbalch equation for a weak base is: pH = pKa + log([Base]/[Conjugate Acid])

To have >99% of the compound in the ionized (conjugate acid) form, the log term should be ≤ -2, which is achieved at a pH of ≤ 7.45. A target pH of 4.5-5.5 is a safe and physiologically compatible range for many parenteral routes.

The lipophilicity (LogP ~2.96) suggests that if pH adjustment alone is insufficient to achieve the desired concentration, co-solvents and surfactants will be effective. These excipients can disrupt the ordered structure of water and provide a more favorable environment for the non-polar regions of the molecule. For high-dose oral studies, where solubility limits are often exceeded, a suspension is a practical approach.[2]

Formulation Decision Workflow

The following diagram illustrates the logical workflow for selecting an appropriate formulation strategy for this compound based on the desired administration route and dose.

Caption: Formulation selection workflow for this compound.

Protocols for Formulation Preparation

Safety Precaution: Always handle this compound and all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Aqueous Solution for Intravenous (IV) or Intraperitoneal (IP) Administration (Target: ≤ 5 mg/mL)

This protocol leverages the basicity of the compound to achieve solubilization through pH adjustment. It is the preferred method for parenteral administration when the target concentration is achievable.

Rationale: The hydrochloride salt of this compound is used to facilitate initial dispersion. The vehicle is a sterile saline solution, adjusted to a pH of 4.5-5.5. This pH ensures that over 99.9% of the compound is in its protonated, more soluble form, while remaining within a physiologically tolerable range for injection.

Materials:

  • This compound HCl

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • Sterile, single-use Luer-lock syringes

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile, depyrogenated glass vials

  • Calibrated pH meter

  • Vortex mixer and magnetic stirrer

Step-by-Step Methodology:

  • Vehicle Preparation: In a sterile container, place a stir bar and the required volume of 0.9% NaCl.

  • pH Adjustment: While stirring, slowly add 0.1 N HCl dropwise to the saline until the pH is approximately 4.5. Confirm the pH using a calibrated meter. If the pH is overshot, back-titrate carefully with 0.1 N NaOH.

  • Compound Weighing: Accurately weigh the required amount of this compound HCl.

  • Dissolution: Slowly add the weighed compound to the stirring, acidified saline. Vortex briefly to wet the powder, then continue stirring until the solid is fully dissolved. Gentle warming (up to 40°C) may be used to expedite dissolution but allow the solution to return to room temperature before final pH check and volume adjustment.

  • Final Volume and pH Check: Once dissolved, adjust the final volume with acidified saline if necessary. Re-check the pH and ensure it is within the 4.5-5.5 range.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile vial. This step removes any potential particulates and ensures sterility.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle composition, date of preparation, and storage conditions. It is recommended to prepare this formulation fresh on the day of use.[3] If short-term storage is necessary, store at 2-8°C, protected from light, and visually inspect for precipitation before use.

Protocol 2: Co-Solvent Solution for IV/IP Administration (Target: > 5 mg/mL)

When higher concentrations are required that cannot be achieved in an acidified aqueous vehicle, a co-solvent system is necessary.

Rationale: This formulation uses a blend of pharmaceutically acceptable co-solvents to increase the solubility of the lipophilic compound. A common and effective vehicle for preclinical studies is a mixture of Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) in an aqueous base.[10]

Materials:

  • This compound HCl or Free Base

  • Polyethylene Glycol 400 (PEG 400), low-endotoxin grade

  • Propylene Glycol (PG), USP grade

  • Sterile Water for Injection (WFI) or 0.9% NaCl

  • Other materials as listed in Protocol 4.1

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the co-solvent vehicle. A common starting point is a 40:10:50 mixture of PEG 400:PG:WFI. For example, to make 10 mL of vehicle, mix 4 mL of PEG 400, 1 mL of PG, and 5 mL of WFI. Mix thoroughly.

  • Compound Weighing: Accurately weigh the required amount of this compound (the free base may be more soluble in this organic-rich vehicle).

  • Dissolution: Add the compound to the co-solvent vehicle. Vortex and sonicate in a bath sonicator until fully dissolved. The energy from sonication helps to break down aggregates and facilitate dissolution.

  • Visual Inspection: The final formulation must be a clear, particle-free solution.

  • Sterile Filtration: As described in Protocol 4.1, filter the solution through a 0.22 µm syringe filter into a sterile vial. Note that viscous solutions may require more pressure to filter.

  • Labeling and Storage: Label appropriately. Due to the organic components, assess stability if not used immediately. Store at controlled room temperature unless stability data suggests otherwise.

Protocol 3: Oral Gavage Suspension (Target: High Dose, e.g., > 10 mg/mL)

For high-dose oral administration in toxicology or efficacy studies, exceeding the solubility limit often necessitates the use of a suspension.[2]

Rationale: A suspension is a two-phase system where the solid drug particles are dispersed in a liquid vehicle. A suspending agent, such as methylcellulose or carboxymethylcellulose, is used to increase the viscosity of the vehicle, which slows down the settling of particles and ensures more uniform dose administration.

Materials:

  • This compound (Free Base is preferred for suspensions)

  • Methylcellulose (MC) or Sodium Carboxymethylcellulose (CMC), low or medium viscosity grade

  • Purified Water

  • Mortar and pestle

  • Magnetic stirrer

  • Homogenizer (optional, but recommended for particle size reduction)

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution. For 100 mL, heat approximately 30 mL of purified water to 60-70°C. Disperse 0.5 g of MC powder with stirring. Once wetted, add the remaining 70 mL of cold water and continue stirring in a cold bath until a clear, viscous solution forms.

  • Compound Weighing: Accurately weigh the required amount of this compound free base.

  • Particle Size Reduction (Optional but Recommended): If the drug substance has large crystals, gently grind the powder in a mortar and pestle to a fine, uniform consistency.

  • Wetting the Powder: In the mortar, add a small amount of the 0.5% MC vehicle to the drug powder to form a thick, uniform paste. This step is crucial to ensure that the drug particles are properly wetted and do not clump together.

  • Preparing the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a suitable container with a magnetic stir bar.

  • Homogenization: Stir the suspension for at least 30 minutes. For improved uniformity and stability, a high-shear homogenizer can be used to further reduce particle size and ensure even dispersion.

  • Labeling and Dosing: Label the suspension clearly. Crucially, a suspension must be continuously stirred before and during dose withdrawal to ensure that a uniform and accurate dose is administered to each animal. Use a wide-bore gavage needle.

Quality Control and Stability

Visual Inspection: All formulations, especially solutions, should be visually inspected against a light and dark background for any signs of precipitation or crystallization before each use.

pH Measurement: For aqueous solutions prepared by pH adjustment, the pH should be confirmed before administration.

Homogeneity of Suspensions: For suspensions, the uniformity of the dispersion is critical. A simple but effective check is to withdraw samples from the top and bottom of the stirred suspension and analyze the concentration by a suitable method (e.g., HPLC-UV).

Stability: It is best practice to prepare formulations fresh daily.[3] If storage is required, a preliminary stability assessment should be conducted. This can involve storing the formulation under intended conditions (e.g., 2-8°C or room temperature) for a set period (e.g., 24-48 hours) and then re-assessing for clarity (solutions) or re-suspendability and concentration (suspensions).

Conclusion

The protocols detailed in this guide provide a robust framework for the formulation of this compound for in vivo preclinical research. By leveraging an understanding of the compound's physicochemical properties—specifically its basicity and lipophilicity—researchers can prepare solutions and suspensions suitable for intravenous, intraperitoneal, and oral administration. Adherence to these protocols will support the generation of reliable and reproducible data, which is essential for the successful advancement of new chemical entities through the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Reactions of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-chlorophenyl)piperidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. The 4-arylpiperidine motif is a privileged structure in medicinal chemistry, and understanding the nuances of its reactivity is paramount for successful synthetic campaigns.[1] This document provides in-depth troubleshooting advice in a question-and-answer format, detailed experimental protocols, and mechanistic insights to empower you to overcome common hurdles in your research.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses specific issues you may encounter during N-arylation, N-alkylation, and Suzuki coupling reactions of this compound.

Buchwald-Hartwig N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, enabling the synthesis of complex aryl amines from aryl halides.[2][3] However, reactions with this compound can be challenging.

Question 1: My Buchwald-Hartwig reaction is giving low yields or stalling. What are the likely causes and solutions?

Answer:

Low yields or stalled reactions are common frustrations. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or issues with reagent quality.[4] Let's break down the possibilities:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For an electron-rich amine like this compound, a bulky, electron-rich phosphine ligand is often necessary to promote efficient oxidative addition and reductive elimination.

    • Recommendation: If you are using a general ligand like PPh₃, consider switching to a more specialized Buchwald ligand such as XPhos, SPhos, or RuPhos.[5][6] These ligands are designed to stabilize the palladium catalyst and facilitate the reaction with sterically hindered or electron-rich substrates.[7]

  • Base Selection: The base plays a crucial role in the deprotonation of the piperidine nitrogen. An inappropriate base can lead to incomplete reaction or side product formation.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in these reactions.[6] If you are using a weaker base like K₂CO₃ or Cs₂CO₃, switching to NaOtBu may improve your yield.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants.

    • Recommendation: Toluene, dioxane, and THF are generally effective.[4] Ensure your solvent is thoroughly dried and degassed to prevent catalyst poisoning and unwanted side reactions.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[4]

    • Recommendation: An optimal temperature is typically between 80-110 °C.[7] If you suspect catalyst decomposition, try running the reaction at a lower temperature for a longer duration.

Question 2: I'm observing significant side product formation, particularly hydrodehalogenation of my aryl halide starting material. How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings.[4] It typically arises from β-hydride elimination from the palladium-amide complex or from reactions with trace amounts of water or other proton sources.

  • Inert Atmosphere: The most critical factor is maintaining a strictly inert atmosphere.

    • Recommendation: Ensure your reaction flask is thoroughly oven-dried and cooled under a stream of argon or nitrogen. Use degassed solvents and perform all reagent transfers under positive inert gas pressure.

  • Ligand Choice: Certain ligands are more prone to side reactions.

    • Recommendation: Bidentate ligands like Xantphos can sometimes suppress side reactions by creating a more stable catalytic complex.[8]

  • Base Purity: Impurities in the base can act as a source of protons.

    • Recommendation: Use a high-purity base from a reputable supplier.

Visualizing the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Catalyst Regeneration Product Product Reductive Elimination Complex->Product Ar-NR2 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9] When using this compound derivatives, specific challenges can arise.

Question 3: My Suzuki coupling reaction is sluggish and gives a poor yield. What should I troubleshoot?

Answer:

Similar to C-N couplings, the success of a Suzuki reaction hinges on the catalyst system and reaction conditions.[10]

  • Boronic Acid/Ester Quality: The purity and stability of your boron reagent are crucial. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of water and a strong base.[10]

    • Recommendation: Use high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters). Ensure your reagents and solvents are anhydrous.

  • Base Selection: The base is required to activate the boronic acid for transmetalation.[9]

    • Recommendation: A common choice is K₂CO₃ or K₃PO₄.[11] The choice of base can be substrate-dependent, so screening a few different bases may be necessary.

  • Catalyst and Ligand: The electronic properties of the aryl chloride on your piperidine can influence the reaction.

    • Recommendation: For electron-rich aryl chlorides, an electron-rich and bulky phosphine ligand like SPhos or XPhos is often beneficial to promote the oxidative addition step.[12]

Question 4: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction.[10]

  • Oxygen Contamination: The presence of oxygen can promote homocoupling.

    • Recommendation: Thoroughly degas your reaction mixture by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Catalyst Loading: High catalyst loading can sometimes lead to increased side reactions.

    • Recommendation: While ensuring enough catalyst is present for the reaction to proceed, avoid excessive amounts. A typical catalyst loading is 1-5 mol %.[13]

Troubleshooting Workflow for Low-Yield Suzuki Couplings:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Inert Atmosphere) check_reagents->check_conditions Reagents OK optimize Systematically Optimize (Ligand, Base, Solvent, Temperature) check_reagents->optimize Impure Reagents analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) check_conditions->analyze_crude Conditions OK check_conditions->optimize Suboptimal Conditions analyze_crude->optimize Side Products Identified success High Yield Achieved optimize->success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

N-Alkylation

Direct N-alkylation of this compound is a fundamental transformation.

Question 5: My N-alkylation reaction is resulting in a mixture of mono- and di-alkylated products, or the reaction is very slow. How can I improve the selectivity and rate?

Answer:

Controlling the degree of alkylation and achieving a reasonable reaction rate are key challenges.

  • Over-alkylation: The formation of a quaternary ammonium salt (di-alkylation) can occur if an excess of the alkylating agent is used or if the reaction conditions are too harsh.[14]

    • Recommendation: Use a slight excess of the piperidine starting material relative to the alkyl halide. Adding the alkyl halide slowly to the reaction mixture can also help maintain a low concentration of the alkylating agent and favor mono-alkylation.[14]

  • Slow Reaction Rate: The reaction can be slow if a weak base is used or if the reaction temperature is too low.

    • Recommendation: A common procedure involves using a base like K₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile.[14] Gentle heating (e.g., to 50-70 °C) can increase the reaction rate.[14] For less reactive alkylating agents, a stronger base like NaH may be required.[14]

Part 2: Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (2 mol %), phosphine ligand (4 mol %), and sodium tert-butoxide (1.4 equivalents).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • N-protected this compound derivative (e.g., N-Boc)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • To an oven-dried reaction flask, add the N-protected this compound derivative (1.0 equivalent), arylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add the palladium catalyst (3-5 mol %).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture (e.g., 4:1:1 Toluene/Ethanol/Water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Protocol 3: General Procedure for N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide)

  • Base (e.g., K₂CO₃)

  • Anhydrous DMF

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents) and K₂CO₃ (2.0 equivalents) in anhydrous DMF.

  • Add the alkyl halide (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[14]

Part 3: Data Summary and Characterization

The following table provides representative quantitative data for common reactions involving this compound and its derivatives. Actual yields will vary depending on the specific substrates and reaction conditions.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Arylation4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001285-95[7]
N-Arylation2-ChloropyridinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101870-85[5]
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901680-90[10]
N-AlkylationBenzyl bromideK₂CO₃DMF606>90[14]

Characterization Notes:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. Successful N-substitution will result in characteristic shifts of the protons on the piperidine ring, particularly those alpha to the nitrogen.

  • Mass Spectrometry: LC-MS is a powerful tool for monitoring reaction progress and confirming the molecular weight of the desired product.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying these compounds. The choice of eluent will depend on the polarity of the product. For basic piperidine derivatives, it may be necessary to add a small amount of triethylamine to the eluent to prevent tailing.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Chlorophenyl)piperidine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-(3-chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided by common reaction types used to derivatize the piperidine nitrogen.

Section 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with sterically hindered or electronically challenging substrates like this compound requires careful optimization.[1][2]

Q1: I am seeing low to no conversion in my Buchwald-Hartwig reaction. What are the most likely causes?

A: Low conversion in a Buchwald-Hartwig coupling involving a secondary amine like this compound and an aryl halide is a frequent issue. The primary factors to investigate are the catalyst system, reaction conditions, and reagent quality.

  • Catalyst and Ligand Choice: The combination of a palladium source and a phosphine ligand is critical. For aryl chlorides, which are less reactive than bromides or iodides, bulky, electron-rich biaryl phosphine ligands are generally required to promote the catalytic cycle.[3][4] Ligands like XPhos, SPhos, or RuPhos are excellent starting points.[3] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can provide more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying setup.[3]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. It serves to deprotonate the piperidine, making it more nucleophilic, and facilitates the formation of the palladium-amide intermediate.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ often lead to significantly slower reaction rates and may require higher temperatures, increasing the risk of catalyst decomposition.[3][5]

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and THF are commonly used.[3][6] Avoid solvents like acetonitrile or pyridine, which can coordinate to the palladium center and inhibit catalysis.[3]

  • Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[3] Ensure you are using rigorous anaerobic conditions. This involves degassing your solvent (e.g., by sparging with argon or nitrogen for 30+ minutes) and using Schlenk techniques or a glovebox for reaction setup.[3]

Q2: My reaction is producing significant side products, such as hydrodehalogenation of my aryl halide or biaryl homocoupling. How can I minimize these?

A: Side product formation often points to issues with the balance of the catalytic cycle or the presence of contaminants.

  • Hydrodehalogenation: This is the reduction of your aryl halide starting material. It can occur if there are sources of hydrogen in the reaction. Ensure your solvent and reagents are anhydrous. Maintaining a strict inert atmosphere is crucial to prevent this side reaction.[3]

  • Aryl Halide Homocoupling (Biaryl Formation): This occurs when two aryl halide molecules couple. This side reaction can be favored if the C-N reductive elimination step is slow. Optimizing the ligand can help. A ligand that promotes rapid C-N bond formation will outcompete the C-C coupling pathway.[3] Also, check the catalyst-to-ligand ratio; a 1:1 to 1:2 ratio is typical.[3]

G start Low Conversion or Side Products check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst check_base Is the Base Strong Enough? start->check_base check_atmosphere Is the Atmosphere Inert? start->check_atmosphere check_reagents Are Reagents Pure & Dry? start->check_reagents solution_catalyst Switch to Bulky Ligand (e.g., XPhos) Use an Air-Stable Precatalyst check_catalyst->solution_catalyst No solution_base Use NaOtBu or LHMDS check_base->solution_base No solution_atmosphere Degas Solvent Thoroughly Use Schlenk Line or Glovebox check_atmosphere->solution_atmosphere No solution_reagents Purify Starting Materials Use Anhydrous Solvent check_reagents->solution_reagents No success Reaction Optimized solution_catalyst->success solution_base->success solution_atmosphere->success solution_reagents->success

Section 2: N-Acylation

Acylation of the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids is a fundamental transformation. While often high-yielding, certain issues can arise.[7][8]

Q3: My acylation reaction with an acyl chloride is sluggish and gives a poor yield. What should I check?

A: Incomplete acylation is typically due to reagent decomposition, insufficient nucleophilicity of the piperidine, or steric hindrance.[7]

  • Reagent Quality and Anhydrous Conditions: Acyl chlorides and anhydrides are highly sensitive to moisture and will hydrolyze, rendering them unreactive.[7][9] Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (nitrogen or argon).

  • Acid Scavenging: The reaction of an acyl chloride with piperidine generates one equivalent of HCl. This will protonate the starting piperidine, making it non-nucleophilic and halting the reaction. It is essential to add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge this acid.[7][8] Typically, 1.5 to 2.0 equivalents of the scavenger base are used.

  • Steric Hindrance: If the acylating agent is sterically bulky, the reaction may require more forcing conditions. Increasing the reaction temperature can help, but you must monitor for potential side reactions.[7] Alternatively, switching to a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) can improve yields.[7]

Q4: I am using a carboxylic acid and a coupling agent (like EDC/HOBt), but the reaction is not proceeding. What is the problem?

A: Failures in amide coupling reactions often stem from the activation step or side reactions involving the coupling agents.

  • Activation Protocol: Ensure the carboxylic acid is fully activated before or during the addition of the piperidine. The order of addition can matter. A common procedure is to dissolve the carboxylic acid, coupling agents (e.g., EDC, HOBt), and a base in an anhydrous solvent like DMF or DCM, stir for a period to form the active ester, and then add the this compound.

  • Solvent Choice: Polar aprotic solvents like DMF or DCM are generally preferred.

  • pH and Base: The reaction medium's pH is crucial. While a base like DIPEA is often added, excess strong base can cause side reactions, such as the formation of N-acylurea from EDC.[10]

Optimized Conditions for N-Acylation

ParameterAcyl ChlorideAcid AnhydrideCarboxylic Acid + Coupling Agent
Solvent Anhydrous DCM, THFAnhydrous DCM, PyridineAnhydrous DMF, DCM
Base Triethylamine, DIPEA (1.5-2.0 eq)Pyridine (as solvent) or DMAP (cat.)DIPEA (1.5-2.0 eq)
Temperature 0 °C to Room TempRoom Temp to 50 °C0 °C to Room Temp
Key Consideration Must use a scavenger baseSlower than acyl chloridesRequires activation (e.g., EDC/HOBt)
Section 3: Reductive Amination

Reductive amination is a versatile method for installing alkyl groups on the piperidine nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent.[11][12]

Q5: My reductive amination is giving me a complex mixture of products, including the starting amine and the alcohol from aldehyde/ketone reduction. How can I improve selectivity?

A: The key to a successful reductive amination is controlling the relative rates of iminium ion formation and reduction versus carbonyl reduction.

  • Choice of Reducing Agent: The choice of hydride reagent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild and selectively reduces the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone.[12] Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the carbonyl starting material, leading to alcohol byproducts.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[13]

  • Reaction pH: Imine/iminium ion formation is typically acid-catalyzed. Adding a small amount of acetic acid can accelerate this step. However, the hydride reducing agent can be decomposed by strong acid, so a delicate balance is required.

  • One-Pot vs. Two-Step: For particularly sensitive substrates, a two-step procedure can offer better control. First, form the imine/enamine, often with azeotropic removal of water. Then, in a separate step, add the reducing agent. However, for most cases, a one-pot reaction with NaBH(OAc)₃ is efficient.[11]

G start Start Reductive Amination imine_formation Mix Piperidine + Carbonyl (Optional: Add Acetic Acid) start->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant nabhoac3 Use NaBH(OAc)3 (Mild & Selective) add_reductant->nabhoac3 Recommended nabh4 Use NaBH4 (Risk of Carbonyl Reduction) add_reductant->nabh4 Not Ideal nabh3cn Use NaBH3CN (Effective but Toxic) add_reductant->nabh3cn Alternative workup Aqueous Workup & Purification nabhoac3->workup nabh4->workup nabh3cn->workup product Desired N-Alkyl Product workup->product

Section 4: Purification

Q6: I have trouble purifying my this compound derivative. It seems to co-elute with byproducts on silica gel. What are some alternative strategies?

A: Purification of basic compounds like piperidine derivatives can be challenging.

  • Acid/Base Extraction: Utilize the basicity of the piperidine nitrogen. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

  • Chromatography Additives: When running column chromatography, adding a small amount of a basic modifier to the eluent can significantly improve peak shape and separation by preventing the amine from interacting strongly with the acidic silica gel. A common choice is to add ~1% triethylamine or ammonia in methanol to your solvent system.

  • Salt Formation and Crystallization: If your product is a solid, converting it to a salt (e.g., hydrochloride, tartrate) can facilitate purification by crystallization, which often provides material of very high purity.

References

How to resolve 4-(3-Chlorophenyl)piperidine solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Chlorophenyl)piperidine

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the success of your experiments.

Section 1: Understanding the Molecule - FAQs

This section addresses the fundamental physicochemical properties of this compound that are critical for understanding and resolving its solubility issues.

Q1: What are the key physicochemical properties of this compound?

Understanding the basic properties of a compound is the first step in troubleshooting. This compound is a synthetic organic compound whose structure dictates its behavior in various solvents.

PropertyValue / EstimateSource
Molecular Formula C₁₁H₁₄ClN[1]
Molecular Weight 195.69 g/mol [1]
Appearance Solid (form may vary)General Knowledge
Predicted logP ~2.7[1][2]
Predicted pKa 9.5 - 11.0 (estimated)[3]
  • logP (Octanol-Water Partition Coefficient): The logP value of ~2.7 indicates that the compound is moderately lipophilic ("fat-loving"). This suggests it will favor dissolution in organic solvents over water.[1][2]

Q2: Why is this compound expected to have poor aqueous solubility?

The solubility challenges with this molecule arise from a combination of its structural features:

  • Lipophilic Structure: The presence of the chlorophenyl ring and the piperidine's hydrocarbon backbone contribute to its ~2.7 logP value, making the molecule inherently resistant to dissolving in water.

  • Basic Nature: The piperidine nitrogen is a weak base.[4] In aqueous solutions, it establishes an equilibrium between its uncharged (free base) form and its protonated (ammonium salt) form. While the charged form has higher water solubility, the overall solubility is governed by this equilibrium and the low solubility of the free base.[4][5] When adding the solid free base to neutral water, the resulting solution will be slightly alkaline, limiting the extent of protonation and thus limiting solubility.[6]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides direct answers and step-by-step protocols for specific problems you may encounter in the lab.

Issue 1: My compound precipitated when I tried to dissolve it in my aqueous buffer for an in vitro assay.

This is the most common issue and typically occurs when a stock solution (often in DMSO) is diluted into a larger volume of aqueous cell culture medium or phosphate-buffered saline (PBS).

Root Cause Analysis: The compound "crashes out" because the solvent environment abruptly changes from a favorable organic solvent (like DMSO) to an unfavorable aqueous one. The final concentration of the compound in the aqueous buffer exceeds its maximum thermodynamic solubility under those conditions (pH, temperature, co-solvent percentage).

Solution A: pH Adjustment via Hydrochloride (HCl) Salt Formation

For basic compounds like this compound, the most reliable method to dramatically increase aqueous solubility is to convert the free base into a salt.[5] The hydrochloride salt is protonated at the piperidine nitrogen, creating a charged species that is significantly more soluble in water.[5][7]

This protocol describes a standard lab-scale method to form the hydrochloride salt.

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether (or another suitable aprotic solvent like Dichloromethane)

  • 2M HCl solution in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether)

  • Glassware: Round-bottom flask, magnetic stir bar, Pasteur pipette

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 100 mg of this compound free base in a minimal amount of anhydrous diethyl ether (e.g., 2-3 mL). Stir until fully dissolved.[8]

  • Filtration (Optional): To remove any insoluble impurities, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean flask.[8]

  • Acidification: While stirring the solution, add the 2M HCl in diethyl ether dropwise using a Pasteur pipette.[8]

  • Precipitation: You should observe the instantaneous formation of a white precipitate, which is the hydrochloride salt.[7][8]

  • Completion: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the salt under a vacuum to remove residual solvent. The resulting white solid is this compound HCl, which can be stored and weighed for direct dissolution in aqueous buffers.

Salt_Formation cluster_0 In Aqueous Solution FB Free Base (Poorly Soluble) Salt HCl Salt (Highly Soluble) FB->Salt + H+ (from HCl) H_ion H+ Cl_ion Cl- Salt->FB + OH- (Base) Troubleshooting_Workflow Start Precipitation in Aqueous Buffer? Step1 Lower Final Concentration Start->Step1 Yes Step2 Use Stepwise Dilution Step1->Step2 Still precipitates Success Problem Solved Step1->Success Soluble Step3 Lower Stock Conc. (e.g., 10mM to 1mM) Step2->Step3 Still precipitates Step2->Success Soluble Step4 Consider Salt Formation (Protocol 2A) Step3->Step4 Still precipitates Step3->Success Soluble Step4->Success Soluble Fail Consult Formulation Specialist Step4->Fail Not feasible

References

Technical Support Center: Scaling Up 4-(3-Chlorophenyl)piperidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(3-Chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot and manufacturing-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the robustness, efficiency, and safety of your synthetic process.

Introduction: The Scale-Up Challenge

This compound is a key building block in the synthesis of numerous pharmaceutical agents. While several synthetic routes are viable at the lab scale, scaling up production introduces significant challenges. These include managing reaction exotherms, controlling impurity profiles, ensuring catalyst efficiency, and developing robust purification methods. This guide will address these critical aspects in a practical, question-and-answer format, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and scale-up of this compound.

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

A1: The two primary routes are the catalytic hydrogenation of a pyridine precursor and cross-coupling reactions.

  • Catalytic Hydrogenation of 3-chloro-4-phenylpyridine: This is often the most industrially viable route. It involves the reduction of the corresponding pyridine derivative using a heterogeneous catalyst like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] While atom-economical, this method can be challenging due to the potential for catalyst poisoning and the need for high-pressure equipment.[2][3]

  • Cross-Coupling Reactions: Methods like the Negishi coupling, which involves reacting a 4-piperidylzinc iodide with an aryl halide, offer a direct way to form the C-C bond.[4] While versatile, these methods often require expensive palladium catalysts and stoichiometric organometallic reagents, which can be problematic for large-scale production from a cost and waste perspective.[5]

For scale-up, catalytic hydrogenation is generally preferred due to lower cost and waste, provided that challenges like catalyst deactivation and hydrodechlorination can be effectively managed.

Q2: What is "hydrodechlorination" and why is it a major concern during the catalytic hydrogenation route?

A2: Hydrodechlorination is a common side reaction where the chlorine atom on the phenyl ring is replaced by a hydrogen atom, leading to the formation of 4-phenylpiperidine as a significant impurity. This is particularly problematic when using palladium-based catalysts.[1] Minimizing this impurity is critical as it can be difficult to separate from the desired product due to similar physical properties. The choice of catalyst and careful control of reaction conditions are crucial to suppress this side reaction.[1]

Q3: I am observing a yellow discoloration in my final product. What is the likely cause and how can it be removed?

A3: A yellow tint in piperidine derivatives is typically due to the presence of oxidation products.[6] This can occur if the material is exposed to air for prolonged periods. For purification, recrystallization from a suitable solvent system or column chromatography can be effective. On a larger scale, a distillation or a carbon treatment followed by filtration may be more practical.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield or Stalled Reaction in Catalytic Hydrogenation

Q: My catalytic hydrogenation of 3-chloro-4-phenylpyridine is showing low conversion, even after extended reaction times. What are the potential causes and how can I troubleshoot this?

A: This is a frequent issue stemming from the stability of the pyridine ring and potential catalyst deactivation.[3]

Possible Causes & Solutions:

Possible Cause Underlying Principle Suggested Solution
Catalyst Poisoning The nitrogen lone pair in pyridine can bind strongly to the metal catalyst, inhibiting its activity. Impurities from previous steps can also poison the catalyst.[2][3]1. Acidic Medium: Perform the reaction in an acidic solvent like glacial acetic acid. Protonation of the pyridine nitrogen prevents it from deactivating the catalyst and activates the ring for reduction.[3] 2. Purify Starting Material: Ensure the 3-chloro-4-phenylpyridine is free of impurities that could act as catalyst poisons.
Insufficiently Forcing Conditions The dearomatization of the pyridine ring is energetically demanding and may require higher energy input.[3]1. Increase Hydrogen Pressure: Gradually increase the H₂ pressure (e.g., up to 50-100 bar) to improve the rate of hydrogenation.[3] 2. Increase Temperature: Carefully raise the reaction temperature (e.g., to 60-80 °C), while monitoring for side product formation.[2]
Inappropriate Catalyst Choice The choice of catalyst is critical and substrate-dependent. Palladium catalysts are prone to causing hydrodechlorination.[1]1. Catalyst Screening: Test different catalysts. Platinum(IV) oxide (PtO₂) is often less prone to dehalogenation than Pd/C.[1] Rhodium-based catalysts can also be effective.[1]
Issue 2: High Levels of 4-Phenylpiperidine Impurity

Q: My final product is contaminated with a significant amount of 4-phenylpiperidine. How can I minimize this hydrodechlorination side reaction?

A: Minimizing hydrodechlorination is crucial for product purity and involves careful optimization of the reaction conditions.

Troubleshooting Workflow for Hydrodechlorination:

Caption: Troubleshooting workflow for minimizing hydrodechlorination.

Issue 3: Difficult Purification of the Final Product

Q: I am struggling to purify this compound from the reaction mixture, especially on a larger scale. What are some effective purification strategies?

A: Large-scale purification requires methods that are both effective and scalable.

Purification Strategies:

  • Acid-Base Extraction:

    • Principle: The basic piperidine nitrogen allows for separation from non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., HCl) to move the product into the aqueous layer as the hydrochloride salt. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the free base product back into an organic solvent.

  • Crystallization of the Hydrochloride Salt:

    • Principle: The hydrochloride salt of this compound is often a stable, crystalline solid that can be purified by recrystallization.

    • Procedure: After isolating the crude free base, dissolve it in a suitable solvent (e.g., isopropanol) and add a solution of HCl (e.g., in ethanol or isopropanol) to precipitate the hydrochloride salt. The salt can then be recrystallized from a suitable solvent system to achieve high purity.

  • Distillation (for the free base):

    • Principle: If the free base is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

    • Caution: Ensure that the distillation temperature is not excessively high to avoid decomposition.

A patent for purifying piperidine suggests a method involving the formation of a piperidinium salt with CO₂, which can then be filtered and dissociated to yield high-purity piperidine.[7] This approach could potentially be adapted for derivatives.

Part 3: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-chloro-4-phenylpyridine

This protocol provides a starting point for the catalytic hydrogenation, which should be optimized for your specific equipment and scale.

Reaction Scheme:

References

Troubleshooting poor results in biological assays with 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Chlorophenyl)piperidine

A Senior Application Scientist's Guide to Troubleshooting Biological Assays

Welcome to the technical support center for researchers utilizing this compound. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during biological assays with this compound. As a Senior Application Scientist, my goal is to move beyond simple checklists and explain the causality behind experimental issues, empowering you to design robust, self-validating experiments. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, and understanding its behavior is key to generating reproducible, high-quality data.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, starting with the compound itself and moving through the experimental system to data interpretation.

Part 1: Compound-Centric Issues

Question 1: I'm observing precipitation or inconsistent results after adding the compound to my aqueous assay buffer. What's causing this and how can I fix it?

Answer: This is a classic solubility and stability issue, often the primary source of variability in assays involving small molecules.[2] this compound is typically supplied as a hydrochloride (HCl) salt, which enhances its solubility in acidic aqueous solutions.[3][4] However, when diluted into physiological buffers (pH ~7.4), the basic piperidine nitrogen can be deprotonated, reducing the compound's solubility and leading to precipitation.

Root Causes & Solutions:

  • Improper Stock Solution Preparation: The initial solvent choice is critical.

  • Buffer Incompatibility: The pH and composition of your final assay medium can cause the compound to crash out of solution.

  • "Phantom" Concentration: You may be working with a much lower effective concentration than intended due to micro-precipitation.

✅ Recommended Protocol: Stock and Working Solution Preparation

  • Primary Stock Solution (10-50 mM): Prepare your primary stock in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing. Visually inspect for any particulates against a light source.

  • Intermediate Dilutions: Create intermediate dilutions from the primary stock using 100% DMSO. This minimizes the amount of organic solvent added to your final assay.

  • Final Working Solution: The final dilution into your aqueous assay buffer is the most critical step.

    • Add the compound from the intermediate stock to the buffer while vortexing or stirring the buffer. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

    • Never add aqueous buffer to the concentrated compound.

    • The final concentration of DMSO in your assay should ideally be below 0.5% to avoid solvent-induced artifacts. Run a vehicle control (buffer + equivalent DMSO concentration) to account for any effects of the solvent.[5]

  • Solubility Validation: After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Measure the absorbance or use an LC-MS to quantify the concentration of the compound in the supernatant. This confirms the actual soluble concentration.

Parameter Recommendation Rationale
Primary Stock Solvent 100% DMSO or EthanolMaximizes initial solubility of the free base form.
Final DMSO Concentration < 0.5% (v/v)Minimizes solvent-induced cytotoxicity or off-target effects.
Preparation Method Add compound to buffer (not vice-versa) with vigorous mixingPrevents localized supersaturation and precipitation.
Solution Stability Prepare fresh working solutions dailyAvoids degradation or precipitation during storage.

Question 2: My IC50 values are inconsistent between experimental runs. What are the likely sources of this variability?

Answer: Inconsistent IC50 values are a common frustration that can undermine confidence in your data. The root cause is often multifactorial, stemming from the compound, the biological system, or the assay procedure itself.[2] A systematic approach is required to pinpoint the source of the variability.

Troubleshooting Workflow for IC50 Variability

The following diagram outlines a logical workflow to diagnose the source of inconsistent results.

cluster_Compound Step 1: Verify Compound Integrity cluster_Cells Step 2: Standardize Biological System cluster_Assay Step 3: Control Assay Parameters Start Inconsistent IC50 Results Compound_Check Is the compound soluble and stable? Start->Compound_Check Prep_Protocol Follow rigorous stock preparation protocol. Validate solubility. Compound_Check->Prep_Protocol No Cell_Check Are cell conditions consistent? Compound_Check->Cell_Check Yes Prep_Protocol->Cell_Check Fresh_Stock Prepare fresh stock from solid. Consider purity analysis (LC-MS). Passage Use cells within a narrow passage number range. Cell_Check->Passage No Assay_Check Are assay procedures identical? Cell_Check->Assay_Check Yes Density Ensure consistent seeding density. Use a cell counter. Passage->Density Health Monitor cell health and morphology. Test for mycoplasma. Density->Health Health->Assay_Check Time Standardize all incubation times (compound, reagents). Assay_Check->Time No End Consistent Results Assay_Check->End Yes Reagents Use same lot of reagents. Prepare fresh. Time->Reagents Plate Check for plate edge effects. Use appropriate plate type. Reagents->Plate Plate->End

Caption: A systematic workflow for troubleshooting IC50 variability.

Part 2: Biology-Centric Issues

Question 3: I'm observing significant cytotoxicity at concentrations where I expect specific target inhibition. Is this an off-target effect?

Answer: This is a critical question. High cytotoxicity can mask the specific, on-target effects you wish to study. Piperidine derivatives are known to interact with a wide range of biological targets, making off-target activity a distinct possibility.[6][7] For example, various piperidine-containing molecules show activity at sigma receptors, monoamine transporters, and ion channels, which could contribute to cytotoxicity.[8][9][10]

Distinguishing On-Target vs. Off-Target Effects

cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Compound This compound Target Intended Target (e.g., specific enzyme/receptor) Compound->Target Binds OffTarget1 Unintended Target 1 (e.g., Ion Channel) Compound->OffTarget1 Binds OffTarget2 Unintended Target 2 (e.g., Sigma Receptor) Compound->OffTarget2 Binds Effect Desired Biological Effect (e.g., pathway inhibition) Target->Effect Leads to Toxicity Observed Cytotoxicity or Confounding Phenotype OffTarget1->Toxicity OffTarget2->Toxicity

Caption: On-target vs. off-target effects of a small molecule.

Experimental Strategies to Investigate Cytotoxicity:

  • Use a Negative Control Compound: Synthesize or procure a structurally similar analog of this compound that is known to be inactive against your primary target. If this analog still causes cytotoxicity, the effect is likely independent of your target.

  • Orthogonal Assays: Measure cytotoxicity using multiple methods that rely on different cellular mechanisms (e.g., MTT for metabolic activity, LDH release for membrane integrity, and Caspase-3/7 activation for apoptosis). This can provide clues to the mechanism of cell death.[11][12]

  • Target Engagement: Confirm that the compound is binding to your intended target at the concentrations used in your assay. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.[2]

  • Phenotypic Rescue/Mimicry:

    • Rescue: If the cytotoxicity is on-target, overexpressing a drug-resistant mutant of the target protein should rescue the cells.

    • Mimicry: Silencing the target gene (e.g., using siRNA or CRISPR) should produce a phenotype similar to that of the compound. If the phenotypes differ, off-target effects are likely at play.

Question 4: How can I definitively validate that my observed results are due to the inhibition of my specific target?

✅ Recommended Workflow: On-Target Effect Validation

A 1. Primary Assay (Initial Hit) B 2. Dose-Response Curve (Determine Potency, e.g., IC50) A->B C 3. Orthogonal Assay (Confirm phenotype with a different technology or readout) B->C D 4. Target Engagement Assay (e.g., CETSA, Radioligand Binding) Does it bind the target in cells? C->D E 5. Genetic Validation (siRNA/CRISPR knockdown of target) Does it mimic the compound's effect? D->E Yes H Investigate Off-Target Effects or Re-evaluate Hypothesis D->H No F 6. Rescue Experiment (Overexpress drug-resistant mutant) Does it reverse the effect? E->F Yes E->H No G High Confidence On-Target Effect F->G Yes F->H No

Caption: A validation workflow to confirm on-target activity.

Detailed Steps:

  • Dose-Response: Establish a clear relationship between the compound's concentration and the biological effect.[2]

  • Orthogonal Assay: Confirm the biological effect using a different experimental method. For example, if you see decreased cell viability (MTT assay), confirm apoptosis using a caspase activity assay.

  • Direct Target Engagement: Use techniques like radioligand binding assays, surface plasmon resonance (SPR) with purified protein, or CETSA in a cellular context to prove the compound physically interacts with the target.[8]

  • Genetic Perturbation: Use siRNA or CRISPR to reduce the expression of the target protein. If the compound is acting on-target, the cellular phenotype should be similar to that observed with genetic knockdown.

  • SAR (Structure-Activity Relationship): Test structurally related analogs. A clear correlation between their binding affinity/potency against the target and their effect in the cellular assay strongly supports an on-target mechanism.

References

Technical Support Center: Stability and Handling of 4-(3-Chlorophenyl)piperidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the chemical integrity of 4-(3-Chlorophenyl)piperidine in solution. Inconsistent stability can compromise experimental reproducibility, lead to misleading results, and impede research progress. This document addresses the primary causes of degradation and offers validated protocols to prevent it.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users during the handling and analysis of this compound.

Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area in my chromatograms over a short period. Is the compound degrading?

A1: Yes, inconsistent analytical results, particularly a diminishing peak area in HPLC or LC-MS analysis, are a strong indicator of compound degradation.[1] this compound contains a secondary amine within its piperidine ring, which is a known site of chemical instability under common laboratory conditions.[1][2] The appearance of new, unexpected peaks often corresponds to the formation of degradation products.[1] It is crucial to establish the compound's stability under your specific experimental and storage conditions to ensure data integrity.

Q2: What are the primary chemical vulnerabilities and likely degradation pathways for this compound?

A2: The molecule's stability is primarily influenced by the reactivity of the piperidine ring. The main degradation pathways are:

  • Oxidation: The secondary amine is highly susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, residual peroxides in solvents (e.g., THF, diethyl ether), or trace metal ion catalysts.[3] Oxidation can lead to the formation of N-oxide derivatives, hydroxylamines, or even ring-opening products.[1][2]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate free-radical degradation pathways.[1] Many complex piperidine-containing molecules have demonstrated sensitivity to light, leading to isomerization or cleavage.[4][5][6]

  • pH-Dependent Degradation: The stability of the compound can be influenced by the pH of the solution.[4][7] While the core structure is generally resistant to hydrolysis, extreme acidic or basic conditions can catalyze degradation reactions.[7] The basic nitrogen atom will be protonated in acidic media, which can alter its reactivity profile.[8]

Below is a diagram illustrating the most probable degradation pathways.

G cluster_main Compound This compound Oxidized N-Oxide Products & Ring-Opened Species Compound->Oxidized O₂ (air), H₂O₂, Metal Ions Photo Photolytic Byproducts (Radical-Mediated) Compound->Photo UV/Visible Light (hν)

Caption: Major degradation routes for this compound.

Q3: What are the optimal storage conditions for solid and solution-based forms of this compound?

A3: To minimize degradation, adherence to strict storage protocols is essential. The following conditions are recommended based on best practices for amine-containing compounds.[1][9][10][11]

Parameter Solid Compound (Long-Term) Stock Solution (Short-Term, <1 week) Stock Solution (Long-Term, >1 week)
Temperature 2-8°C (Refrigerated)2-8°C (Refrigerated)≤ -20°C (Frozen)
Atmosphere Standard atmosphere is acceptableInert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen) - Critical
Light Protect from light (Amber vial)[1]Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealed container[11]Tightly sealed vial with PTFE-lined capTightly sealed vial with PTFE-lined cap
Solvent N/AHigh-purity, degassed, peroxide-free aprotic solvent (e.g., DMSO, DMF)High-purity, degassed, peroxide-free aprotic solvent (e.g., DMSO, DMF)

Q4: I am dissolving the compound in an aqueous buffer. How does pH affect its stability?

A4: The stability of piperidine derivatives in aqueous solutions is often pH-dependent.[4][7] For this compound, the secondary amine (pKa ~11) will be fully protonated at acidic to neutral pH, forming the more stable piperidinium salt.[8] The free base form, which is more prevalent at alkaline pH, is generally more susceptible to oxidation. Therefore, buffering your solution to a slightly acidic or neutral pH (e.g., pH 5-7) is recommended to maintain stability.[1][4] However, you must validate this within your experimental system, as some complex piperidine derivatives can undergo acid-catalyzed hydrolysis.[4][6]

Q5: I suspect my solvent is causing degradation. What should I do?

A5: Solvent quality is a critical factor.

  • Check for Peroxides: Solvents like tetrahydrofuran (THF) and diethyl ether can form explosive peroxides upon storage, which are potent oxidizing agents. Use freshly opened bottles of high-purity solvents or test for peroxides before use.

  • Degas Solvents: Dissolved atmospheric oxygen can directly contribute to oxidative degradation.[1] Before preparing your stock solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes.

  • Avoid Incompatible Solvents: Do not use reactive solvents. Ensure the chosen solvent is appropriate for your downstream application and does not contain impurities that could catalyze degradation.

Section 2: Troubleshooting Guide: Identifying and Resolving Degradation

Use this guide to diagnose and address common stability issues.

Symptom Observed Potential Cause Recommended Action & Rationale
Appearance of new, unidentified peaks in HPLC/LC-MS. [1]Oxidative, photolytic, or pH-driven degradation.Action: Immediately protect all solutions from light and purge with inert gas. Analyze a freshly prepared sample as a control. Rationale: This helps differentiate between degradation occurring during storage versus during the analytical run itself. If the issue persists, conduct a forced degradation study (Protocol 3.2) to identify the nature of the degradants.
Gradual and consistent decrease in the main compound's peak area over time. Slow oxidation or thermal degradation.Action: Prepare smaller, fresh batches of the solution more frequently. Aliquot stock solutions upon preparation and store them at -20°C or -80°C under an inert atmosphere. Rationale: Freeze-thaw cycles can introduce moisture and oxygen. Using single-use aliquots minimizes exposure to deleterious conditions.
Solution develops a yellow or brown tint. Formation of oxidized chromophores.Action: Discard the solution immediately. This is a clear visual indicator of significant oxidative degradation. Prepare a new solution using freshly degassed, high-purity solvent and store it rigorously under inert gas and protected from light.[1][9] Rationale: Colored byproducts can interfere with spectroscopic measurements and indicate the presence of potentially reactive impurities.
Precipitate forms in a solution that was previously clear. Degradation product has lower solubility; pH shift; or solvent evaporation.Action: Verify the pH of the solution. Check the seal on the container. Analyze the supernatant and, if possible, the precipitate to identify the components. Rationale: A change in the chemical composition due to degradation can lead to products with different physical properties, including solubility.[1]

Section 3: Protocols and Methodologies

These protocols provide a framework for preparing stable solutions and systematically investigating potential degradation.

Protocol 3.1: Recommended Procedure for Preparing Stable Stock Solutions

This procedure minimizes exposure to oxygen and light, the primary drivers of degradation.

  • Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Choose a high-purity, anhydrous-grade aprotic solvent (e.g., DMSO, DMF).

  • Solvent Degassing: Sparge the required volume of solvent with dry argon or nitrogen gas for at least 15 minutes in a flask sealed with a septum.

  • Weighing: Quickly weigh the required amount of the solid compound in a clean, dry vial.

  • Dissolution: Using a gas-tight syringe, transfer the degassed solvent to the vial containing the solid. Cap the vial immediately and vortex until fully dissolved.

  • Inert Overlay: Briefly flush the headspace of the vial with argon or nitrogen before tightly sealing with a PTFE-lined cap.

  • Storage: Wrap the vial in aluminum foil or place it in an amber container. For short-term use, store at 2-8°C. For long-term storage, aliquot into single-use vials, flush headspace with inert gas, and store at -20°C or below.[1]

Protocol 3.2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is an essential study to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[12] This protocol is based on ICH Q1B guidelines.[1][13]

G cluster_workflow Forced Degradation Workflow cluster_stress 3. Apply Stress Conditions A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B 2. Aliquot into 5 Groups + 1 Control (dark, RT) A->B C1 Acid Hydrolysis 0.1 M HCl, 60°C, 24h B->C1 C2 Base Hydrolysis 0.1 M NaOH, 60°C, 24h B->C2 C3 Oxidation 3% H₂O₂, RT, 24h B->C3 C4 Thermal Solid & Solution, 80°C, 48h B->C4 C5 Photolytic ICH Q1B Light Chamber B->C5 D 4. Neutralize & Dilute (if necessary) C1->D C2->D C3->D C4->D C5->D E 5. Analyze All Samples (RP-HPLC with UV/MS) D->E F 6. Compare & Characterize Identify degradants vs. control E->F

References

Technical Support Center: Optimizing Chromatographic Purification of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive guide for the chromatographic purification of 4-(3-Chlorophenyl)piperidine. This technical support center is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and optimize your purification workflows.

Section 1: Understanding the Molecule and Initial Method Selection

This compound is a secondary amine, a structural motif that presents unique challenges in chromatography. The basic nature of the piperidine nitrogen can lead to strong interactions with the stationary phase, often resulting in poor peak shape and inefficient separation.

Key Physicochemical Properties:
PropertyValueSource
Molecular FormulaC₁₁H₁₄ClN[1]
Molecular Weight195.69 g/mol [1]
Boiling Point290°C[2]
StorageInert atmosphere (2-8°C)[2]

The initial choice of chromatographic technique is critical. Both normal-phase and reversed-phase chromatography can be employed, with the selection depending on the polarity of the impurities present in the crude mixture.

Section 2: Troubleshooting Normal-Phase Chromatography (NPC)

Normal-phase chromatography, typically using silica gel, is a common first approach for the purification of amine-containing compounds.[3] However, the acidic nature of silica can lead to strong interactions with the basic this compound, causing issues like peak tailing and irreversible adsorption.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Normal-Phase Chromatography

Q1: I'm observing significant peak tailing for my product on a silica gel column. What's causing this and how can I fix it?

A1: Peak tailing in this context is almost always due to the interaction between the basic piperidine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[5] This secondary interaction slows down a portion of the analyte molecules, leading to a "tailing" effect on the chromatogram.

Troubleshooting & Optimization:

  • Incorporate a Basic Modifier: The most effective way to mitigate this is to add a small amount of a competing base to your mobile phase.[4] Triethylamine (TEA) or ammonia are common choices. Start with 0.1-1% TEA in your eluent system (e.g., Hexane/Ethyl Acetate with 0.5% TEA). The modifier neutralizes the acidic silanol groups, preventing them from interacting with your compound.[4]

  • Use an Amine-Functionalized Stationary Phase: An alternative is to use a stationary phase where the silica surface is chemically modified with amino groups (e.g., aminopropyl-functionalized silica).[3] This creates a more basic surface, repelling the basic analyte and leading to improved peak shape without the need for mobile phase modifiers.[3]

Q2: My compound is not eluting from the silica column, even with a highly polar solvent system like 100% ethyl acetate.

A2: This indicates a very strong, potentially irreversible, binding to the silica gel.

Troubleshooting & Optimization:

  • Increase Mobile Phase Basicity: If you haven't already, add a basic modifier like triethylamine as described above.

  • Switch to a More Polar, Protic Solvent: If TEA is insufficient, consider adding a small percentage of methanol (e.g., 1-5%) to your mobile phase. Methanol is highly effective at disrupting strong interactions on the silica surface. Be cautious, as this can also elute highly polar impurities.

  • Consider Reversed-Phase Chromatography: If the compound is still retained, it may be more suitable for reversed-phase chromatography.

Q3: The separation between my product and a closely related impurity is poor.

A3: Achieving good selectivity is key to successful purification.[4]

Troubleshooting & Optimization:

  • Optimize the Solvent System: Systematically vary the ratio of your non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find the optimal separation.[6]

  • Employ a Gradient Elution: Start with a less polar mobile phase to allow the less polar impurities to elute first. Then, gradually increase the polarity to elute your product, leaving more polar impurities on the column. Automated flash chromatography systems excel at creating precise gradients.[6]

Section 3: Troubleshooting Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography, often performed on C18-functionalized silica, is a powerful technique, particularly for polar compounds or when normal-phase fails.[4] For basic compounds like this compound, controlling the mobile phase pH is paramount.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Reversed-Phase Chromatography

Q1: I'm still seeing peak tailing on my C18 column. I thought this was a normal-phase problem.

A1: Peak tailing can also occur in reversed-phase HPLC. It's often caused by interactions between the protonated amine and residual, un-capped silanol groups on the silica backbone of the C18 stationary phase.[5]

Troubleshooting & Optimization:

  • Adjust Mobile Phase pH: Lowering the pH of the aqueous component of your mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with your positively charged analyte.[5]

  • Use a Mobile Phase Additive: A competing base like triethylamine can also be used in reversed-phase to mask residual silanols.[5]

  • Select a Modern Column: Newer generation HPLC columns, including those with end-capping or embedded polar groups, are designed to have minimal residual silanol activity and provide excellent peak shape for basic compounds.[5]

Q2: My compound is eluting too quickly (low retention). How can I increase its retention time?

A2: Low retention in reversed-phase means your compound is too "polar" for the current conditions and has a weak affinity for the non-polar stationary phase.

Troubleshooting & Optimization:

  • Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will make the mobile phase more polar, increasing the relative attraction of your compound to the non-polar stationary phase.

  • Increase the Mobile Phase pH: At a higher pH (e.g., pH > 8, using a buffer like ammonium bicarbonate), the piperidine will be in its neutral, free-base form. This makes the molecule less polar and more hydrophobic, leading to increased retention on a C18 column.[4] Ensure your column is stable at higher pH values.

Q3: How do I choose between acetonitrile and methanol as the organic modifier?

A3: While both are common, they can offer different selectivities.

  • Acetonitrile: Generally has a lower viscosity and UV cutoff, and often provides sharper peaks.

  • Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions.

If you are struggling with co-eluting impurities, switching from acetonitrile to methanol (or vice-versa) can alter the elution order and improve separation.[7]

Section 4: Experimental Protocols & Workflows

Protocol 1: General Flash Chromatography (Normal Phase)
  • Slurry Preparation & Column Packing: Create a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the column to avoid air bubbles or channels.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it completely. This "dry loading" technique often results in better resolution than direct liquid injection.

  • Equilibration: Equilibrate the packed column with the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% TEA) for at least 5 column volumes.

  • Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[8]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[8]

Workflow for Method Optimization

Caption: A decision-making workflow for selecting and optimizing a purification method.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing no_elution No Elution? peak_tailing->no_elution No add_modifier Add/Increase Basic Modifier (TEA) [Normal Phase] peak_tailing->add_modifier Yes adjust_ph Adjust pH (e.g., pH 2-3) [Reversed Phase] peak_tailing->adjust_ph Yes (in RP) poor_sep Poor Separation? no_elution->poor_sep No increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) no_elution->increase_polarity Yes optimize_gradient Optimize Gradient Profile poor_sep->optimize_gradient Yes use_amine_column Use Amine-Functionalized Column [Normal Phase] add_modifier->use_amine_column use_endcapped_column Use End-Capped/Modern Column [Reversed Phase] adjust_ph->use_endcapped_column check_modifier Ensure Basic Modifier is Present increase_polarity->check_modifier switch_to_rpc Switch to Reversed Phase check_modifier->switch_to_rpc change_solvent Change Solvent System (e.g., EtOAc to DCM or ACN to MeOH) optimize_gradient->change_solvent reduce_load Reduce Sample Load change_solvent->reduce_load

Caption: A troubleshooting guide for common issues in the chromatography of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-(3-Chlorophenyl)piperidine and Its Positional Isomers: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the 4-phenylpiperidine scaffold represents a cornerstone of privileged structures. Its inherent versatility allows for fine-tuning of pharmacological activity, making it a recurring motif in a multitude of approved drugs and clinical candidates. This guide provides an in-depth comparative analysis of 4-(3-Chlorophenyl)piperidine, a key intermediate and pharmacophore, alongside its structurally similar positional isomers: 4-(2-chlorophenyl)piperidine and 4-(4-chlorophenyl)piperidine. By examining the subtle yet critical impact of the chlorine atom's position on the phenyl ring, we aim to provide actionable insights into the structure-activity relationships (SAR) that govern their biological profiles.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with a diverse range of CNS targets. This structural framework is central to the design of opioids, dopamine receptor ligands, and serotonin reuptake inhibitors. The piperidine ring, in its chair conformation, presents substituents in distinct axial and equatorial orientations, which can profoundly influence receptor binding and functional activity. The strategic placement of a phenyl group at the 4-position provides a versatile anchor for further chemical modification, allowing for the exploration of a vast chemical space. The introduction of a chlorine atom onto this phenyl ring, as seen in this compound and its isomers, introduces electronic and steric effects that can dramatically alter a compound's affinity, selectivity, and pharmacokinetic properties.

Physicochemical Properties: A Comparative Overview

The seemingly minor shift in the chlorine atom's position from ortho to meta to para on the phenyl ring imparts distinct physicochemical characteristics to each isomer. These differences, while subtle, can have a significant impact on a molecule's journey through biological systems, from absorption and distribution to metabolism and excretion (ADME).

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
4-(2-Chlorophenyl)piperidine C₁₁H₁₄ClN195.693.1~10.1
This compound C₁₁H₁₄ClN195.693.2~10.0
4-(4-Chlorophenyl)piperidine C₁₁H₁₄ClN195.693.2~9.9

Note: Predicted values are generated from standard computational models and may vary slightly from experimental data.

The introduction of the chlorine atom, an electron-withdrawing group, influences the electron density of the phenyl ring and the pKa of the piperidine nitrogen. While the predicted LogP values are similar across the isomers, subtle differences in their polarity and molecular shape can affect their ability to cross the blood-brain barrier and interact with target proteins.

Structure-Activity Relationships (SAR): The Critical Role of Isomerism

The spatial arrangement of the chlorine atom is a key determinant of the pharmacological profile of chlorophenylpiperidine derivatives. While direct, head-to-head comparative studies of these three specific, unfunctionalized isomers are not extensively available in the public domain, we can infer valuable SAR insights from the broader literature on substituted 4-phenylpiperidines.

Dopamine Transporter (DAT) Affinity

Research into chlorophenylpiperazine analogues has shown that the position of the chloro substituent significantly impacts affinity for the dopamine transporter (DAT). For instance, studies on piperazine analogues revealed that a 3-chloro substitution can lead to high DAT affinity. This suggests that the electronic and steric properties of the meta-position are favorable for interaction with the DAT binding pocket. While direct extrapolation to the piperidine scaffold requires caution, it highlights a promising avenue for investigation for this compound.

Serotonin Transporter (SERT) Affinity

The position of the chloro group also modulates affinity for the serotonin transporter (SERT). In studies of various phenylpiperidine derivatives, para-substitution on the phenyl ring has often been associated with enhanced SERT activity. This suggests that 4-(4-Chlorophenyl)piperidine may exhibit a higher affinity for SERT compared to its ortho and meta isomers.

Opioid Receptor Affinity

The 4-phenylpiperidine core is a classic scaffold for opioid receptor ligands. The substitution pattern on the phenyl ring is known to influence affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors. While specific data for the chlorophenyl isomers is sparse, it is well-established that modifications to the phenyl ring can drastically alter the agonist/antagonist profile and receptor subtype selectivity.

The following diagram illustrates the general SAR principles for the 4-phenylpiperidine scaffold, providing a logical framework for understanding the potential impact of the chlorine atom's position.

SAR_4_Phenylpiperidine cluster_scaffold 4-Phenylpiperidine Scaffold cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Scaffold 4-Phenylpiperidine N_Sub N-Substitution (Alkyl, Aralkyl, etc.) Scaffold->N_Sub Influences Phenyl_Sub Phenyl Substitution (e.g., -Cl position) Scaffold->Phenyl_Sub Influences Piperidine_Sub Piperidine Ring Substitution Scaffold->Piperidine_Sub Influences Affinity Receptor Affinity (e.g., DAT, SERT, Opioid) N_Sub->Affinity Modulates Selectivity Receptor Selectivity N_Sub->Selectivity Modulates Activity Functional Activity (Agonist/Antagonist) N_Sub->Activity Modulates Phenyl_Sub->Affinity Modulates Phenyl_Sub->Selectivity Modulates Phenyl_Sub->Activity Modulates PK Pharmacokinetics (ADME) Phenyl_Sub->PK Affects Piperidine_Sub->Affinity Modulates Piperidine_Sub->Selectivity Modulates Piperidine_Sub->Activity Modulates Synthesis_Workflow Start Starting Materials (e.g., Chlorobenzaldehyde, 4-Piperidone) Step1 Synthesis of N-protected 4-aryl-1,2,3,6-tetrahydropyridine Start->Step1 Reaction Step2 Reduction of the double bond Step1->Step2 Catalytic Hydrogenation Step3 Deprotection of the piperidine nitrogen Step2->Step3 Acid or Base Cleavage Final Final Product 4-(Chlorophenyl)piperidine Isomer Step3->Final

A Comparative Guide to Validated HPLC and GC Methods for the Analysis of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 4-(3-Chlorophenyl)piperidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise analytical methods to ensure its purity, identity, and stability. This guide provides an in-depth comparison of two powerful chromatographic techniques for its analysis: a validated High-Performance Liquid Chromatography (HPLC) method and a comparative Gas Chromatography (GC) method.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the methodological choices, offering insights grounded in years of field experience. The aim is to equip you with the knowledge to not only replicate these methods but also to adapt and troubleshoot them effectively in your own laboratory settings.

The Critical Role of Method Validation in Pharmaceutical Analysis

Before delving into the specific methodologies, it is paramount to underscore the principle of method validation. An analytical method is not merely a set of instructions; it is a rigorously tested system proven to be suitable for its intended purpose.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate that analytical procedures are validated to ensure the reliability and accuracy of data.[3][4] This validation process assesses key parameters such as specificity, linearity, accuracy, precision, and robustness.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for many pharmaceutical intermediates like this compound.[5] The method detailed below is a reversed-phase HPLC approach with UV detection, adapted from a validated method for the closely related 4-(4-chlorophenyl)-4-hydroxypiperidine, demonstrating its applicability to this class of compounds.[6]

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev_Start Define Analytical Target Profile Column_Selection Column & Stationary Phase Selection Dev_Start->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Detection_Params Detector Parameter Selection Mobile_Phase_Opt->Detection_Params Specificity Specificity Detection_Params->Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Sample_Analysis Sample Analysis System_Suitability->Sample_Analysis Data_Reporting Data Reporting & Review Sample_Analysis->Data_Reporting

Caption: Workflow of HPLC method development and validation.

Experimental Protocol: Validated HPLC-UV Method

1. Chromatographic System:

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

2. Chromatographic Conditions:

  • Column: Waters XBridge C18, 250 mm x 4.6 mm, 3.5 µm particle size.

    • Scientist's Note: A C18 column is chosen for its excellent retention of moderately polar compounds like this compound. The XBridge packing provides enhanced stability across a wider pH range, which is crucial for method robustness.

  • Mobile Phase: 20 mM Disodium Hydrogen Phosphate buffer (pH adjusted to 8.7 with orthophosphoric acid) and a 1:1 mixture of acetonitrile and methanol (Eluent B).[7]

    • Scientist's Note: The slightly basic pH of the mobile phase ensures that the piperidine nitrogen is in its free base form, leading to better peak shape and avoiding interactions with residual silanols on the stationary phase.

  • Gradient Elution:

    Time (min) % Eluent B
    0 30
    15 70
    20 70
    22 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

    • Scientist's Note: The chlorophenyl group provides sufficient UV absorbance for sensitive detection. 220 nm is chosen as it is a common wavelength for aromatic compounds and provides a good signal-to-noise ratio.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Mobile phase initial composition (70:30 Buffer:Organic).

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample at a similar concentration to the standard solution.

4. Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Assessed by analyzing a blank, a placebo (if applicable), the standard, and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Determined by analyzing a series of at least five concentrations over the range of 50% to 150% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Performed by spiking a known amount of the analyte into a blank or placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

While HPLC is often the primary choice, Gas Chromatography (GC) presents a viable alternative, particularly for assessing volatile impurities or when the analyte can be readily volatilized. For a compound like this compound, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. The following proposed method is based on established GC-MS analysis of related chlorophenylpiperazine compounds.[8]

Experimental Protocol: Comparative GC-MS Method

1. Chromatographic System:

  • System: Agilent 7890B GC with a 5977B Mass Selective Detector (MSD) or equivalent.

2. Chromatographic Conditions:

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Scientist's Note: A 5% phenyl-methylpolysiloxane stationary phase (DB-5ms) is a robust, general-purpose column suitable for a wide range of semi-polar compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (10:1 ratio).

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Sample Preparation and Derivatization:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Scientist's Note: BSTFA is a powerful silylating agent that reacts with the secondary amine of the piperidine ring to form a less polar and more volatile trimethylsilyl (TMS) derivative, making it amenable to GC analysis. TMCS acts as a catalyst to enhance the reaction rate.

  • Procedure:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound depends on the specific analytical objective. The following table provides a comparative summary of the two methodologies.

ParameterValidated HPLC-UV MethodComparative GC-MS Method
Principle Partition chromatography based on polarity.Partition chromatography based on volatility.
Sample Preparation Simple dissolution in mobile phase.Requires derivatization to increase volatility.
Instrumentation Standard HPLC with UV/DAD detector.GC with Mass Spectrometric detector.
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum.
Sensitivity Good (ng level).Excellent (pg level), especially with MS detection.
Analysis Time ~30 minutes per sample.~25 minutes per sample (excluding derivatization).
Robustness Generally high, with well-controlled parameters.Can be sensitive to derivatization efficiency.
Ideal For Routine quality control, purity, and stability testing.Impurity identification, analysis of volatile impurities.

Diagram: Performance Attribute Comparison

Performance_Comparison cluster_HPLC HPLC-UV cluster_GC GC-MS HPLC_Specificity High Specificity HPLC_Robustness High Robustness HPLC_Simplicity Simple Sample Prep HPLC_Quantitation Precise Quantitation GC_Specificity Very High Specificity GC_Sensitivity Excellent Sensitivity GC_Identification Definitive Identification GC_Volatiles Analysis of Volatiles Analyte This compound Analyte->HPLC_Specificity Analyte->HPLC_Robustness Analyte->HPLC_Simplicity Analyte->HPLC_Quantitation Analyte->GC_Specificity Analyte->GC_Sensitivity Analyte->GC_Identification Analyte->GC_Volatiles

Caption: Key performance attributes of HPLC and GC methods.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the analysis of this compound, each with its own set of advantages.

  • The validated HPLC-UV method stands out as the preferred choice for routine quality control applications, including purity assessment and stability studies. Its simple sample preparation, high precision, and robustness make it a reliable workhorse in a regulated environment.

  • The comparative GC-MS method , while requiring a derivatization step, offers unparalleled specificity and sensitivity. It is an invaluable tool for definitive identification, impurity profiling (especially for volatile impurities), and in-depth structural elucidation.

Ultimately, the selection of the most appropriate method will be dictated by the specific analytical needs of the laboratory. For comprehensive characterization, the use of both techniques can provide a more complete picture of the sample's quality. This guide provides the foundational knowledge and detailed protocols to empower researchers to make informed decisions and implement these methods with confidence.

References

A Senior Application Scientist's Guide to 4-(3-Chlorophenyl)piperidine: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental validation for 4-(3-Chlorophenyl)piperidine, a key structural motif in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the experimental choices involved. We will explore a robust synthetic route, detail comprehensive characterization methodologies, and objectively compare this compound to relevant alternatives, supported by experimental data and authoritative references.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine framework is recognized as a "privileged structure" in drug discovery, meaning it is a molecular scaffold capable of binding to multiple, diverse biological targets.[1] This versatility has led to its incorporation into numerous FDA-approved drugs, targeting a wide range of conditions from neurological disorders to infectious diseases.[2][3] The piperidine ring itself offers favorable pharmacokinetic properties, while the aryl substituent at the 4-position provides a critical anchor for modulating target affinity and selectivity.[4][5]

This compound is a specific analog within this class, featuring a chlorine atom at the meta-position of the phenyl ring. This substitution is not trivial; the electronic and steric properties of the chlorine atom can significantly influence binding interactions, metabolic stability, and overall pharmacological profile. This guide serves to cross-validate the experimental data for this compound, providing a reliable foundation for its use in research and development.

Synthesis: A Mechanistic Approach to C-C Bond Formation

The creation of the C-C bond between the piperidine and aryl rings is the cornerstone of synthesizing this compound. While various methods exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are widely employed due to their high efficiency and functional group tolerance.[1][6]

Here, we focus on a Negishi-type cross-coupling approach, which involves the reaction of an organozinc reagent with an aryl halide. This choice is predicated on the generally high reactivity and functional group tolerance of organozinc reagents.

Conceptual Synthesis Workflow

The overall strategy involves preparing a piperidinylzinc reagent and coupling it with 1-bromo-3-chlorobenzene in the presence of a palladium catalyst. The piperidine nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions and improve solubility.

G cluster_prep Step 1: Organozinc Reagent Preparation cluster_coupling Step 2: Palladium-Catalyzed Cross-Coupling cluster_deprotection Step 3: Deprotection N_Boc_Iodo N-Boc-4-iodopiperidine Organozinc N-Boc-4-piperidylzinc iodide N_Boc_Iodo->Organozinc  Iodine-zinc exchange Zn Activated Zinc Zn->Organozinc CoupledProduct N-Boc-4-(3-chlorophenyl)piperidine Organozinc->CoupledProduct ArylHalide 1-Bromo-3-chlorobenzene ArylHalide->CoupledProduct  Negishi Coupling Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->CoupledProduct  Catalytic Cycle FinalProduct This compound CoupledProduct->FinalProduct  Boc Removal Acid Acid (e.g., TFA or HCl) Acid->FinalProduct

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data provides a benchmark for validation.

Expected Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₄ClN[7][8]
Molecular Weight195.69 g/mol [8]
AppearanceOff-white to white solidTypical for this class
Melting Point~85-90 °C (as hydrochloride salt)Varies with salt form
SolubilitySoluble in Methanol, ChloroformGeneral experimental observation
Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation.

Caption: Chemical structure of this compound.

  • ¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the aromatic protons (typically in the δ 7.0-7.5 ppm range), the piperidine protons adjacent to the nitrogen (δ ~3.0-3.5 ppm), and the remaining piperidine ring protons (δ ~1.5-2.5 ppm). The NH proton will appear as a broad singlet.[9][10]

  • ¹³C NMR (Carbon NMR): Expect signals for the six unique aromatic carbons and the four unique carbons of the piperidine ring. The carbon attached to the chlorine atom will have a characteristic chemical shift.

  • FT-IR (Infrared Spectroscopy): Key vibrational bands to identify include the N-H stretch (a sharp peak around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), aromatic C=C bending (~1600 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).[11][12]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 195. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) is a critical confirmation point.

Comparative Analysis with Alternative Scaffolds

The utility of this compound is best understood in the context of its analogs. The choice of substitution on the phenyl ring and modifications to the piperidine core can drastically alter biological activity.

Compound/ScaffoldKey Structural DifferencePotential Impact on PropertiesRelevant Therapeutic Areas
4-Phenylpiperidine Lacks the chloro-substituent.May have lower lipophilicity and different electronic interactions with targets. Potentially altered metabolic profile.Broadly active, serves as a parent structure for many drug classes.[13]
4-(4-Chlorophenyl)piperidine para-substitution of chlorine.Changes the dipole moment and steric profile. Can lead to different target selectivity or potency.[14]Analgesics, antipsychotics.[14][15]
RTI-113 (Phenyltropane analog) Bridged bicyclic (tropane) core instead of piperidine.Conformationally rigid structure.[16] This rigidity can enhance binding affinity and selectivity for specific targets like the dopamine transporter (DAT).[16]Potential treatment for cocaine addiction (as a dopamine reuptake inhibitor).[16]
1-(3-Chlorophenyl)piperazine A second nitrogen atom in the ring (para to the first).Increased polarity and hydrogen bonding potential. Significantly alters the 3D shape and basicity.Anxiolytics, antidepressants (e.g., Trazodone is a derivative).[17]
Structure-Activity Relationship (SAR) Logic

The choice of a meta-chloro substitution is a deliberate design element in medicinal chemistry.

SAR_Logic cluster_compound This compound cluster_properties Influenced Properties cluster_outcomes Potential Biological Outcomes Compound Core Scaffold Lipophilicity Increased Lipophilicity Compound->Lipophilicity Electronic Electron-Withdrawing Effect Compound->Electronic Steric Meta-position Steric Bulk Compound->Steric Membrane Enhanced Membrane Permeability Lipophilicity->Membrane Binding Altered Target Binding Affinity/ Selectivity Electronic->Binding Steric->Binding Metabolism Blocked Metabolic Hotspot Steric->Metabolism

Caption: SAR implications of the 3-chloro-phenyl substitution.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol: Synthesis of N-Boc-4-(3-chlorophenyl)piperidine

Rationale: This protocol uses a well-established Negishi coupling, which is reliable for this type of transformation. The Boc protecting group is stable under the reaction conditions and easily removed.[6]

  • Materials: N-Boc-4-iodopiperidine, activated zinc dust, 1,2-dibromoethane, chlorotrimethylsilane, anhydrous THF, 1-bromo-3-chlorobenzene, Pd(dppf)Cl₂, 4Å molecular sieves.

  • Activate Zinc: In a flame-dried flask under argon, stir zinc dust in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 60°C for 30 minutes. Cool to room temperature and add chlorotrimethylsilane (3 mol%), stirring for another 30 minutes.

  • Prepare Organozinc Reagent: To the activated zinc slurry, add a solution of N-Boc-4-iodopiperidine in anhydrous THF dropwise. Stir at 40°C for 4 hours to facilitate the oxidative addition. The formation of the organozinc reagent can be monitored by quenching an aliquot and analyzing via GC-MS.

  • Cross-Coupling: In a separate flame-dried flask, combine 1-bromo-3-chlorobenzene, Pd(dppf)Cl₂ (2 mol%), and anhydrous THF. Add the prepared organozinc solution via cannula.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and stir under argon for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol: Deprotection to Yield this compound

Rationale: Acidic removal of the Boc group is a clean and high-yielding reaction. Using HCl in dioxane provides the hydrochloride salt directly, which is often more crystalline and stable.

  • Materials: N-Boc-4-(3-chlorophenyl)piperidine, 4M HCl in 1,4-dioxane, diethyl ether.

  • Dissolve the purified N-Boc protected intermediate in a minimal amount of 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. The product will often precipitate as the hydrochloride salt.

  • Monitor for the disappearance of the starting material by TLC.

  • Add diethyl ether to the mixture to complete the precipitation.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Protocol: Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules. A reversed-phase method is suitable for this compound.[18]

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Method:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or a 50:50 acetonitrile/water mixture.

    • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at 254 nm.

    • Inject 5 µL of the sample.

    • Run a linear gradient (e.g., from 10% B to 90% B over 15 minutes).

    • The purity is calculated from the peak area percentage of the main product peak relative to the total peak area. A pure sample should exhibit a single major peak (>98%).[19]

Conclusion

This compound stands as a valuable and versatile building block for drug discovery. Its synthesis via robust methods like palladium-catalyzed cross-coupling is well-established, and its structure can be unequivocally confirmed through standard spectroscopic techniques. By understanding its properties in comparison to other 4-arylpiperidine analogs, researchers can make informed decisions in designing new chemical entities with tailored pharmacological profiles. The detailed protocols and comparative data within this guide provide a solid, cross-validated foundation for the confident application of this important chemical scaffold in advancing pharmaceutical research.

References

A Head-to-Head Comparison of Monoamine Transporter Inhibitors: (+)-CPCA vs. RTI-31

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy and Selectivity Guide for Researchers in Drug Development

In the landscape of neuropharmacology and drug development, the precise modulation of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is a critical objective for novel therapeutics targeting a range of CNS disorders. This guide provides a detailed comparative analysis of two potent dopamine reuptake inhibitors (DRIs): the piperidine-based compound (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ([+]-CPCA) and the well-characterized phenyltropane analog, RTI-31 .

This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the compounds' relative potencies and selectivities. The narrative explains the rationale behind the experimental methodologies used to characterize these molecules and presents the data in a clear, comparative format to inform future research and development.

Introduction to the Pharmacological Context

The dopamine transporter is a primary target for psychostimulants and is integral to the brain's reward and motor control systems. Inhibitors of DAT increase extracellular dopamine levels, a mechanism of action relevant to the treatment of conditions like ADHD and narcolepsy, as well as a focal point in addiction research.[1] The efficacy of a DRI is not solely determined by its affinity for DAT but also by its selectivity profile with respect to NET and SERT. A compound's activity at these other transporters can significantly influence its overall pharmacological effect, introducing therapeutic benefits or undesirable side effects. Therefore, a thorough in vitro characterization is a foundational step in the evaluation of any novel DRI.

The Compounds Under Investigation

(+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ([+]-CPCA) is a piperidine-based analog of cocaine developed by Kozikowski and colleagues. It represents a structural simplification of the tropane skeleton found in cocaine and its analogs.[2]

RTI-31 is a synthetic phenyltropane analog of cocaine that is widely used in scientific research as a potent stimulant and dopamine reuptake inhibitor.[3]

Comparative Efficacy at Monoamine Transporters

The primary measure of efficacy for these compounds is their ability to inhibit neurotransmitter uptake at DAT, NET, and SERT. This is typically quantified by determining the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the transporters in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)DAT:SERT SelectivityDAT:NET Selectivity
(+)-CPCA 1211589930~82~1.3
RTI-31 0.912.04170~187~2.2

Data for (+)-CPCA is from rat brain synaptosomes. Data for RTI-31 is from mouse transporters expressed in cultured cells.

From this data, it is evident that while both compounds are potent DAT inhibitors, RTI-31 exhibits significantly higher affinity for the dopamine transporter compared to (+)-CPCA. Furthermore, RTI-31 demonstrates greater selectivity for DAT over both SERT and NET. The approximately 82-fold selectivity of (+)-CPCA for DAT over SERT is noteworthy, though less pronounced than that of RTI-31.[2]

Causality of Experimental Design: Why These Assays?

The characterization of monoamine transporter inhibitors relies on a combination of binding and functional assays to build a comprehensive pharmacological profile.

  • Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific transporter.[4] They involve the use of a radiolabeled ligand that is known to bind to the transporter of interest. The test compound's ability to displace the radioligand is measured, from which the Kᵢ value is derived. This provides a direct measure of the compound's binding potency.

  • Synaptosomal Uptake Assays: While binding assays measure affinity, they do not directly assess the functional consequence of that binding. Synaptosomal uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into isolated nerve terminals (synaptosomes).[5] This provides a functional measure of the compound's potency as a reuptake inhibitor, expressed as an IC₅₀ value.

The choice of using either whole brain tissue preparations (like synaptosomes) or cell lines expressing cloned human transporters is a critical experimental decision. Synaptosomes provide a more physiologically relevant system, as the transporters are in their native lipid environment. However, cell lines expressing cloned human transporters offer a "cleaner" system, free from other interacting proteins, and are often preferred for direct comparisons of activity at human transporter isoforms.[6]

Experimental Protocols

Below are detailed, step-by-step methodologies for the key experiments used to characterize compounds like (+)-CPCA and RTI-31.

Protocol 1: Radioligand Binding Assay for DAT, NET, and SERT

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Rat striatal (for DAT), hippocampal (for NET), and cortical (for SERT) membrane preparations.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Test compound (e.g., (+)-CPCA or RTI-31) at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a fixed concentration (typically at or near its Kₑ value), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus non-specific control).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes) to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]

Protocol 2: Synaptosomal Dopamine Uptake Assay

Objective: To determine the functional potency (IC₅₀) of a test compound to inhibit dopamine uptake.

Materials:

  • Freshly prepared rat striatal synaptosomes.

  • [³H]Dopamine.

  • Test compound at a range of concentrations.

  • Krebs-Ringer-HEPES buffer.

  • Non-specific uptake control (e.g., 10 µM cocaine or benztropine).

  • Filtration apparatus and glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize rat striatal tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in Krebs-Ringer-HEPES buffer.

  • Pre-incubation: In assay tubes, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to each tube to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing should be within the linear phase of dopamine uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes (on the filters) using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific dopamine uptake at each concentration of the test compound. Plot this against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.[8]

Visualization of Workflows

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) incubation Incubate at Room Temp (e.g., 60-120 min) prep_reagents->incubation Combine in 96-well plate filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters (Remove Non-specifics) filtration->washing counting Liquid Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal_Uptake_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_synaptosomes Prepare Synaptosomes (from Rat Striatum) pre_incubation Pre-incubate Synaptosomes with Test Compound (37°C) prep_synaptosomes->pre_incubation initiate_uptake Initiate Uptake (Add [3H]Dopamine) pre_incubation->initiate_uptake incubation Incubate for 5-10 min (37°C) initiate_uptake->incubation terminate_uptake Terminate via Filtration & Washing incubation->terminate_uptake counting Liquid Scintillation Counting terminate_uptake->counting analysis Calculate IC50 counting->analysis

Caption: Workflow for Synaptosomal Dopamine Uptake Assay.

Conclusion and Future Directions

The comparative data presented here clearly demonstrates that while both (+)-CPCA and RTI-31 are effective dopamine reuptake inhibitors, RTI-31 possesses superior potency and selectivity for the dopamine transporter. The piperidine-based structure of (+)-CPCA, however, represents an important scaffold for the development of cocaine analogs with potentially different pharmacokinetic and pharmacodynamic properties. The lower affinity for SERT compared to DAT in (+)-CPCA is a desirable characteristic for a DRI intended to have reduced serotonergic side effects.

For researchers in the field, the choice between a phenyltropane and a piperidine scaffold will depend on the specific therapeutic goals. If maximal DAT potency and selectivity are the primary objectives, compounds based on the RTI-31 template may be more promising. However, if a more nuanced pharmacological profile is desired, potentially with mixed agonist/antagonist properties as has been suggested for (+)-CPCA, the 4-phenylpiperidine scaffold warrants further exploration.[2] The experimental protocols detailed in this guide provide a robust framework for the continued characterization and development of novel monoamine transporter inhibitors.

References

The Pivotal Role of the 4-(3-Chlorophenyl)piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals entrenched in the complex world of drug discovery, the 4-(3-chlorophenyl)piperidine scaffold stands out as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its unique conformational properties and the electronic influence of the 3-chloro substituent make it a versatile starting point for the design of potent and selective ligands targeting a range of receptors and transporters in the central nervous system (CNS). This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel therapeutics.

The strategic placement of a chlorine atom at the meta-position of the phenyl ring is not arbitrary. This substitution significantly influences the molecule's electronic and lipophilic properties, which in turn dictates its interaction with biological targets. The electron-withdrawing nature of chlorine can modulate the pKa of the piperidine nitrogen and influence aromatic interactions within the binding pocket, while its lipophilicity can impact membrane permeability and overall pharmacokinetic profiles. This guide will dissect the nuanced effects of structural modifications at key positions of the this compound core, providing a rational framework for analog design.

Decoding the Structure-Activity Landscape: A Positional Analysis

The exploration of the SAR of this compound analogs is a tale of systematic modification and iterative refinement. The core scaffold presents several key positions for chemical elaboration: the piperidine nitrogen (N1), the C4-position of the piperidine ring, and the phenyl ring itself. Understanding the impact of substitutions at each of these sites is paramount to optimizing ligand affinity, selectivity, and functional activity.

The Gatekeeper: Modifications at the Piperidine Nitrogen (N1)

The basic nitrogen of the piperidine ring is a critical pharmacophoric element, often engaging in crucial ionic interactions with acidic residues within the binding sites of G-protein coupled receptors (GPCRs) and transporters.[1] The nature of the substituent at this position profoundly impacts a compound's affinity, selectivity, and intrinsic activity.

A common strategy involves the introduction of various alkyl, aralkyl, and more complex heterocyclic moieties. For instance, in the context of dopamine D4 receptor ligands, extending the N-substituent with a benzyl group can enhance potency. However, the substitution pattern on this benzyl group is also critical. For example, moving from a p-fluoro to a 3,4-difluorophenyl ether can lead to a significant increase in binding affinity.[2]

Below is a comparative table summarizing the effects of N1-substituents on the affinity of this compound analogs for the Dopamine D4 and Sigma-1 receptors.

N1-Substituent Dopamine D4 Receptor (Ki, nM) Sigma-1 Receptor (Ki, nM) Reference
-HModerateModerateGeneral Observation
-CH3VariableVariableGeneral Observation
-BenzylIncreased AffinityIncreased Affinity[2]
-3-Fluoro-4-methoxybenzylPotentPotent[2]
-Indazole moietyPotent (nM range)Highly Potent (sub-nM range)[1]
-Imidazo[1,5-a]pyridineReduced σ1 activityReduced σ1:D4 selectivity[1]

Causality Behind the Choices: The rationale for exploring these N1-substituents lies in probing the size, shape, and electronic requirements of the binding pocket. Small alkyl groups can explore localized hydrophobic pockets, while larger aralkyl and heterocyclic moieties can reach into deeper, more extended regions of the receptor, potentially forming additional pi-stacking or hydrogen bonding interactions that enhance affinity and selectivity. The divergence in activity between different heterocyclic systems, such as indazole and imidazo[1,5-a]pyridine, highlights the subtle yet critical role of heteroatom positioning and overall topology in achieving optimal receptor engagement.[1]

Logical Relationship of N1-Substitution on Receptor Affinity

SAR_N1 cluster_substituent N1-Substituent cluster_effect Impact on Affinity Small_Alkyl Small Alkyl (e.g., -CH3) Moderate_Affinity Moderate Affinity Small_Alkyl->Moderate_Affinity Probes local hydrophobic pockets Aralkyl Aralkyl (e.g., -Benzyl) Increased_Affinity Increased Affinity Aralkyl->Increased_Affinity Accesses deeper pockets via π-stacking Complex_Heterocycle Complex Heterocycle (e.g., Indazole) High_Potency_Selectivity High Potency & Selectivity Complex_Heterocycle->High_Potency_Selectivity Optimal engagement with extended binding sites

Caption: N1-substituent effects on receptor affinity.

The Core Modulator: Substitutions at the C4-Position

Modifications at the C4-position of the piperidine ring, directly attached to the 3-chlorophenyl group, offer another avenue for modulating pharmacological activity. Introducing substituents at this position can alter the molecule's conformation and introduce new points of interaction with the target receptor.

A key modification is the introduction of a hydroxyl group to create 4-(3-chlorophenyl)piperidin-4-ol analogs. This polar group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with the receptor. Furthermore, the stereochemistry at C4 becomes a critical determinant of activity.

C4-Substituent Biological Target Effect on Activity Reference
-HVariousBaselineGeneral Scaffold
-OHAnti-tuberculosisIntroduction of H-bonding potential[3]
-FDopamine D4 ReceptorCan alter pKa and conformation[2]
-CarboxamideAkt KinasePotential for H-bonding interactions[2]

Causality Behind the Choices: The introduction of a hydroxyl or fluoro group at C4 is a strategic move to explore polar interactions within the binding site. A hydroxyl group can form hydrogen bonds, while a fluorine atom can act as a weak hydrogen bond acceptor and alter the electronic properties of the piperidine ring. Carboxamide groups introduce both hydrogen bond donor and acceptor capabilities, offering multiple potential interaction points. The goal of these modifications is to fine-tune the orientation of the 3-chlorophenyl ring within the binding pocket and to exploit specific polar contacts to enhance affinity and selectivity.

The Anchor: The Role of the 3-Chlorophenyl Ring

The 3-chlorophenyl group is a cornerstone of this scaffold's activity. The chlorine atom at the meta position serves multiple purposes. Its electron-withdrawing nature can influence the aromatic system's interaction with the receptor, often through quadrupole interactions with aromatic amino acid residues. Furthermore, its lipophilicity contributes to the overall drug-like properties of the molecule, including its ability to cross the blood-brain barrier.

While the 3-chloro substitution is often optimal, exploring other substitution patterns on the phenyl ring is a crucial aspect of SAR studies.

Phenyl Ring Substitution Biological Target Effect on Activity Reference
3-Cl (meta)Dopamine TransporterOften optimal for high affinity[4]
4-Cl (para)Dopamine TransporterGenerally maintains or slightly reduces affinity[5]
2-Cl (ortho)Dopamine TransporterOften leads to a decrease in affinity[5]
UnsubstitutedDopamine TransporterGenerally lower affinity than substituted analogs[5]
3,4-DichloroDopamine TransporterCan enhance affinity in some cases[6]

Causality Behind the Choices: The position of the halogen on the phenyl ring dictates its spatial orientation within the binding pocket. A meta-substitution, as in the parent scaffold, often positions the halogen in a region that can favorably interact with the receptor. Para-substitution may still allow for productive binding, while ortho-substitution can introduce steric hindrance, clashing with the receptor and reducing affinity. The exploration of different halogenation patterns is a classic medicinal chemistry strategy to map the steric and electronic constraints of a binding site.

Experimental Protocols: A Foundation for Reliable Data

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental assays used to generate the data. Here, we provide detailed, step-by-step methodologies for key in vitro assays relevant to the evaluation of this compound analogs.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-D4 cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

    • Repeat the centrifugation and resuspension step.

    • Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (or vehicle for total binding), and 50 µL of non-specific binding control (haloperidol) to the appropriate wells.

    • Add 50 µL of [³H]-Spiperone at a concentration near its Kd.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical radioligand binding assay.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the sigma-1 receptor.[1]

Materials:

  • Rat liver or guinea pig brain membrane homogenates (rich in sigma-1 receptors).

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: [³H]-(+)-Pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-treated with 0.5% polyethylenimine (PEI).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in 10 volumes of ice-cold 50 mM Tris-HCl, pH 7.4, using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 100 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-(+)-Pentazocine (final concentration ~1-2 nM).

    • For non-specific binding, add 50 µL of haloperidol instead of the test compound.

    • Initiate the reaction by adding 100 µL of the membrane preparation (typically 100-200 µg of protein per well).

    • Incubate the plate at 37°C for 120 minutes.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through PEI-pre-soaked glass fiber filters.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Follow the same data analysis procedure as described for the dopamine D4 receptor binding assay to determine IC50 and Ki values.

Conclusion: A Scaffold of Enduring Potential

The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. A thorough understanding of its structure-activity relationships is not merely an academic exercise but a critical component of rational drug design. By systematically probing the effects of substitutions at the N1, C4, and phenyl ring positions, researchers can navigate the complex landscape of receptor and transporter pharmacology to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a validated framework for generating the high-quality data necessary to drive these discovery efforts forward. As our understanding of the structural biology of these targets deepens, the this compound scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

References

A-Z Guide to In Vitro and In Vivo Correlation of 4-(3-Chlorophenyl)piperidine Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from a laboratory benchtop to clinical application is paved with rigorous testing and validation. A critical aspect of this process is establishing a strong In Vitro-In Vivo Correlation (IVIVC), which bridges the gap between preclinical data and clinical outcomes. This guide provides an in-depth analysis of 4-(3-Chlorophenyl)piperidine, a versatile scaffold in central nervous system (CNS) drug discovery, and offers a comprehensive framework for correlating its in vitro activity with in vivo responses.

Introduction: The Significance of this compound and IVIVC

This compound is a key structural motif found in numerous pharmacologically active compounds, particularly those targeting monoamine transporters like the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatments for various neurological and psychiatric disorders.[3][4]

Establishing a robust IVIVC is paramount in CNS drug development.[5][6] It allows researchers to make more informed decisions, predict human pharmacokinetic profiles, and optimize dosing regimens, ultimately increasing the probability of clinical success.[5][7] This guide will dissect the necessary in vitro and in vivo methodologies to build a predictive IVIVC model for compounds based on the this compound scaffold.

In Vitro Characterization: Defining the Molecular Interaction

The initial step in understanding the pharmacological profile of a this compound analog is to characterize its interaction with its molecular targets in a controlled, in vitro environment.

Mechanism of Action: Targeting Monoamine Transporters

Compounds containing the this compound moiety often exhibit high affinity for DAT and SERT, acting as reuptake inhibitors.[3][8] By blocking these transporters, they increase the extracellular concentrations of dopamine and serotonin, respectively, leading to their therapeutic or psychoactive effects.[9]

Key In Vitro Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its target. A competitive radioligand binding assay is the gold standard.

Experimental Protocol: DAT Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound analogs for the dopamine transporter.

  • Materials:

    • Cell membranes prepared from cells expressing human DAT (e.g., HEK293-hDAT).[3]

    • Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand.[3][10]

    • Non-specific binding control: A high concentration of a known DAT inhibitor, such as GBR 12909.[3][10]

    • Test compounds: this compound analogs at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • 96-well plates and a filtration system.

  • Procedure:

    • In a 96-well plate, combine the binding buffer, the test compound at varying concentrations, and the radioligand.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 2 hours at 4°C).[3][10]

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[10][11]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays measure the biological effect of the compound on its target. For transporter inhibitors, neurotransmitter uptake assays are crucial.

Experimental Protocol: Dopamine Uptake Assay

  • Objective: To measure the functional potency (IC50) of this compound analogs in inhibiting dopamine uptake.

  • Materials:

    • Cells expressing hDAT (e.g., hDAT-HEK293 cells).[4]

    • Radiolabeled neurotransmitter: [³H]Dopamine.[3]

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Test compounds at various concentrations.

    • Non-specific uptake control: A known DAT inhibitor like nomifensine.[3]

  • Procedure:

    • Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.[4]

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with the test compound or vehicle at 37°C.[3]

    • Initiate uptake by adding [³H]Dopamine and incubate for a short period (e.g., 10 minutes) at 37°C.[3][4]

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[3]

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Data Presentation: In Vitro Activity

The results from these assays should be summarized in a clear and concise table for easy comparison.

CompoundDAT Ki (nM)SERT Ki (nM)DAT Uptake IC50 (nM)SERT Uptake IC50 (nM)
This compound Analog A DataDataDataData
Reference Compound (e.g., Cocaine) DataDataDataData

In Vivo Assessment: From Molecular Interaction to Physiological Response

In vivo studies are essential to understand how a compound behaves in a complex biological system, including its pharmacokinetic properties and its effects on behavior.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is crucial for designing in vivo efficacy studies and for predicting human PK.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of a this compound analog in rodents.

  • Materials:

    • Male Sprague-Dawley rats or C57BL/6 mice.

    • The test compound formulated for intravenous (IV) and oral (PO) administration.

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

    • Analytical equipment for drug quantification (e.g., LC-MS/MS).

  • Procedure:

    • Administer the compound to two groups of animals via IV and PO routes at a specific dose.

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood to obtain plasma and store frozen until analysis.

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Calculate key PK parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Elimination half-life.

      • Bioavailability (%F): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Pharmacodynamic (PD) / Behavioral Assays

Behavioral assays are used to assess the physiological and behavioral effects of the compound, which are indicative of its in vivo efficacy. For DAT inhibitors, locomotor activity is a key behavioral endpoint.[12]

Experimental Protocol: Locomotor Activity Test

  • Objective: To evaluate the effect of a this compound analog on spontaneous locomotor activity in rodents.[12]

  • Apparatus:

    • Open-field arenas equipped with infrared beams to automatically track movement.[12]

  • Procedure:

    • Habituate the animals to the testing room and the locomotor activity chambers to reduce novelty-induced hyperactivity.[12][13]

    • On the test day, administer the test compound, a reference compound (e.g., cocaine), or vehicle to different groups of animals.

    • Immediately place the animals in the locomotor activity chambers and record their activity for a set duration (e.g., 60-120 minutes).[12]

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, and vertical activity.

    • Compare the activity levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.[13]

Data Presentation: In Vivo Profile

Summarize the pharmacokinetic and pharmacodynamic data in tables for a clear overview.

Table 2: Pharmacokinetic Parameters in Rats

Compound Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) t1/2 (h) %F
Analog A IV 1 - - Data Data -

| Analog A | PO | 5 | Data | Data | Data | Data | Data |

Table 3: Effect on Locomotor Activity in Mice

Treatment Dose (mg/kg) Total Distance Traveled (cm)
Vehicle - Data
Analog A 5 Data

| Cocaine | 10 | Data |

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro properties of a compound and its in vivo effects. For CNS drugs, this often involves correlating in vitro potency with in vivo target engagement and behavioral outcomes.

Conceptual Framework

A successful IVIVC for a this compound analog acting as a DAT inhibitor would demonstrate that a higher in vitro potency (lower Ki and IC50) translates to a greater in vivo effect (increased locomotor activity) at a given plasma or brain concentration.

Establishing the Correlation
  • Determine In Vivo Target Occupancy: This can be achieved through techniques like ex vivo binding assays or positron emission tomography (PET) imaging.

  • Relate Potency to Occupancy: Correlate the in vitro Ki values with the in vivo EC50 for target occupancy.

  • Link Occupancy to Behavior: Establish the relationship between the percentage of target occupancy and the magnitude of the behavioral response. It is often observed that a certain threshold of DAT occupancy (e.g., >50-60%) is required to elicit a significant behavioral effect.[14]

Visualization of the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation IVIVC invitro_binding Binding Affinity (Ki) (Radioligand Binding Assay) correlation Correlate Potency with In Vivo Target Occupancy and Behavioral Effect invitro_binding->correlation Predicts invitro_functional Functional Potency (IC50) (Dopamine Uptake Assay) invitro_functional->correlation Predicts invivo_pk Pharmacokinetics (PK) (Plasma/Brain Concentration) invivo_pk->correlation Informs invivo_pd Pharmacodynamics (PD) (Locomotor Activity) correlation->invivo_pd Explains

Caption: Workflow for establishing an in vitro-in vivo correlation.

Comparative Analysis with Alternatives

To put the data into context, it is useful to compare the profile of the this compound analog with a well-characterized reference compound.

Table 4: Comparative Profile

Parameter This compound Analog A Reference Compound (e.g., Cocaine)
DAT Ki (nM) Data ~100-200
DAT Uptake IC50 (nM) Data ~150-300
In Vivo Potency (ED50 for locomotor activity, mg/kg) Data ~5-10
Bioavailability (%) Data Low (oral)

| Duration of Action | Data | Short |

Conclusion

This guide has outlined a systematic approach to characterizing the in vitro and in vivo activity of this compound analogs and establishing a meaningful correlation between these datasets. By meticulously following these experimental protocols and analytical frameworks, researchers can build a comprehensive understanding of their compounds' pharmacological profiles. A robust IVIVC is not merely an academic exercise; it is a critical tool that enhances the efficiency of the drug discovery and development process, enabling the selection of candidates with a higher likelihood of success in clinical trials.[5][6]

References

A Senior Application Scientist's Guide to Validating Ligand-Receptor Binding Affinity: The Case of 4-(3-Chlorophenyl)piperidine and the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and neuropharmacology, the precise and accurate determination of a ligand's binding affinity for its target receptor is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of robust methodologies for validating the binding affinity of 4-(3-Chlorophenyl)piperidine, a notable research compound, to its primary target, the Sigma-1 (σ1) receptor.[1][2][3] The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, is implicated in a multitude of cellular functions and is a promising therapeutic target for various central nervous system disorders.[4][5]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying rationale for experimental choices. We will dissect and compare three gold-standard techniques: the traditional Radioligand Binding Assay, the real-time kinetics of Surface Plasmon Resonance (SPR), and the thermodynamic insights from Isothermal Titration Calorimetry (ITC).

Part 1: Comparative Analysis of Binding Affinity Methodologies

The choice of an assay for determining binding affinity is a critical decision that influences the quality and interpretation of the resulting data. Each method possesses unique strengths and weaknesses. The following table summarizes the key characteristics of the three techniques discussed in this guide.

FeatureRadioligand Binding Assay (Competitive)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Competition between a radiolabeled ligand and an unlabeled test compound for the receptor.Change in refractive index at a sensor surface upon mass accumulation (binding).Measurement of heat changes upon molecular interaction.
Key Parameters IC50, Kika (on-rate), kd (off-rate), KDKD, ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry)
Receptor Source Membrane homogenates, purified protein.Purified, immobilized protein.Purified protein in solution.
Label Requirement Requires a high-affinity radiolabeled ligand.Label-free.Label-free.
Throughput High (96/384-well plates).Medium to High (depends on system).Low to Medium.
Information Yield Endpoint affinity (Ki).Real-time kinetics and affinity (KD).Complete thermodynamic profile and affinity (KD).
Material Consumption Low protein requirement.Very low protein requirement.High protein requirement.
Strengths Cost-effective, high throughput, well-established.Real-time data, kinetic information, no labels.Gold standard for thermodynamics, direct measurement.
Limitations Use of radioactivity, indirect measurement of affinity.Requires protein immobilization, potential for artifacts.Low throughput, requires large amounts of pure protein.

Part 2: Deep Dive into Experimental Protocols and Rationale

Method 1: Radioligand Binding Assay - The Established Workhorse

The competitive radioligand binding assay is a foundational technique in pharmacology for determining the affinity of an unlabeled compound.[1] It relies on the principle of competition between the unlabeled test ligand (this compound) and a radiolabeled ligand with known high affinity for the σ1 receptor, such as --INVALID-LINK---pentazocine.[1][6]

The choice of --INVALID-LINK---pentazocine is critical; its high affinity and selectivity for the σ1 receptor ensure that the competition is specific.[6] The assay measures the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value). This IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. This mathematical correction is essential for obtaining a true measure of the test compound's affinity.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor σ1 Receptor Source (e.g., Guinea Pig Liver Membranes) Incubate Incubate Receptor, Radioligand & Test Compound (120 min, 37°C) Receptor->Incubate Radioligand ³H-pentazocine Stock Radioligand->Incubate Test_Compound This compound (Serial Dilution) Test_Compound->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting (Measures Bound Radioactivity) Wash->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot Calculate_IC50 Determine IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors, such as guinea pig liver.[6]

  • Assay Buffer: Use an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Membrane homogenate (typically 20-50 µg of protein).

    • --INVALID-LINK---pentazocine at a concentration near its Kd (e.g., 15 nM).[7]

    • Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For determining non-specific binding, use a high concentration of a known σ1 ligand like haloperidol (10 µM).[7]

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[7]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Method 2: Surface Plasmon Resonance (SPR) - Real-Time Kinetics

SPR is a powerful, label-free technique that provides real-time data on binding events, allowing for the determination of not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants.

The core of SPR is the immobilization of the purified σ1 receptor onto a sensor chip. The test compound, this compound, is then flowed over the surface. The binding of the compound to the receptor increases the mass on the sensor surface, causing a measurable change in the refractive index, which is plotted as a sensorgram. The shape of this curve provides kinetic information. The association phase reveals how quickly the compound binds, while the dissociation phase shows how quickly it comes off. The ratio of kd to ka gives the KD, a direct measure of affinity. This method's strength lies in its ability to dissect the binding event into its kinetic components, providing deeper mechanistic insight.

SPR_Workflow cluster_prep Preparation cluster_assay Assay Cycle cluster_analysis Data Analysis Chip Sensor Chip (e.g., CM5) Immobilize Immobilize Receptor on Sensor Chip Chip->Immobilize Receptor Purified σ1 Receptor Receptor->Immobilize Analyte This compound (in running buffer) Inject Inject Analyte (Association) Analyte->Inject Immobilize->Inject Dissociate Flow Buffer (Dissociation) Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Sensorgram Generate Sensorgram (Response vs. Time) Dissociate->Sensorgram Regenerate->Inject Next Cycle Fit_Data Fit Data to Binding Model Sensorgram->Fit_Data Calculate_Kinetics Determine ka, kd, KD Fit_Data->Calculate_Kinetics

Caption: General workflow for an SPR experiment.

  • Protein Preparation: Obtain highly purified, soluble σ1 receptor protein.

  • Immobilization: Covalently immobilize the purified σ1 receptor onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of precise concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for baseline subtraction.

  • Binding Assay:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject the lowest concentration of this compound over the sensor surface for a defined period (association phase).

    • Switch back to flowing only running buffer and monitor the signal decrease (dissociation phase).

    • After the dissociation phase, inject a regeneration solution (if necessary) to remove any remaining bound analyte.

    • Repeat this cycle for each concentration of the analyte.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the buffer-only injection to correct for bulk refractive index changes and drift.

    • Globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to extract ka, kd, and KD.

Method 3: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Gold Standard

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.

In an ITC experiment, a solution of this compound is titrated into a cell containing a solution of purified σ1 receptor. Each injection triggers a small heat change, which is measured by the instrument. As the receptor becomes saturated with the ligand, the heat change per injection diminishes. The resulting binding isotherm can be analyzed to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides unparalleled insight into the driving forces of the interaction—whether it is enthalpy-driven (favorable bond formation) or entropy-driven (increased disorder, often due to hydrophobic effects).

ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Data Analysis Receptor Purified σ1 Receptor in Sample Cell Inject Inject Ligand into Sample Cell (Series of Injections) Receptor->Inject Ligand This compound in Syringe Ligand->Inject Buffer Identical Buffer for Receptor and Ligand Buffer->Receptor Buffer->Ligand Measure_Heat Measure Heat Change (μcal/sec) Inject->Measure_Heat Thermogram Generate Thermogram (Power vs. Time) Measure_Heat->Thermogram Isotherm Integrate Peaks to Create Binding Isotherm (kcal/mol vs. Molar Ratio) Thermogram->Isotherm Fit_Model Fit Isotherm to Binding Model Isotherm->Fit_Model Determine_Params Determine KD, n, ΔH, and ΔS Fit_Model->Determine_Params

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation:

    • Prepare highly purified and concentrated solutions of the σ1 receptor and this compound.

    • Crucially , both the protein and the ligand must be in an identical, well-matched buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively.

  • Instrument Setup:

    • Thoroughly clean the instrument's sample and reference cells.

    • Load the σ1 receptor solution into the sample cell and the this compound solution into the injection syringe.

  • Titration Experiment:

    • Allow the system to thermally equilibrate.

    • Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the area of each peak in the raw thermogram to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a single-site model) to extract KD, n, ΔH, and subsequently calculate ΔS.

Conclusion and Recommendations

Validating the binding affinity of this compound to the σ1 receptor can be approached with several robust techniques, each offering distinct advantages.

  • For high-throughput screening and initial characterization, the Radioligand Binding Assay is an efficient and cost-effective choice. Its well-established protocols and high capacity make it ideal for ranking large numbers of compounds.[1][6]

  • To gain deeper insights into the binding mechanism and kinetics , Surface Plasmon Resonance is the preferred method. The ability to measure on- and off-rates provides a more dynamic picture of the interaction, which can be crucial for lead optimization.

  • For a definitive, in-solution characterization and to understand the thermodynamic driving forces of the interaction, Isothermal Titration Calorimetry is unparalleled. While it has lower throughput and higher sample requirements, the richness of the data (KD, stoichiometry, enthalpy, and entropy) provides a comprehensive biophysical understanding of the binding event.

A self-validating approach often involves using at least two of these methods. For instance, an initial screen with a radioligand assay followed by kinetic characterization of hits via SPR provides a powerful and comprehensive dataset for any drug discovery program targeting the Sigma-1 receptor.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-(3-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized compounds like 4-(3-Chlorophenyl)piperidine requires not only procedural accuracy but also a deep understanding of the chemical's inherent risks. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in safety principles and regulatory compliance. The objective is to move beyond mere instruction and to instill a safety-first mindset by explaining the causality behind each procedural choice.

Understanding the Hazard Profile

This compound is a substituted piperidine derivative. Its chemical structure, featuring a chlorinated aromatic ring and a piperidine moiety, dictates its toxicological and environmental profile. Before any handling or disposal, it is critical to recognize its classification and associated hazards. While specific data for this exact compound is limited, the hazards can be extrapolated from data on piperidine and similar chlorinated aromatic compounds.

Piperidine itself is classified as a highly flammable liquid that is toxic when it comes into contact with skin or is inhaled, is harmful if swallowed, and causes severe skin burns and eye damage.[1] The presence of the chlorophenyl group means the compound is a halogenated organic, which carries implications for its environmental persistence and disposal methodology.[2]

Table 1: Hazard Profile and GHS Classification for Structurally Related Compounds

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralопасностьDangerH302: Harmful if swallowed.[1]
Acute Toxicity, DermalопасностьDangerH311: Toxic in contact with skin.[1]
Acute Toxicity, InhalationопасностьDangerH331: Toxic if inhaled.[1]
Skin Corrosion/IrritationкоррозияDangerH314: Causes severe skin burns and eye damage.[1]
Aquatic Hazard (Acute)нетWarningH402: Harmful to aquatic life.[1]

This profile underscores the necessity for disposal procedures that prevent all routes of exposure—ingestion, inhalation, and dermal contact—and eliminate the possibility of environmental release.

The Core Principle of Disposal: High-Temperature Incineration

Given its classification as a chlorinated organic compound, this compound cannot be disposed of via landfill or drain disposal.[3][4] Such materials are often non-biodegradable and can leach into water courses, posing a long-term environmental threat.[3] The universally accepted and environmentally preferred method for the final destruction of halogenated organic waste is high-temperature incineration.[3][5]

This process decomposes the organic material into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides.[3] The resulting acidic gases (e.g., hydrogen chloride) are then neutralized in a scrubber system, preventing atmospheric pollution.[3][5] Therefore, all laboratory disposal procedures must be geared towards safely collecting, segregating, and preparing this waste for transport to a licensed hazardous waste incineration facility.

Step-by-Step Laboratory Disposal Protocol

This protocol covers the accumulation of this compound waste within the laboratory, prior to its collection by an environmental health and safety (EHS) professional or a licensed contractor.

Step 1: Personal Protective Equipment (PPE)

Due to the compound's high toxicity and corrosivity, a stringent PPE regimen is mandatory.

Table 2: Required PPE for Handling this compound Waste

EquipmentSpecificationRationale
Gloves Nitrile or Butyl Rubber (Double-gloving recommended)Prevents dermal absorption and chemical burns.[1]
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shieldProtects against splashes that can cause severe eye damage.[6]
Lab Coat Flame-retardant and chemically resistantProtects skin and personal clothing from contamination.[6]
Ventilation Certified Chemical Fume HoodPrevents inhalation of toxic vapors or aerosols.[7]
Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste stream is acceptable for incineration.

  • Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Waste."[2]

  • NEVER Mix: Do not mix this compound waste with non-halogenated solvents, aqueous waste, or oxidizers.[2] Mixing can make the entire container unsuitable for cost-effective solvent recovery or specific incineration processes, drastically increasing disposal costs.[2]

  • Choose the Right Container:

    • Use a container made of chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass).

    • The container must have a secure, leak-proof screw cap.

    • Ensure the container is clean and dry before the first use.

  • Storage Location: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area within a fume hood, away from heat and ignition sources.[8] The container must be kept tightly closed when not in use.[1]

Step 3: Waste Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as you designate a container for waste, affix your institution's official hazardous waste label.

  • Complete the Label:

    • Write the full chemical name: "Waste this compound." List any solvents used in solution.

    • Clearly check off all applicable hazard boxes (e.g., "Toxic," "Corrosive").

    • Record the accumulation start date.

  • Keep a Log: Maintain a log of the amounts added to the container to ensure institutional volume limits for satellite accumulation are not exceeded.

Step 4: Arranging for Final Disposal

Once the container is full or the project is complete, arrange for its removal.

  • Contact EHS: Follow your institution's procedure for hazardous waste pickup. This typically involves submitting an online request to the Environmental Health & Safety (EHS) office.

  • Safe Transport: Ensure the container is clean on the outside and the cap is securely fastened before transport.

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate harm. The response strategy depends on the scale of the spill.

Spill Response Decision Workflow

The following diagram outlines the critical decision points and actions required when a spill of this compound occurs.

SpillResponse spill Spill Detected assess Assess Spill Size & Location spill->assess ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) assess->ppe small_spill Small Spill? (<100 mL, contained in fume hood) ppe->small_spill Evaluate large_spill Large Spill? (>100 mL or outside hood) small_spill->large_spill No contain_small 1. Contain with Absorbent Material (Vermiculite, Sand) small_spill->contain_small Yes evacuate 1. Alert others & Evacuate Area Immediately large_spill->evacuate Yes cleanup 2. Collect residue with non-sparking tools contain_small->cleanup bag 3. Place in sealed, labeled hazardous waste bag/container cleanup->bag decon 4. Decontaminate area with soap & water bag->decon contact_ehs 2. Contact EHS / Emergency Response (Provide location & chemical details) evacuate->contact_ehs secure 3. Secure the area, prevent entry contact_ehs->secure

Caption: Decision workflow for managing a this compound spill.

Detailed Spill Cleanup Steps (Small, Contained Spill)
  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Work within a chemical fume hood.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop) and place it into a heavy-duty plastic bag or a designated solid waste container.[10]

  • Decontamination: Wipe the spill area with soap and water. Place all cleaning materials (wipes, contaminated gloves) into the same hazardous waste bag.

  • Disposal: Seal the bag/container, label it as "Spill Debris containing this compound," and dispose of it through your EHS office.

For large spills, immediate evacuation and notification of your institution's emergency response team is the only safe course of action.[11]

Decontamination of Glassware and Surfaces

Reusable glassware must be decontaminated before washing.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

  • Collect Rinsate: The first rinsate is considered hazardous and MUST be collected and disposed of in the "Halogenated Organic Waste" container.

  • Subsequent Cleaning: After the initial hazardous rinse is collected, the glassware can be washed using standard laboratory procedures.

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.